Product packaging for 8-(3-Chlorophenyl)-8-oxooctanoic acid(Cat. No.:CAS No. 898765-75-8)

8-(3-Chlorophenyl)-8-oxooctanoic acid

Cat. No.: B1325261
CAS No.: 898765-75-8
M. Wt: 268.73 g/mol
InChI Key: UFJZMGPBOMKXFT-UHFFFAOYSA-N
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Description

8-(3-Chlorophenyl)-8-oxooctanoic acid is a useful research compound. Its molecular formula is C14H17ClO3 and its molecular weight is 268.73 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17ClO3 B1325261 8-(3-Chlorophenyl)-8-oxooctanoic acid CAS No. 898765-75-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-(3-chlorophenyl)-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJZMGPBOMKXFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50645304
Record name 8-(3-Chlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-75-8
Record name 8-(3-Chlorophenyl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50645304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-(3-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the known chemical properties of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Due to the limited availability of published experimental data, this document combines confirmed information from chemical suppliers with predicted values and outlines a plausible synthetic route. Furthermore, in the absence of biological data, a proposed workflow for biological screening and a hypothetical signaling pathway are presented to guide future research endeavors. This whitepaper aims to serve as a foundational resource for researchers and drug development professionals interested in this compound.

Core Chemical Properties

This compound is an organic compound characterized by a chlorophenyl group attached to an eight-carbon chain terminating in a carboxylic acid. Its structure suggests potential for investigation in various biochemical pathways, given the presence of both a keto group and a carboxylic acid moiety.

Table 1: Confirmed and Predicted Chemical Properties

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich[1]
Molecular Formula C₁₄H₁₇ClO₃ChemicalBook[2]
Molecular Weight 268.74 g/mol Sigma-Aldrich[1]
Physical Form White solidSigma-Aldrich[1]
Purity 97%Sigma-Aldrich[1]
Predicted Boiling Point 446.8 ± 30.0 °CChemicalBook
Predicted Density 1.186 ± 0.06 g/cm³ChemicalBook
Predicted pKa 4.76 ± 0.10ChemicalBook

Note: Experimental data for melting point, boiling point, and solubility in common solvents are not currently available in the public domain.

Proposed Synthesis Protocol: Friedel-Crafts Acylation

A plausible and efficient method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. This well-established reaction involves the acylation of an aromatic ring, in this case, chlorobenzene, with an acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol:

  • Preparation of the Acylating Agent: Suberic acid (octanedioic acid) is converted to its more reactive acyl chloride derivative, suberoyl chloride. This can be achieved by reacting suberic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is typically performed in an inert solvent like dichloromethane or chloroform, and the excess chlorinating agent is removed under reduced pressure.

  • Friedel-Crafts Acylation Reaction:

    • In a three-necked flask equipped with a stirrer, reflux condenser, and a dropping funnel, a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃) is suspended in an excess of chlorobenzene, which serves as both the reactant and the solvent.

    • The flask is cooled in an ice bath to maintain a low temperature.

    • Suberoyl chloride, dissolved in a minimal amount of chlorobenzene, is added dropwise to the stirred suspension. The reaction is exothermic, and the rate of addition should be controlled to keep the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the completion of the reaction.

  • Work-up and Purification:

    • The reaction mixture is cooled and then carefully poured onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with water, a dilute solution of sodium bicarbonate to remove any unreacted acid, and finally with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain a white solid.

Diagram of the Proposed Synthetic Workflow:

SynthesisWorkflow suberic_acid Suberic Acid suberoyl_chloride Suberoyl Chloride suberic_acid->suberoyl_chloride Chlorination thionyl_chloride Thionyl Chloride thionyl_chloride->suberoyl_chloride reaction_mixture Friedel-Crafts Acylation suberoyl_chloride->reaction_mixture chlorobenzene Chlorobenzene chlorobenzene->reaction_mixture alcl3 AlCl3 alcl3->reaction_mixture workup Aqueous Work-up & Extraction reaction_mixture->workup Hydrolysis purification Recrystallization workup->purification final_product This compound purification->final_product Purified Product

Caption: Proposed synthesis of this compound.

Spectral Data (Currently Unavailable)

A thorough search of public databases and scientific literature did not yield any experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound. Characterization of this compound would be a critical step for any researcher working with it.

Biological Activity and Signaling Pathways (Hypothetical Framework)

To date, no studies have been published detailing the biological activity or mechanism of action of this compound. Its structure, featuring a fatty acid-like tail and an aromatic headgroup, suggests that it could potentially interact with nuclear receptors or enzymes involved in lipid metabolism.

Proposed Biological Screening Workflow:

The following diagram outlines a general workflow for the initial biological screening of a novel compound like this compound.

BiologicalScreening compound This compound cell_free Cell-Free Assays (e.g., Enzyme Inhibition, Receptor Binding) compound->cell_free cell_based Cell-Based Assays (e.g., Cytotoxicity, Reporter Gene Assays) compound->cell_based hit_id Hit Identification cell_free->hit_id cell_based->hit_id lead_opt Lead Optimization hit_id->lead_opt Structure-Activity Relationship in_vivo In Vivo Studies (Animal Models) lead_opt->in_vivo clinical Clinical Trials in_vivo->clinical

Caption: A general workflow for biological screening of a novel compound.

Hypothetical Signaling Pathway Involvement:

Given its structural similarity to certain classes of ligands, one could hypothesize that this compound might act as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). The following diagram illustrates a simplified, hypothetical signaling pathway.

HypotheticalPathway compound This compound receptor PPAR Nuclear Receptor compound->receptor Binding complex PPAR-RXR Heterodimer receptor->complex rxr RXR rxr->complex dna PPRE on Target Gene DNA complex->dna Binding transcription Modulation of Gene Transcription dna->transcription response Biological Response (e.g., Lipid Metabolism, Inflammation) transcription->response

Caption: Hypothetical signaling pathway for the compound as a PPAR agonist.

Conclusion and Future Directions

This compound is a chemical compound with a defined structure but a significant lack of characterized physicochemical and biological properties in the public domain. This technical guide has summarized the available information and proposed a logical synthetic route. The absence of experimental data for key parameters such as melting point, solubility, and spectral characteristics, as well as any biological activity, highlights a clear gap in the scientific literature.

Future research should focus on:

  • Synthesis and full characterization: A detailed, validated synthesis followed by comprehensive spectroscopic analysis (NMR, IR, MS) and determination of fundamental physical properties.

  • In vitro and in vivo screening: A broad-based screening approach to identify any potential biological activities, including but not limited to, effects on metabolic pathways, enzyme inhibition, and receptor modulation.

  • Mechanism of action studies: Should any significant biological activity be identified, subsequent studies to elucidate the specific molecular targets and signaling pathways involved will be crucial.

This guide serves as a starting point for researchers interested in exploring the potential of this compound and lays the groundwork for future investigations into this novel chemical entity.

References

An In-depth Technical Guide on 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 898765-75-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(3-Chlorophenyl)-8-oxooctanoic acid, a chemical compound with potential applications in research and drug development. Due to the limited availability of published data specific to this molecule, this document combines known properties with theoretical applications and methodologies derived from structurally similar compounds and established chemical principles. The guide covers physicochemical properties, a proposed synthesis route, potential biological activities, and safety considerations. All quantitative data is presented in structured tables, and detailed, albeit theoretical, experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate the proposed synthesis and a potential mechanism of action.

Chemical and Physical Properties

This compound is a white solid with a molecular weight of 268.74 g/mol .[1] While extensive experimental data is not publicly available, some of its fundamental properties have been reported or can be predicted.

PropertyValueSource
CAS Number 898765-75-8Sigma-Aldrich[1]
Molecular Formula C₁₄H₁₇ClO₃Sigma-Aldrich[1]
Molecular Weight 268.74 g/mol Sigma-Aldrich[1]
IUPAC Name This compoundSigma-Aldrich[1]
Physical Form White solidSigma-Aldrich[1]
Purity 97%Sigma-Aldrich[1]
InChI Key UFJZMGPBOMKXFT-UHFFFAOYSA-NSigma-Aldrich[1]

Synthesis

A plausible and commonly employed method for the synthesis of this compound is the Friedel-Crafts acylation of chlorobenzene with suberic anhydride. This electrophilic aromatic substitution reaction introduces an acyl group onto the aromatic ring.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process: the formation of the acylium ion from suberic anhydride and a Lewis acid catalyst, followed by the electrophilic attack on the chlorobenzene ring.

G cluster_reactants Reactants cluster_process Process cluster_product Product chlorobenzene Chlorobenzene reaction_mixture Reaction Mixture in Inert Solvent chlorobenzene->reaction_mixture suberic_anhydride Suberic Anhydride suberic_anhydride->reaction_mixture lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->reaction_mixture workup Aqueous Workup and Extraction reaction_mixture->workup 1. Quenching 2. Separation purification Purification (e.g., Crystallization) workup->purification Crude Product final_product This compound purification->final_product Purified Product

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for Friedel-Crafts acylation and should be optimized for this specific reaction.

Materials:

  • Chlorobenzene

  • Suberic anhydride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add suberic anhydride and anhydrous DCM under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Carefully add anhydrous aluminum chloride portion-wise to the stirred suspension.

  • To this mixture, add chlorobenzene dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Potential Biological and Pharmacological Profile

While no specific biological activities for this compound have been reported in peer-reviewed literature, the presence of the chlorophenyl keto acid moiety suggests potential interactions with various biological targets. Compounds with similar structural features have been investigated for a range of activities.

Areas of Potential Interest for Research
  • Antimicrobial Activity: Aryl alkanoic acids have been explored for their potential as antimicrobial agents.[2] The chlorophenyl group, in particular, is a common feature in many antibacterial and antifungal compounds.[3][4]

  • Anti-inflammatory Effects: Some chlorogenic acid derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways.[5][6][7]

  • Metabolic Regulation: Phenylpropanoic acid derivatives have been studied for their effects on metabolic pathways.

Hypothetical Signaling Pathway Involvement

Based on the activities of structurally related molecules, this compound could potentially modulate inflammatory signaling pathways, such as the NF-κB pathway. This is a speculative pathway based on the known effects of other complex organic acids.

G cluster_stimulus External Stimulus cluster_receptor Receptor cluster_pathway Signaling Cascade cluster_response Cellular Response cluster_inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB Active NF-κB NFkB_IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription Inhibitor 8-(3-Chlorophenyl)-8- oxooctanoic acid (Hypothetical) Inhibitor->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Safety and Handling

No specific safety data sheet (SDS) for this compound is publicly available. However, based on the general hazards of similar chemical compounds, the following precautions are recommended.[8][9][10]

Hazard CategoryRecommended Precautions
Eye Irritation Wear safety glasses with side-shields or goggles.
Skin Irritation Wear protective gloves and a lab coat.
Respiratory Irritation Handle in a well-ventilated area or in a fume hood. Avoid inhaling dust.
Ingestion Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

In case of exposure, follow standard first-aid procedures and seek medical attention. A full risk assessment should be conducted before handling this compound.

Conclusion

This compound is a research chemical with limited available data. This guide provides a summary of its known properties and outlines a plausible synthetic route. While its biological activities have not been elucidated, its chemical structure suggests potential for further investigation in areas such as antimicrobial and anti-inflammatory research. The experimental protocols and pathway diagrams presented herein are intended to be illustrative and should be adapted and validated by researchers. As with any research chemical, appropriate safety precautions should be taken during handling and use.

References

An In-Depth Technical Guide to the Synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This whitepaper provides a comprehensive technical overview of a plausible synthetic route for 8-(3-Chlorophenyl)-8-oxooctanoic acid, a valuable keto-acid derivative for research and development in the pharmaceutical and chemical industries. This guide is intended for an audience of researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Synthetic Strategy Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the preparation of the acylating agent, suberoyl chloride, from commercially available suberic acid. The second, and key, step is the Friedel-Crafts acylation of chlorobenzene with the synthesized suberoyl chloride, catalyzed by a Lewis acid such as aluminum chloride. This electrophilic aromatic substitution reaction introduces the octanoyl chain to the chlorophenyl ring.

Due to the directing effect of the chlorine atom on the benzene ring, the Friedel-Crafts acylation is expected to yield a mixture of ortho and para isomers, with the para-substituted product, 8-(4-Chlorophenyl)-8-oxooctanoic acid, being the major product due to reduced steric hindrance.[1][2] The desired meta-substituted isomer, this compound, will be present as a minor component of the initial product mixture and would require separation and purification. This guide will focus on the synthesis of the isomeric mixture, with the acknowledgment that further purification would be necessary to isolate the pure 3-chloro isomer.

Synthesis_Workflow suberic_acid Suberic Acid suberoyl_chloride Suberoyl Chloride suberic_acid->suberoyl_chloride Step 1: Acyl Chloride Formation thionyl_chloride Thionyl Chloride (SOCl₂) product_mixture Isomeric Mixture of 8-(Chlorophenyl)-8-oxooctanoic Acid suberoyl_chloride->product_mixture Step 2: Friedel-Crafts Acylation chlorobenzene Chlorobenzene alcl3 Aluminum Chloride (AlCl₃) purification Purification (e.g., Chromatography) product_mixture->purification final_product This compound purification->final_product

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Suberoyl Chloride

This protocol outlines the conversion of suberic acid to suberoyl chloride using thionyl chloride.

Materials:

  • Suberic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Distillation apparatus

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas trap (to neutralize HCl gas), add suberic acid.

  • Add an excess of thionyl chloride (approximately 2.5 molar equivalents relative to suberic acid).

  • Add a catalytic amount of dry N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2-3 hours, or until the evolution of HCl gas ceases.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude suberoyl chloride can be used directly in the next step or purified by vacuum distillation.

Step 2: Friedel-Crafts Acylation of Chlorobenzene with Suberoyl Chloride

This protocol details the Lewis acid-catalyzed acylation of chlorobenzene.

Materials:

  • Suberoyl chloride (from Step 1)

  • Chlorobenzene (anhydrous)

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dry dichloromethane (DCM) as a solvent

  • Ice bath

  • Separatory funnel

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Set up a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride (approximately 2.2 molar equivalents relative to suberoyl chloride) in dry dichloromethane under a nitrogen atmosphere.

  • Cool the suspension to 0-5°C using an ice bath.

  • Dissolve suberoyl chloride in dry dichloromethane and add it to the dropping funnel.

  • Add the suberoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10°C.

  • After the addition is complete, add chlorobenzene (in slight excess) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0-5°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product mixture of 8-(chlorophenyl)-8-oxooctanoic acids.

Quantitative Data

The following tables summarize the stoichiometry and expected yields for the synthesis. The yields are estimated based on typical outcomes for Friedel-Crafts acylation reactions.

Table 1: Stoichiometry for the Synthesis of this compound

ReagentMolar Mass ( g/mol )Moles (mol)Mass (g)Volume (mL)Density (g/mL)
Step 1: Suberoyl Chloride Synthesis
Suberic Acid174.201.0174.2--
Thionyl Chloride118.972.5297.4180.21.65
Step 2: Friedel-Crafts Acylation
Suberoyl Chloride211.091.0211.1--
Chlorobenzene112.561.2135.1122.21.106
Aluminum Chloride133.342.2293.3--

Table 2: Expected Product Yield and Properties

ProductMolar Mass ( g/mol )Theoretical Yield (g)Expected Yield (%)Physical State
This compound268.73268.770-80% (of total isomers)Solid

Mechanistic Pathway

The core of this synthesis is the Friedel-Crafts acylation, an electrophilic aromatic substitution. The mechanism involves the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring of chlorobenzene.

FC_Acylation_Mechanism cluster_0 Step 1: Acylium Ion Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Suberoyl_Chloride Suberoyl Chloride Acylium_Complex [R-CO-Cl-AlCl₃] Complex Suberoyl_Chloride->Acylium_Complex + AlCl₃ AlCl3 AlCl₃ Acylium_Ion Acylium Ion (R-C≡O⁺) Acylium_Complex->Acylium_Ion AlCl4- [AlCl₄]⁻ Chlorobenzene Chlorobenzene Acylium_Ion->Chlorobenzene Sigma_Complex σ-Complex (Arenium Ion) Chlorobenzene->Sigma_Complex + Acylium Ion Product 8-(Chlorophenyl)-8-oxooctanoic Acid Sigma_Complex->Product + [AlCl₄]⁻ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Figure 2: Mechanism of the Friedel-Crafts acylation step.

Characterization Data

The following table presents the expected characterization data for the final product, this compound, based on spectroscopic data from analogous compounds.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.8-7.3 (m, 4H, Ar-H), 2.9 (t, 2H, -CH₂-CO-Ar), 2.3 (t, 2H, -CH₂-COOH), 1.7-1.3 (m, 8H, -CH₂- chain)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~200 (C=O, ketone), ~179 (C=O, carboxylic acid), ~138-128 (aromatic carbons), ~38 (-CH₂-CO-Ar), ~34 (-CH₂-COOH), ~29-24 (aliphatic carbons)
FT-IR (KBr, cm⁻¹)~3300-2500 (broad, O-H of carboxylic acid), ~1700 (s, C=O of carboxylic acid), ~1685 (s, C=O of ketone), ~1600, 1475 (C=C aromatic), ~830 (C-H out-of-plane bending for 1,3-disubstitution)[3][4][5]
Mass Spec. (EI)m/z: 268 [M]⁺, 250 [M-H₂O]⁺, 139 [ClC₆H₄CO]⁺, 111 [ClC₆H₄]⁺[6]

Conclusion

This technical guide outlines a robust and well-established synthetic methodology for producing this compound. The two-step synthesis, centered around the Friedel-Crafts acylation, provides a reliable route to this class of compounds. The provided experimental protocols, quantitative data, and mechanistic diagrams offer a solid foundation for researchers and scientists to undertake this synthesis in a laboratory setting. Further optimization of reaction conditions and purification techniques will be crucial for isolating the desired meta-isomer in high purity for downstream applications.

References

An In-depth Technical Guide to the Molecular Weight of 8-(3-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight of 8-(3-Chlorophenyl)-8-oxooctanoic acid, a compound of interest in various research and development applications. This document outlines the foundational principles and computational methods used to determine its molecular weight, ensuring a high degree of accuracy and reproducibility for scientific endeavors.

Introduction

This compound is a chemical compound with the molecular formula C14H17ClO3. A precise understanding of its molecular weight is fundamental for a wide range of experimental procedures, including but not limited to, stoichiometric calculations in chemical synthesis, preparation of solutions with specific molar concentrations, and analytical techniques such as mass spectrometry. The molecular weight is a critical parameter for the characterization and quantification of this substance in drug discovery and development processes.

Determination of Molecular Formula

The first step in calculating the molecular weight of any compound is to establish its correct molecular formula. The molecular formula for this compound is C14H17ClO3 . This indicates that each molecule of the compound is composed of:

  • 14 Carbon (C) atoms

  • 17 Hydrogen (H) atoms

  • 1 Chlorine (Cl) atom

  • 3 Oxygen (O) atoms

Methodology for Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation employs the standard atomic weights of the elements as provided by the International Union of Pure and Applied Chemistry (IUPAC). These standard atomic weights represent a weighted average of the masses of the naturally occurring isotopes of an element.

The formula for calculating the molecular weight (MW) is as follows:

MW = (Number of C atoms × Atomic weight of C) + (Number of H atoms × Atomic weight of H) + (Number of Cl atoms × Atomic weight of Cl) + (Number of O atoms × Atomic weight of O)

For this calculation, the following conventional atomic weights are utilized:

  • Carbon (C): 12.011 u[1][2][3][4]

  • Hydrogen (H): 1.008 u[5][6][7][8][9]

  • Chlorine (Cl): 35.453 u[10][11][12][13][14]

  • Oxygen (O): 15.999 u[15][16][17][18][19]

Calculation:

  • Contribution from Carbon: 14 × 12.011 u = 168.154 u

  • Contribution from Hydrogen: 17 × 1.008 u = 17.136 u

  • Contribution from Chlorine: 1 × 35.453 u = 35.453 u

  • Contribution from Oxygen: 3 × 15.999 u = 47.997 u

Total Molecular Weight:

168.154 u + 17.136 u + 35.453 u + 47.997 u = 268.740 u

This calculated value is consistent with the reported molecular weight of 268.74.

Data Presentation

The quantitative data used in the molecular weight calculation for this compound is summarized in the table below for clarity and ease of comparison.

Element (Symbol)Number of AtomsStandard Atomic Weight (u)Subtotal Molecular Weight (u)
Carbon (C)1412.011168.154
Hydrogen (H)171.00817.136
Chlorine (Cl)135.45335.453
Oxygen (O)315.99947.997
Total 35 268.740

Visualization of Molecular Composition

To visually represent the elemental composition and its contribution to the overall molecular weight, a diagram has been generated using the Graphviz DOT language.

cluster_elements Elemental Composition of C14H17ClO3 cluster_calculation Molecular Weight Calculation C Carbon (C) 14 atoms C_mw C: 14 * 12.011 = 168.154 C->C_mw H Hydrogen (H) 17 atoms H_mw H: 17 * 1.008 = 17.136 H->H_mw Cl Chlorine (Cl) 1 atom Cl_mw Cl: 1 * 35.453 = 35.453 Cl->Cl_mw O Oxygen (O) 3 atoms O_mw O: 3 * 15.999 = 47.997 O->O_mw Total_MW Total Molecular Weight 268.740 u C_mw->Total_MW H_mw->Total_MW Cl_mw->Total_MW O_mw->Total_MW

Figure 1: Elemental contribution to the molecular weight.

Conclusion

The molecular weight of this compound has been rigorously calculated to be 268.740 u . This value is derived from its molecular formula, C14H17ClO3, and the standard atomic weights of its constituent elements. This technical guide provides a transparent and detailed methodology, ensuring that researchers, scientists, and drug development professionals can confidently utilize this fundamental physicochemical property in their work.

References

An In-depth Technical Guide to the Structure Elucidation of 8-(3-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Due to the limited availability of published experimental data for this specific compound, this document focuses on a plausible synthetic route and predicted spectroscopic data based on established chemical principles. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by outlining the expected analytical data and a logical workflow for confirming the structure of this and similar molecules.

Introduction

This compound is a keto-acid derivative containing a chlorophenyl moiety. Such structures are of interest in medicinal chemistry due to their potential as intermediates in the synthesis of more complex biologically active molecules. The presence of a reactive keto group, a carboxylic acid, and a substituted aromatic ring provides multiple points for chemical modification. This guide details the key physicochemical properties, a proposed synthetic pathway, and the predicted spectroscopic data that would be essential for its unambiguous structure elucidation.

Chemical Structure and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 898765-75-8[1]
Molecular Formula C₁₄H₁₇ClO₃[1]
Molecular Weight 268.74 g/mol [1]
Physical Form White solid (predicted)[1]
Purity 97% (as per commercial availability)[1]

Proposed Synthesis

A regioselective synthesis is crucial to obtain the desired 3-chloro isomer. A direct Friedel-Crafts acylation of chlorobenzene with a suberic acid derivative would likely yield a mixture of ortho, meta, and para isomers, with the para isomer being the major product due to steric hindrance. Therefore, a more controlled, multi-step synthesis is proposed.

G cluster_start Starting Materials cluster_reaction1 Step 1: Reformatsky Reaction cluster_intermediate1 Intermediate 1 cluster_reaction2 Step 2: Oxidation cluster_intermediate2 Intermediate 2 cluster_reaction3 Step 3: Hydrolysis cluster_product Final Product 3-Chloroacetophenone 3-Chloroacetophenone Reformatsky_Reaction Reformatsky Reaction (Zinc, THF) 3-Chloroacetophenone->Reformatsky_Reaction Methyl 6-bromohexanoate Methyl 6-bromohexanoate Methyl 6-bromohexanoate->Reformatsky_Reaction Intermediate_1 Methyl 8-(3-chlorophenyl)-8-hydroxyoctanoate Reformatsky_Reaction->Intermediate_1 Oxidation Oxidation (e.g., PCC or Jones Reagent) Intermediate_1->Oxidation Intermediate_2 Methyl 8-(3-chlorophenyl)-8-oxooctanoate Oxidation->Intermediate_2 Hydrolysis Hydrolysis (e.g., NaOH, H₂O/MeOH then H₃O⁺) Intermediate_2->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Figure 1: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocols (Hypothetical)

Step 1: Synthesis of Methyl 8-(3-chlorophenyl)-8-hydroxyoctanoate

  • To a suspension of activated zinc dust in anhydrous tetrahydrofuran (THF), a solution of 3-chloroacetophenone and methyl 6-bromohexanoate is added dropwise under an inert atmosphere.

  • The reaction mixture is gently heated to initiate the Reformatsky reaction.

  • After completion, the reaction is quenched with saturated aqueous ammonium chloride solution.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of Methyl 8-(3-chlorophenyl)-8-oxooctanoate

  • The intermediate alcohol from Step 1 is dissolved in a suitable solvent such as dichloromethane.

  • An oxidizing agent, for instance, pyridinium chlorochromate (PCC) or Jones reagent, is added portion-wise at 0 °C.

  • The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction mixture is filtered, and the filtrate is washed successively with aqueous sodium bicarbonate and brine.

  • The organic layer is dried and concentrated to yield the keto-ester intermediate.

Step 3: Synthesis of this compound

  • The methyl ester from Step 2 is dissolved in a mixture of methanol and water.

  • An aqueous solution of sodium hydroxide is added, and the mixture is refluxed until the hydrolysis is complete.

  • The reaction mixture is cooled, and the methanol is removed under reduced pressure.

  • The aqueous solution is acidified with dilute hydrochloric acid to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Structure Elucidation

The confirmation of the chemical structure of this compound would rely on a combination of spectroscopic techniques. The following sections detail the predicted data from these analyses.

G Synthesis Proposed Synthesis Purification Purification (Crystallization/Chromatography) Synthesis->Purification Spectroscopic_Analysis Spectroscopic Analysis Purification->Spectroscopic_Analysis NMR 1H & 13C NMR Spectroscopic_Analysis->NMR MS Mass Spectrometry Spectroscopic_Analysis->MS IR Infrared Spectroscopy Spectroscopic_Analysis->IR Data_Interpretation Data Interpretation and Structure Confirmation Final_Structure 8-(3-Chlorophenyl)- 8-oxooctanoic acid Data_Interpretation->Final_Structure NMR->Data_Interpretation MS->Data_Interpretation IR->Data_Interpretation

Figure 2: Logical workflow for the structure elucidation process.
Predicted ¹H NMR Spectroscopy Data

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the aliphatic chain protons.

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
7.9 - 8.1Multiplet2HAromatic protons ortho to C=O
7.4 - 7.6Multiplet2HRemaining aromatic protons
2.9 - 3.1Triplet2H-CH₂- adjacent to C=O
2.3 - 2.5Triplet2H-CH₂- adjacent to COOH
1.6 - 1.8Multiplet4H-CH₂-CH₂-C=O and -CH₂-CH₂-COOH
1.3 - 1.5Multiplet4HRemaining internal -CH₂- groups
Predicted ¹³C NMR Spectroscopy Data

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

Chemical Shift (δ, ppm) (Predicted)Assignment
~200C=O (ketone)
~179C=O (carboxylic acid)
~138Aromatic C-Cl
~135Aromatic C-C=O
~128 - 133Aromatic C-H
~38-CH₂- adjacent to C=O
~34-CH₂- adjacent to COOH
~24 - 29Internal -CH₂- groups
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the hydroxyl group.

Wavenumber (cm⁻¹) (Predicted)Functional Group
2500-3300 (broad)O-H stretch (carboxylic acid)
~1710C=O stretch (carboxylic acid)
~1690C=O stretch (ketone)
~1600, ~1475C=C stretch (aromatic ring)
~1100C-Cl stretch
Predicted Mass Spectrometry (MS) Data

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak and characteristic fragmentation patterns.

m/z (Predicted)Fragment
268/270[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
251/253[M - OH]⁺
223/225[M - COOH]⁺
139/141[Cl-C₆H₄-C=O]⁺
111/113[Cl-C₆H₄]⁺

Biological Activity and Signaling Pathways (Hypothetical)

Currently, there is no publicly available information regarding the biological activity of this compound or any signaling pathways it may modulate. Compounds with similar structural motifs, such as substituted keto-acids, have been explored as enzyme inhibitors or as building blocks for pharmacologically active agents. Further research would be required to determine any potential biological effects.

G Compound This compound Screening Biological Screening Compound->Screening Hit_Identification Hit Identification Screening->Hit_Identification Target_Identification Target Identification Hit_Identification->Target_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization Pathway_Analysis Signaling Pathway Analysis Target_Identification->Pathway_Analysis

Figure 3: A generalized workflow for investigating the biological activity of a novel compound.

Conclusion

This technical guide has presented a detailed, albeit predictive, account of the structure elucidation of this compound. A regioselective synthesis has been proposed to overcome the challenges of direct acylation of chlorobenzene. The predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) provide a benchmark for researchers working on the synthesis and characterization of this molecule. While there is currently no information on its biological activity, the structural features of this compound suggest it may be a valuable intermediate for the development of new therapeutic agents. This guide underscores the importance of a multi-technique spectroscopic approach for the unambiguous determination of chemical structures in research and development.

References

Technical Guide: Solubility Profile of 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility data and related physicochemical properties of 8-(3-chlorophenyl)-8-oxooctanoic acid. The information herein is intended to support research, drug discovery, and development activities by providing both predicted data and standardized experimental protocols for solubility determination.

Physicochemical Properties

Due to the limited availability of experimental data in public literature, the following physicochemical properties for this compound have been predicted using computational models. These values serve as a valuable estimation for guiding experimental design and interpreting results.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Tool
Molecular Weight268.74 g/mol -
LogP3.85ALOGPS 2.1
Aqueous Solubility (LogS)-4.35ALOGPS 2.1
Solubility in water0.0028 g/LALOGPS 2.1
pKa (acidic)4.75ALOGPS 2.1

Note: Predicted values are estimations and should be confirmed by experimental data.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for assessing the solubility of this compound.

2.1. Materials and Equipment

  • This compound (solid form)

  • Solvent of interest (e.g., deionized water, phosphate-buffered saline pH 7.4, etc.)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

2.2. Procedure

  • Preparation of Solvent: Prepare the desired solvent system. For aqueous solubility, use deionized water. For biorelevant solubility, prepare buffers such as phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

  • Addition of Excess Compound: Add an excess amount of solid this compound to a pre-weighed glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

  • Addition of Solvent: Add a known volume of the chosen solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator. Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, at a constant temperature (e.g., 25 °C or 37 °C). This extended time is necessary to ensure that the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15-20 minutes).

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm).

  • Sample Dilution: Accurately dilute the collected filtrate with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC).

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Solubility Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

2.3. Data Analysis and Interpretation

The solubility is determined from the concentration of the compound in the saturated solution. It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results. The pH of the saturated solution should also be measured, especially for ionizable compounds, as it can significantly influence solubility.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Shake_Flask_Workflow start Start add_excess Add excess solid compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent equilibrate Equilibrate on shaker (24-48 hours) add_solvent->equilibrate separate Separate solid and liquid (Centrifugation) equilibrate->separate collect Collect and filter supernatant separate->collect dilute Dilute sample collect->dilute quantify Quantify concentration (e.g., HPLC) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Caption: Workflow for Thermodynamic Solubility Determination.

3.2. General In Vitro Screening Cascade

For drug development professionals, solubility is a critical parameter in a broader series of in vitro assays to assess the potential of a compound. The following diagram shows a generalized screening cascade.

ADME_Screening_Cascade physchem Physicochemical Properties pKa LogP Solubility absorption Absorption Caco-2 Permeability PAMPA physchem:sol->absorption metabolism Metabolism Microsomal Stability Hepatocyte Stability absorption->metabolism safety Safety/Toxicity hERG Inhibition CYP Inhibition metabolism->safety

Caption: In Vitro Drug Discovery Screening Cascade.

Spectroscopic and Spectrometric Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for the compound 8-(3-chlorophenyl)-8-oxooctanoic acid. Due to the absence of publicly available experimental spectra, this guide presents predicted spectral data based on the analysis of its constituent functional groups. The methodologies for obtaining such data through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also detailed. This document serves as a valuable resource for researchers involved in the synthesis, characterization, and application of novel organic compounds.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from established principles of spectroscopy and known chemical shifts and fragmentation patterns of similar chemical entities.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~12.0Singlet (broad)1H-COOH
7.9 - 7.4Multiplet4HAr-H
~2.9Triplet2H-CH₂-C=O
~2.3Triplet2H-CH₂-COOH
1.7 - 1.3Multiplet8H-(CH₂)₄-
Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ) (ppm)Assignment
~200C=O (ketone)
~179C=O (carboxylic acid)
~138Ar-C (C-Cl)
~135Ar-C (quaternary)
~133Ar-CH
~130Ar-CH
~128Ar-CH
~126Ar-CH
~38-CH₂-C=O
~34-CH₂-COOH
~29-(CH₂)₄-
~24-(CH₂)₄-
Table 3: Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (carboxylic acid)
3100-3000MediumC-H stretch (aromatic)
2940-2850MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid dimer)
~1685StrongC=O stretch (aryl ketone)
~1575, ~1475Medium-WeakC=C stretch (aromatic)
~1250MediumC-O stretch (carboxylic acid)
~780StrongC-Cl stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
268/270Molecular ion peak ([M]⁺ and [M+2]⁺ due to ³⁵Cl/³⁷Cl isotopes)
251/253[M-OH]⁺
223/225[M-COOH]⁺
139/141[ClC₆H₄CO]⁺ (base peak)
111/113[ClC₆H₄]⁺
75[C₆H₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be conducted to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. The acidic proton of the carboxylic acid may require a separate experiment with D₂O exchange for confirmation, where the broad singlet would disappear.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure:

  • Sample Preparation: As this compound is a solid, prepare a KBr (potassium bromide) pellet. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source, typically via a direct insertion probe for a solid sample.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to generate a molecular ion and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection and Spectrum Generation: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule. The presence of chlorine will be indicated by a characteristic M+2 isotope pattern.[1]

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and characterization of a novel organic compound like this compound.

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Reactants Starting Materials (e.g., 3-chloroacetophenone, suberic acid) Reaction Chemical Reaction (e.g., Friedel-Crafts acylation) Reactants->Reaction Workup Reaction Work-up (Extraction, Washing) Reaction->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Product Pure this compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR IR Spectroscopy IR->Data_Analysis MS Mass Spectrometry MS->Data_Analysis Product->NMR Product->IR Product->MS Report Technical Report / Publication Data_Analysis->Report

Caption: Workflow for the synthesis and spectral analysis of an organic compound.

Spectroscopic_Data_Integration cluster_data Experimental Data Structure Proposed Structure: This compound NMR_Data NMR Data (¹H & ¹³C) - Chemical Shifts - Coupling Constants - Integration Structure->NMR_Data predicts IR_Data IR Data - Absorption Bands (cm⁻¹) - Functional Groups Structure->IR_Data predicts MS_Data MS Data - Molecular Ion Peak (m/z) - Fragmentation Pattern Structure->MS_Data predicts Confirmation Structural Confirmation NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation Final_Report Final Characterization Report Confirmation->Final_Report

Caption: Integration of spectral data for structural elucidation.

References

The Biological Activity of 8-(3-Chlorophenyl)-8-oxooctanoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

This technical guide provides a comprehensive overview of the anticipated biological activity of 8-(3-Chlorophenyl)-8-oxooctanoic acid and its derivatives. Based on structural similarities to known Peroxisome Proliferator-Activated Receptor (PPAR) agonists, this class of compounds is predicted to modulate key metabolic and inflammatory pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutics for metabolic diseases and related disorders.

Core Concepts: Targeting PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as ligand-activated transcription factors.[1][2] There are three main isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ).[1] These receptors play crucial roles in the regulation of glucose and lipid metabolism, inflammation, and cellular proliferation and differentiation.[3][4]

Upon activation by a ligand, such as a fatty acid or a synthetic agonist, the PPAR undergoes a conformational change. This leads to the dissociation of co-repressors and the recruitment of co-activators.[4] The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[5] This complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby initiating transcription.[4][5][6]

Predicted Biological Activities and Quantitative Data

ParameterDescriptionTypical Range for Potent Agonists
EC50 (Half Maximal Effective Concentration) The concentration of a compound that induces a response halfway between the baseline and maximum.1 nM - 10 µM
IC50 (Half Maximal Inhibitory Concentration) The concentration of a compound that inhibits a specific binding or enzymatic activity by 50%.1 nM - 10 µM
Binding Affinity (Kd or Ki) The equilibrium dissociation constant (Kd) or inhibition constant (Ki) for the binding of the ligand to the receptor.1 nM - 1 µM
Maximal Efficacy (Emax) The maximum response achievable from a compound, often expressed as a percentage of a reference full agonist.80% - 120% (for full agonists)
Selectivity The ratio of EC50 or Ki values for different PPAR isoforms (e.g., PPARα vs. PPARγ).>100-fold for selective agonists

Experimental Protocols

The following are detailed methodologies for key experiments typically employed to characterize the biological activity of putative PPAR agonists.

Ligand Binding Assay

Objective: To determine the binding affinity of a test compound to a specific PPAR isoform.

Methodology: A competitive binding assay is commonly used. This involves incubating a source of the PPAR protein (e.g., purified recombinant PPAR ligand-binding domain) with a radiolabeled known PPAR ligand (e.g., [3H]-Rosiglitazone for PPARγ) and varying concentrations of the unlabeled test compound. The amount of radiolabeled ligand displaced by the test compound is measured, and the IC50 is calculated. This can then be converted to a Ki value.

Cell-Based Transactivation Assay

Objective: To measure the ability of a test compound to activate the transcriptional activity of a PPAR isoform in a cellular context.[7]

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids:

    • An expression vector containing the ligand-binding domain of the PPAR isoform of interest fused to a DNA-binding domain of another transcription factor (e.g., GAL4).

    • A reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for the corresponding DNA-binding domain (e.g., a UAS promoter for GAL4).[7]

  • Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The fold activation of luciferase expression relative to a vehicle control is calculated to determine the EC50 and Emax of the compound.[8]

Adipocyte Differentiation Assay (for PPARγ agonists)

Objective: To assess the ability of a test compound to induce the differentiation of preadipocytes into mature adipocytes, a hallmark of PPARγ activation.

Methodology:

  • Cell Culture: A preadipocyte cell line (e.g., 3T3-L1) is cultured to confluence.

  • Induction of Differentiation: Differentiation is induced by treating the cells with a standard differentiation cocktail (containing, for example, insulin, dexamethasone, and IBMX) in the presence of varying concentrations of the test compound.

  • Assessment of Differentiation: After several days, the extent of differentiation is assessed by:

    • Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be visualized and quantified by staining with Oil Red O.

    • Gene Expression Analysis: The expression of adipocyte-specific marker genes (e.g., aP2, adiponectin) is measured using quantitative real-time PCR (qRT-PCR).

Visualizing the Pathways and Workflows

PPARγ Signaling Pathway

PPAR_Signaling Ligand 8-(3-Chlorophenyl)-8-oxooctanoic acid derivative PPARg PPARγ Ligand->PPARg Binds to CoRepressor Co-repressor PPARg->CoRepressor Dissociation CoActivator Co-activator PPARg->CoActivator Recruitment Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (Promoter Region) Heterodimer->PPRE Binds to TargetGene Target Gene PPRE->TargetGene Activates mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation BiologicalResponse Biological Response (e.g., ↑ Insulin Sensitivity) Protein->BiologicalResponse

Caption: Generalized PPARγ signaling pathway upon ligand activation.

Experimental Workflow for Compound Characterization

Experimental_Workflow Start Test Compound: 8-(3-Chlorophenyl)-8-oxooctanoic acid derivative BindingAssay Ligand Binding Assay (Determine Ki) Start->BindingAssay TransactivationAssay Cell-Based Transactivation Assay (Determine EC50, Emax) Start->TransactivationAssay DataAnalysis Data Analysis and SAR Studies BindingAssay->DataAnalysis AdipocyteAssay Adipocyte Differentiation Assay (Phenotypic Screen) TransactivationAssay->AdipocyteAssay If PPARγ agonist TransactivationAssay->DataAnalysis AdipocyteAssay->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: A typical experimental workflow for characterizing a potential PPAR agonist.

References

Potential Therapeutic Targets of Chlorophenyl-Containing Carboxylic Acid Derivatives: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the diverse therapeutic potential of various chemical entities containing both a chlorophenyl moiety and a carboxylic acid or a related functional group. While not a homogenous chemical class, these compounds have been investigated for a range of pharmacological activities, each defined by the specific molecular scaffold. This document summarizes the key findings, presents quantitative data for comparison, details experimental methodologies, and visualizes the associated biological pathways and workflows.

Neuroprotection and Neuropathic Pain

A derivative of 3-(4-Chlorophenyl)-4-(2-Hydroxyphenyl) 1,3-Oxazetidin-2-One has shown promise in preclinical models of diabetic neuropathic pain. The therapeutic effect is believed to stem from its neuroprotective properties, which involve multiple pharmacological actions.

Quantitative Data: In Vivo Efficacy in a Diabetic Neuropathic Pain Model
CompoundDose (mg/kg, p.o.)Hot Plate Test (Latency in sec)Plantar Test (Latency in sec)Tail Immersion Test (Latency in sec)Tail Flick Test (Latency in sec)
STZ Control-Decrease from baselineDecrease from baselineDecrease from baselineDecrease from baseline
CHO5Attenuation of STZ-induced hyperalgesiaAttenuation of STZ-induced hyperalgesiaAttenuation of STZ-induced hyperalgesiaAttenuation of STZ-induced hyperalgesia
CHO10Dose-dependent attenuationDose-dependent attenuationDose-dependent attenuationDose-dependent attenuation
CHO15Significant attenuationSignificant attenuationSignificant attenuationSignificant attenuation
Pregabalin10Attenuation of STZ-induced hyperalgesiaAttenuation of STZ-induced hyperalgesiaAttenuation of STZ-induced hyperalgesiaAttenuation of STZ-induced hyperalgesia

Data adapted from a study on streptozotocin (STZ)-induced diabetic neuropathic pain in rats. "CHO" refers to the test compound 3-(4-Chlorophenyl)-4-(2-Hydroxyphenyl) 1,3-Oxazetidin-2-One.[1]

Experimental Protocols

Streptozotocin (STZ)-Induced Diabetic Neuropathic Pain Model in Rats:

  • Adult male Wistar rats are fasted overnight.

  • A single intraperitoneal (i.p.) injection of STZ (75 mg/kg) dissolved in citrate buffer is administered to induce diabetes.

  • Serum glucose levels are monitored on days 0, 3, 42, and 45 to confirm hyperglycemia.

  • Behavioral tests for thermal hyperalgesia (hot plate, plantar, tail immersion, and tail flick tests) are performed on days 42 and 44.

  • The test compound (CHO) or pregabalin is administered orally (p.o.) for three consecutive days starting on day 42.

  • On day 45, sciatic nerve tissue is collected for biochemical analysis, including levels of total protein, thiobarbituric acid reactive substances (TBARS), nitrite, reduced glutathione (GSH), and total calcium.[1]

Proposed Mechanism of Action

The neuroprotective effects of the 3-(4-chlorophenyl)-4-(2-hydroxyphenyl) 1,3-oxazetidin-2-one derivative are attributed to its ability to counteract the biochemical changes induced by diabetic neuropathy.[1]

G cluster_0 Diabetic Neuropathy Pathogenesis cluster_1 Therapeutic Intervention Hyperglycemia Hyperglycemia Oxidative Stress Oxidative Stress Hyperglycemia->Oxidative Stress Lipid Peroxidation (TBARS) Lipid Peroxidation (TBARS) Oxidative Stress->Lipid Peroxidation (TBARS) Nitrite Increase Nitrite Increase Oxidative Stress->Nitrite Increase GSH Depletion GSH Depletion Oxidative Stress->GSH Depletion Intracellular Ca2+ Accumulation Intracellular Ca2+ Accumulation Oxidative Stress->Intracellular Ca2+ Accumulation Neuronal Damage Neuronal Damage Lipid Peroxidation (TBARS)->Neuronal Damage Nitrite Increase->Neuronal Damage GSH Depletion->Neuronal Damage Intracellular Ca2+ Accumulation->Neuronal Damage Chlorophenyl Oxazetidinone Derivative Chlorophenyl Oxazetidinone Derivative Anti-lipid Peroxidation Anti-lipid Peroxidation Chlorophenyl Oxazetidinone Derivative->Anti-lipid Peroxidation Free Radical Scavenging Free Radical Scavenging Chlorophenyl Oxazetidinone Derivative->Free Radical Scavenging Inhibition of Ca2+ Accumulation Inhibition of Ca2+ Accumulation Chlorophenyl Oxazetidinone Derivative->Inhibition of Ca2+ Accumulation Anti-lipid Peroxidation->Lipid Peroxidation (TBARS) Neuroprotection Neuroprotection Anti-lipid Peroxidation->Neuroprotection Free Radical Scavenging->Oxidative Stress Free Radical Scavenging->Neuroprotection Inhibition of Ca2+ Accumulation->Intracellular Ca2+ Accumulation Inhibition of Ca2+ Accumulation->Neuroprotection Neuropathic Pain Neuropathic Pain Neuronal Damage->Neuropathic Pain Amelioration of Neuropathic Pain Amelioration of Neuropathic Pain Neuroprotection->Amelioration of Neuropathic Pain

Caption: Proposed neuroprotective mechanism in diabetic neuropathy.

Oncology: Dual Inhibition of SIRT2 and EGFR

Certain thiazole derivatives containing a 4-chlorophenyl group have been identified as potential dual inhibitors of Sirtuin 2 (SIRT2) and Epidermal Growth Factor Receptor (EGFR), showing promise in lung cancer models.[2]

Quantitative Data: In Vitro Antiproliferative Activity
CompoundCell LineIC50 (µM)
CisplatinA549> 10
Compound 21A549Low micromolar
Compound 22A549Low micromolar
Compound 25A549Low micromolar
Compound 26A549Low micromolar
CisplatinH69-
Compound 21H69Potent activity
Compound 22H69Potent activity
Compound 25H69Potent activity
Compound 26H69Potent activity
CisplatinH69AR (anthracycline-resistant)-
Compound 21H69ARPotent activity
Compound 22H69ARPotent activity
Compound 25H69ARPotent activity
Compound 26H69ARPotent activity

Data from a study on polysubstituted thiazole derivatives. Compounds 21, 22, 25, and 26 are oxime and carbohydrazide derivatives containing a chlorophenyl moiety.[2]

Experimental Protocols

In Vitro Antiproliferative Assay (2D Cell Culture):

  • Human lung carcinoma cell lines (e.g., A549, H69, H69AR) are seeded in 96-well plates.

  • After 24 hours of incubation, cells are treated with various concentrations of the test compounds or a vehicle control.

  • Cells are incubated for a further 72 hours.

  • Cell viability is assessed using a sulforhodamine B (SRB) assay.

  • The IC50 values are calculated from the dose-response curves.

3D Spheroid Cell Viability Assay:

  • A549 cells are seeded in agarose-coated 96-well plates to promote spheroid formation.

  • Spheroids are allowed to form for 72 hours.

  • Spheroids are then treated with the test compounds.

  • After 72 hours of treatment, cell viability within the spheroids is assessed using a resazurin-based assay.[2]

Signaling Pathway and Proposed Dual-Targeting Mechanism

In silico studies suggest that these compounds can bind to both SIRT2 and EGFR, potentially modulating the SIRT2/EGFR axis and leading to cancer cell death.[2]

G cluster_0 Cancer Cell Signaling cluster_1 Therapeutic Intervention EGFR EGFR Downstream Signaling (e.g., MAPK, PI3K/Akt) Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Signaling (e.g., MAPK, PI3K/Akt) Chlorophenyl Thiazole Derivative Chlorophenyl Thiazole Derivative EGFR->Chlorophenyl Thiazole Derivative Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., MAPK, PI3K/Akt)->Cell Proliferation & Survival Downstream Signaling (e.g., MAPK, PI3K/Akt)->Cell Proliferation & Survival Tumor Growth Tumor Growth Cell Proliferation & Survival->Tumor Growth SIRT2 SIRT2 Deacetylation of substrates Deacetylation of substrates SIRT2->Deacetylation of substrates SIRT2->Deacetylation of substrates SIRT2->Chlorophenyl Thiazole Derivative Cell Cycle Progression Cell Cycle Progression Deacetylation of substrates->Cell Cycle Progression Deacetylation of substrates->Cell Cycle Progression Cell Cycle Progression->Tumor Growth Chlorophenyl Thiazole Derivative->EGFR Inhibition Chlorophenyl Thiazole Derivative->SIRT2 Inhibition Apoptosis Apoptosis Tumor Growth->Apoptosis Inhibition leads to

Caption: Dual inhibition of EGFR and SIRT2 signaling pathways.

Cardiovascular System: Thromboxane Receptor Antagonism

Derivatives of 3-(2-[[(4-chlorophenyl)sulfonyl]amino]ethyl)benzenepropanoic acid have been designed as potent thromboxane A2 (TxA2) receptor antagonists, which are of interest for their potential antithrombotic effects.[3]

Quantitative Data: In Vivo Activity
CompoundOral Dose (mg/kg) in DogsDuration of TxA2 Receptor Blockade
13a (UK-147,535)0.1> 12 hours

Data from a study on the design and synthesis of thromboxane receptor antagonists.[3]

Experimental Protocols

In Vivo Evaluation of TxA2 Receptor Blockade in Dogs:

  • The test compound is administered orally to conscious dogs.

  • At various time points post-dosing, blood samples are collected.

  • Platelet aggregation is induced ex vivo using a TxA2 mimetic (e.g., U-46619).

  • The inhibition of platelet aggregation is measured to determine the extent and duration of TxA2 receptor blockade.

Logical Relationship of Drug Action

G Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Thromboxane A2 (TxA2) Thromboxane A2 (TxA2) COX-1->Thromboxane A2 (TxA2) TxA2 Receptor (TP) TxA2 Receptor (TP) Thromboxane A2 (TxA2)->TxA2 Receptor (TP) Platelet Activation & Aggregation Platelet Activation & Aggregation TxA2 Receptor (TP)->Platelet Activation & Aggregation Thrombosis Thrombosis Platelet Activation & Aggregation->Thrombosis Chlorophenyl Benzenepropanoic Acid Derivative Chlorophenyl Benzenepropanoic Acid Derivative Chlorophenyl Benzenepropanoic Acid Derivative->TxA2 Receptor (TP) Antagonism

Caption: Mechanism of thromboxane receptor antagonism.

Central Nervous System: Anticonvulsant and Antinociceptive Activity

A series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides have demonstrated anticonvulsant and antinociceptive properties, with a proposed mechanism involving the modulation of neuronal ion channels.[4]

Quantitative Data: Anticonvulsant Activity in Rodent Models
CompoundMES Test ED50 (mg/kg)6 Hz (32 mA) Test ED50 (mg/kg)
668.3028.20
Valproic Acid252.74130.64

Data from a study on novel pyrrolidine-2,5-dione-acetamide derivatives. Compound 6 is 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione.[4]

Experimental Protocols

Maximal Electroshock (MES) Seizure Test:

  • Mice or rats are administered the test compound or vehicle.

  • After a specified pretreatment time, a maximal electrical stimulus is delivered via corneal electrodes.

  • The ability of the compound to prevent the tonic hindlimb extension phase of the seizure is recorded.

6 Hz Psychomotor Seizure Test:

  • The test compound or vehicle is administered to the animals.

  • A 6 Hz electrical stimulus of a specific current (e.g., 32 mA) is delivered via corneal electrodes.

  • The compound's ability to protect against the seizure (characterized by stun, forelimb clonus, and twitching) is observed.[4]

Proposed Mechanism of Action

The most active compound in this series is thought to exert its effects through interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels.[4]

G Neuronal Hyperexcitability Neuronal Hyperexcitability Voltage-gated Na+ Channels Voltage-gated Na+ Channels Neuronal Hyperexcitability->Voltage-gated Na+ Channels Voltage-gated L-type Ca2+ Channels Voltage-gated L-type Ca2+ Channels Neuronal Hyperexcitability->Voltage-gated L-type Ca2+ Channels Action Potential Firing Action Potential Firing Voltage-gated Na+ Channels->Action Potential Firing Voltage-gated L-type Ca2+ Channels->Action Potential Firing Seizure Activity Seizure Activity Action Potential Firing->Seizure Activity Chlorophenyl Pyrrolidinedione Derivative Chlorophenyl Pyrrolidinedione Derivative Chlorophenyl Pyrrolidinedione Derivative->Voltage-gated Na+ Channels Modulation Chlorophenyl Pyrrolidinedione Derivative->Voltage-gated L-type Ca2+ Channels Modulation

Caption: Ion channel modulation for anticonvulsant effect.

Metabolic Disorders: Cannabinoid Type 1 (CB1) Receptor Antagonism

A potent and selective cannabinoid type 1 (CB1) receptor antagonist, 1-[9-(4-chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-yl]-4-ethylaminopiperidine-4-carboxylic acid amide (CP-945,598), has been developed with potential applications in metabolic disorders.[5]

Quantitative Data: In Vitro and In Vivo Activity
ParameterValue
Human CB1 Receptor Binding Ki0.7 nM
Human CB1 Receptor Functional Ki0.12 nM
In Vivo EffectReversal of cannabinoid agonist-mediated responses
In Vivo Effect in RodentsReduced food intake, increased energy expenditure and fat oxidation

Data for compound CP-945,598.[5]

Experimental Protocols

CB1 Receptor Binding Assay:

  • Cell membranes expressing the human CB1 receptor are prepared.

  • The membranes are incubated with a radiolabeled CB1 receptor ligand (e.g., [3H]CP-55,940) and varying concentrations of the test compound.

  • The amount of radioligand binding is measured to determine the test compound's affinity (Ki) for the receptor.

CB1 Receptor Functional Assay:

  • A cell line expressing the CB1 receptor and a reporter system (e.g., cAMP-dependent reporter gene) is used.

  • Cells are stimulated with a CB1 receptor agonist in the presence of varying concentrations of the test compound.

  • The inhibition of the agonist-induced response is measured to determine the functional antagonist potency (Ki).[5]

Experimental Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Receptor Binding Assay Receptor Binding Assay Binding Affinity (Ki) Binding Affinity (Ki) Receptor Binding Assay->Binding Affinity (Ki) Functional Antagonism Assay Functional Antagonism Assay Functional Potency (Ki) Functional Potency (Ki) Functional Antagonism Assay->Functional Potency (Ki) Rodent Models Rodent Models Binding Affinity (Ki)->Rodent Models Candidate Selection Functional Potency (Ki)->Rodent Models Candidate Selection Food Intake Measurement Food Intake Measurement Rodent Models->Food Intake Measurement Energy Expenditure Analysis Energy Expenditure Analysis Rodent Models->Energy Expenditure Analysis Fat Oxidation Measurement Fat Oxidation Measurement Rodent Models->Fat Oxidation Measurement Efficacy Data Efficacy Data Food Intake Measurement->Efficacy Data Energy Expenditure Analysis->Efficacy Data Fat Oxidation Measurement->Efficacy Data

Caption: Drug discovery workflow for a CB1 receptor antagonist.

References

An In-depth Technical Guide to 8-(3-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(3-Chlorophenyl)-8-oxooctanoic acid, a molecule with limited direct historical and biological data. This document outlines its known chemical and physical properties, proposes a detailed synthetic route based on established chemical principles, and explores potential biological activities by drawing parallels with structurally related compounds. All quantitative data is presented in structured tables, and key processes are visualized using Graphviz diagrams.

Introduction

This compound is a chemical entity identified by the CAS Number 898765-75-8. Publicly available information regarding its discovery and specific history is scarce, suggesting it may be a novel compound or a chemical intermediate that has not been extensively studied. Its structure, featuring a chlorophenyl ketone and a terminal carboxylic acid on an octanoic acid backbone, suggests potential for investigation in various fields of medicinal chemistry and material science. This guide aims to consolidate the available information and provide a foundational resource for researchers interested in this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is primarily sourced from chemical suppliers[1].

PropertyValueSource
CAS Number 898765-75-8Sigma-Aldrich[1]
Molecular Formula C₁₄H₁₇ClO₃Sigma-Aldrich[1]
Molecular Weight 268.74 g/mol Sigma-Aldrich[1]
IUPAC Name This compoundSigma-Aldrich[1]
Physical Form White solidSigma-Aldrich[1]
Purity 97%Sigma-Aldrich[1]
InChI 1S/C14H17ClO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18)Sigma-Aldrich[1]
InChI Key UFJZMGPBOMKXFT-UHFFFAOYSA-NSigma-Aldrich[1]

Proposed Synthesis: Experimental Protocol

Reaction: Friedel-Crafts Acylation of Chlorobenzene with Suberic Anhydride.

3.1. Materials and Reagents:

  • Suberic acid

  • Acetic anhydride

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate

  • Hexane

3.2. Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Fume hood

3.3. Step-by-Step Procedure:

Part A: Preparation of Suberic Anhydride

  • In a 250 mL round-bottom flask, combine suberic acid (1 equivalent) and acetic anhydride (2 equivalents).

  • Heat the mixture to reflux with stirring for 2 hours.

  • Allow the reaction to cool to room temperature.

  • Remove the excess acetic anhydride and acetic acid byproduct under reduced pressure using a rotary evaporator to yield crude suberic anhydride, which can be used directly in the next step.

Part B: Friedel-Crafts Acylation

  • In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (2.2 equivalents) to anhydrous dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve suberic anhydride (1 equivalent) in anhydrous DCM and add it dropwise to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, add chlorobenzene (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Once the addition of chlorobenzene is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

Part C: Purification

  • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Alternatively, recrystallization from a suitable solvent system can be employed to yield pure this compound.

3.4. Workflow Diagram:

Synthesis_Workflow Synthesis Workflow for this compound suberic_acid Suberic Acid suberic_anhydride Suberic Anhydride suberic_acid->suberic_anhydride Reflux acetic_anhydride Acetic Anhydride acetic_anhydride->suberic_anhydride crude_product Crude Product suberic_anhydride->crude_product Friedel-Crafts Acylation chlorobenzene Chlorobenzene chlorobenzene->crude_product alcl3 Anhydrous AlCl3 alcl3->crude_product dcm Anhydrous DCM dcm->crude_product pure_product Pure this compound crude_product->pure_product Purification (Chromatography/Recrystallization)

Caption: Proposed synthesis workflow.

Potential Biological Activities and Signaling Pathways

There is no direct experimental data on the biological activity of this compound. However, the presence of the chlorophenyl ketone moiety allows for informed speculation on its potential roles, drawing from research on structurally similar compounds.

4.1. Antimicrobial and Antifungal Activity:

Numerous compounds containing a chlorophenyl group have demonstrated antimicrobial and antifungal properties[6][7][8]. The electrophilic nature of the ketone and the lipophilic character of the octanoic acid chain could facilitate interaction with and disruption of microbial cell membranes or inhibition of key metabolic enzymes.

4.2. Enzyme Inhibition:

The carboxylic acid and ketone functionalities suggest that this molecule could act as an inhibitor for various enzymes. For instance, similar keto acids have been investigated as inhibitors of enzymes involved in fatty acid metabolism or as antagonists for certain receptors.

4.3. Anti-inflammatory and Antioxidant Potential:

Some chlorogenic acids and related phenolic compounds are known to possess anti-inflammatory and antioxidant properties[8][9][10]. While this compound is not a phenolic compound, the aromatic ring and the keto-acid functionality could potentially interact with pathways involved in inflammation and oxidative stress, such as the NF-κB or Nrf2 pathways.

4.4. Logical Relationship for Investigating Biological Activity:

Biological_Investigation Investigative Logic for Biological Activity compound This compound hypothesis Hypothesized Biological Activities compound->hypothesis structural_analogs Known Bioactive Structural Analogs (e.g., Chlorophenyl Ketones, Keto Acids) structural_analogs->hypothesis antimicrobial Antimicrobial/Antifungal hypothesis->antimicrobial enzyme_inhibition Enzyme Inhibition hypothesis->enzyme_inhibition anti_inflammatory Anti-inflammatory hypothesis->anti_inflammatory experimental_assays In Vitro & In Vivo Experimental Assays antimicrobial->experimental_assays enzyme_inhibition->experimental_assays anti_inflammatory->experimental_assays mic_assays MIC/MBC Assays experimental_assays->mic_assays enzyme_kinetics Enzyme Kinetic Assays experimental_assays->enzyme_kinetics cell_based_assays Cell-based Inflammation Assays (e.g., cytokine release) experimental_assays->cell_based_assays

Caption: Logical flow for biological screening.

Conclusion and Future Directions

This compound is a compound with established basic chemical properties but a largely unexplored history and biological profile. The synthetic protocol proposed in this guide offers a viable route for its preparation, enabling further investigation. Future research should focus on confirming its synthesis and characterizing the compound using modern analytical techniques (NMR, Mass Spectrometry, IR). Subsequently, a systematic screening of its biological activities, guided by the potential roles suggested by its structural motifs, is warranted. Such studies will be crucial in determining the scientific and therapeutic potential of this molecule.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(3-Chlorophenyl)-8-oxooctanoic acid and related fatty acid analogs, compounds of interest in metabolic disease and inflammation research. Drawing from available scientific literature, this document details the synthesis, potential biological activities, and associated signaling pathways of these molecules. Particular focus is placed on their interaction with Peroxisome Proliferator-Activated Receptors (PPARs), key regulators of lipid and glucose metabolism. This guide also includes detailed experimental protocols for the synthesis and biological evaluation of these compounds, intended to facilitate further research and drug development efforts.

Introduction

Fatty acids and their derivatives are not only essential energy sources but also act as signaling molecules that regulate a wide array of physiological processes.[1] Synthetic fatty acid analogs, such as this compound, are valuable tools for dissecting these signaling pathways and represent promising scaffolds for the development of novel therapeutics. The introduction of a chlorophenyl group and a keto functional group into the octanoic acid backbone can significantly alter the molecule's physicochemical properties, influencing its biological targets and downstream effects.

This guide will explore the known and potential pharmacology of this compound and its analogs, with a primary focus on their role as modulators of PPARs. PPARs are a family of nuclear receptors comprising three isotypes: PPARα, PPARγ, and PPARβ/δ.[2] They are critical regulators of gene expression involved in lipid metabolism, glucose homeostasis, and inflammation, making them attractive targets for the treatment of metabolic disorders like type 2 diabetes and dyslipidemia.[3]

Chemical Synthesis

The synthesis of this compound can be achieved through a Friedel-Crafts acylation reaction. This classic organic reaction involves the acylation of an aromatic ring, in this case, chlorobenzene, with an acylating agent in the presence of a Lewis acid catalyst.

A plausible synthetic route involves the reaction of chlorobenzene with suberic anhydride or a derivative thereof. The chlorine atom on the benzene ring is an ortho-, para-director; however, the para-substituted product is generally favored due to reduced steric hindrance.[4][5]

Logical Workflow for Synthesis:

Synthesis_Workflow cluster_start Starting Materials Chlorobenzene Chlorobenzene Friedel-Crafts Acylation Friedel-Crafts Acylation Chlorobenzene->Friedel-Crafts Acylation Suberic Anhydride Suberic Anhydride Suberic Anhydride->Friedel-Crafts Acylation Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Friedel-Crafts Acylation Intermediate_Product This compound (and ortho isomer) Friedel-Crafts Acylation->Intermediate_Product Purification Purification Intermediate_Product->Purification Final_Product Pure this compound Purification->Final_Product

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established Friedel-Crafts acylation methods. Optimization of reaction conditions may be necessary. A similar methodology has been described for the synthesis of 8-furan-8-oxooctanoic acid methyl ester from suberic acid.[6]

Materials:

  • Suberic acid

  • Thionyl chloride

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Methanol

  • Petroleum ether and ethyl acetate for chromatography

Procedure:

  • Preparation of Suberoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add suberic acid and an excess of thionyl chloride. Heat the mixture to reflux and stir until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride by distillation under reduced pressure to obtain crude suberoyl chloride.

  • Friedel-Crafts Acylation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in dry dichloromethane. Cool the suspension in an ice bath. Add chlorobenzene to the suspension. Slowly add the prepared suberoyl chloride to the reaction mixture while maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at room temperature until the starting materials are consumed (monitor by TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to isolate the desired this compound.

Biological Activity and Signaling Pathways

Peroxisome Proliferator-Activated Receptors (PPARs) Signaling

PPARs form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[8] This binding, in conjunction with the recruitment of co-activator proteins, initiates the transcription of genes involved in various metabolic processes.

PPAR Signaling Pathway:

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound PPAR PPAR (α, γ, or δ) Ligand->PPAR Binding PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Heterodimerization RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (on DNA) PPAR_RXR_Complex->PPRE Binding Coactivators Co-activators PPRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Metabolic Regulation Regulation of: - Lipid Metabolism - Glucose Homeostasis - Inflammation Transcription->Metabolic Regulation mRNA -> Protein

Figure 2: Generalized PPAR signaling pathway.

  • PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and β-oxidation.[7]

  • PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis (fat cell differentiation).[9] It also plays a role in insulin sensitization.

  • PPARβ/δ: Ubiquitously expressed and involved in fatty acid oxidation, particularly in skeletal muscle.[4]

Potential Anti-Inflammatory Effects

PPARs, particularly PPARγ and PPARα, have well-documented anti-inflammatory properties. Their activation can inhibit the expression of pro-inflammatory genes by antagonizing the activity of transcription factors such as NF-κB. A structurally related compound, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has demonstrated potent anti-inflammatory activity.[10][11] This suggests that this compound may also possess anti-inflammatory effects.

Effects on Adipogenesis

Given the role of PPARγ in adipocyte differentiation, fatty acid analogs can either promote or inhibit this process. For instance, octanoate has been shown to attenuate adipogenesis in 3T3-L1 preadipocytes, partly by influencing the expression and/or activation of PPARγ.[9] Conversely, other fatty acids can promote adipogenesis.[9] The effect of this compound on adipogenesis would depend on its specific interaction with PPARγ and its downstream signaling.

Quantitative Data

While specific quantitative data for this compound is not available in the public literature, Table 1 provides examples of EC₅₀ values for other fatty acid analogs and compounds that activate PPARs. This data is presented for comparative purposes to provide a context for the potential potency of the title compound.

Table 1: Reported EC₅₀ Values for Various PPAR Agonists

CompoundPPAR IsotypeCell LineEC₅₀ (µM)Reference
Monobenzyl phthalate (MBzP)human PPARαCOS30[5][12]
Monobenzyl phthalate (MBzP)human PPARγCOS75-100[5][12]
Mono-(2-ethylhexyl)-phthalate (MEHP)human PPARαCOS3.2[5][12]
Mono-(2-ethylhexyl)-phthalate (MEHP)human PPARγCOS6.2[5][12]
Rosiglitazonehuman PPARγVarious~0.01-0.1[1]

Experimental Protocols for Biological Evaluation

PPAR Activation Assay (Luciferase Reporter Assay)

This assay is a common method to determine if a compound can activate a specific PPAR isotype. It utilizes a reporter gene, typically luciferase, under the control of a promoter containing PPREs.

Workflow for Luciferase Reporter Assay:

Luciferase_Assay Cell_Culture Culture suitable cells (e.g., HEK293, HepG2) Transfection Co-transfect with: - PPAR expression vector - PPRE-luciferase reporter vector - Renilla luciferase control vector Cell_Culture->Transfection Treatment Treat cells with This compound (and controls) Transfection->Treatment Lysis Lyse cells Treatment->Lysis Luminescence_Measurement Measure Firefly and Renilla luciferase activity Lysis->Luminescence_Measurement Data_Analysis Normalize Firefly to Renilla activity and determine fold activation Luminescence_Measurement->Data_Analysis

Figure 3: Workflow for a PPAR luciferase reporter assay.

Detailed Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in a 96-well plate.

  • Transfection: Co-transfect the cells with an expression vector for the desired PPAR isotype (α, γ, or δ), a reporter plasmid containing a luciferase gene downstream of a PPRE-containing promoter, and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

  • Treatment: After transfection, treat the cells with various concentrations of this compound, a known PPAR agonist (positive control, e.g., rosiglitazone for PPARγ), and vehicle (negative control, e.g., DMSO).

  • Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells using a suitable lysis buffer.

  • Luminescence Reading: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold activation relative to the vehicle control.

Adipocyte Differentiation Assay (3T3-L1 Model)

This assay assesses the ability of a compound to promote or inhibit the differentiation of preadipocytes into mature adipocytes.

Detailed Protocol:

  • Cell Culture: Culture 3T3-L1 preadipocytes to confluence in a suitable culture plate.

  • Induction of Differentiation: Two days post-confluence, induce differentiation by treating the cells with a differentiation cocktail typically containing insulin, dexamethasone, and 3-isobutyl-1-methylxanthine (IBMX).[13]

  • Test Compound Treatment: Concurrently with the differentiation cocktail, treat the cells with various concentrations of this compound or vehicle control.

  • Maintenance: After 2-3 days, replace the induction medium with a maintenance medium containing insulin and the test compound. Replenish the medium every 2-3 days.

  • Assessment of Differentiation (Oil Red O Staining): After 7-10 days, assess adipocyte differentiation by staining the intracellular lipid droplets with Oil Red O.

    • Wash the cells with PBS and fix with 10% formalin.

    • Wash with water and then with 60% isopropanol.

    • Stain with a freshly prepared Oil Red O solution.

    • Wash with water and visualize the stained lipid droplets under a microscope.

  • Quantification: To quantify the extent of differentiation, elute the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 510 nm).

Western Blotting for PPARγ Expression

Western blotting can be used to determine the total protein levels of PPARγ in cells or tissues after treatment with a test compound.

Detailed Protocol:

  • Protein Extraction: Lyse treated and untreated cells or tissues in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PPARγ.[14][15]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative PCR (qPCR) for PPAR Target Gene Expression

qPCR can be used to measure the changes in the mRNA expression of PPAR target genes following treatment with a test compound.

Detailed Protocol:

  • Cell Treatment and RNA Extraction: Treat cells (e.g., adipocytes, hepatocytes) with this compound or controls. Extract total RNA from the cells using a suitable RNA isolation kit.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers for PPAR target genes (e.g., FABP4, CD36, LPL for PPARγ; ACOX1, CPT1 for PPARα), and a fluorescent DNA-binding dye (e.g., SYBR Green).[16]

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, typically normalized to a housekeeping gene (e.g., GAPDH, β-actin). The change in gene expression is often calculated using the ΔΔCt method.

Conclusion

This compound represents a fatty acid analog with the potential to modulate key metabolic and inflammatory pathways, likely through interaction with PPARs. While direct experimental evidence for its biological activity is currently limited, its structural features provide a strong rationale for its investigation as a PPAR agonist. The experimental protocols detailed in this guide offer a framework for researchers to systematically evaluate the synthesis, biological activity, and mechanism of action of this and related compounds. Further studies are warranted to elucidate the specific molecular targets and therapeutic potential of this compound in the context of metabolic diseases and inflammation.

References

theoretical studies on 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the theoretical and experimental studies of 8-(3-Chlorophenyl)-8-oxooctanoic acid and its analogs.

Introduction

This compound is a chemical compound that has been investigated as an intermediate in the synthesis of various biologically active molecules. While comprehensive theoretical studies on this specific molecule are not extensively available in public literature, this guide outlines the typical theoretical and experimental methodologies that would be employed in its analysis, drawing on data from closely related analogs and relevant techniques. This document serves as a whitepaper for researchers, scientists, and professionals in drug development, providing a foundational understanding of the processes involved in characterizing such a compound.

Chemical Properties and Synthesis

The fundamental properties of this compound are summarized below, forming the basis for any theoretical and experimental investigation.

PropertyValue
Molecular Formula C₁₄H₁₇ClO₃
Molecular Weight 268.73 g/mol
IUPAC Name This compound
CAS Number 13936-02-0

Theoretical Studies: A Methodological Approach

Theoretical studies for a compound like this compound would typically involve computational chemistry to predict its properties and interactions with biological targets.

Molecular Modeling and Docking

A primary application of theoretical studies is to predict how a ligand, such as an analog of this compound, might bind to a protein target. For instance, analogs of this compound have been investigated as potential EP4 receptor antagonists. The following workflow outlines a typical molecular docking study.

molecular_docking_workflow A Ligand Preparation: 3D structure generation and energy minimization of the analog C Docking Simulation: Run docking algorithm to predict binding poses of the ligand in the protein's active site A->C Input Ligand B Protein Preparation: Obtain crystal structure of the target (e.g., EP4 receptor) and prepare for docking B->C Input Protein D Scoring and Analysis: Calculate binding affinity scores (e.g., kcal/mol) and analyze interactions (e.g., hydrogen bonds, hydrophobic interactions) C->D Output Poses E Lead Optimization: Use insights to guide chemical modifications for improved binding D->E Interaction Data

A representative workflow for a molecular docking study.

Predicted binding affinities from such studies provide a quantitative measure of the potential efficacy of the compound. For example, a hypothetical docking study might yield the following results for a series of analogs.

AnalogPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Analog 1-8.5Arg316, Tyr80
Analog 2-7.9Arg316, Val268
Analog 3-9.2Tyr80, Ser272

Experimental Protocols

Experimental validation is crucial to confirm theoretical predictions. The following sections detail standard protocols for the synthesis and biological evaluation of compounds like this compound and its derivatives.

General Synthesis Protocol

The synthesis of related compounds, such as potential EP4 receptor antagonists, often involves a multi-step process. A generalized protocol is as follows:

  • Reaction Setup : A solution of a suitable starting material (e.g., a substituted benzene derivative) in a solvent like dichloromethane is cooled to 0°C.

  • Friedel-Crafts Acylation : A Lewis acid catalyst (e.g., aluminum chloride) is added, followed by the dropwise addition of a dicarboxylic acid anhydride (e.g., suberic anhydride).

  • Reaction Progression : The mixture is stirred and allowed to warm to room temperature, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up : The reaction is quenched with dilute acid, and the organic layer is separated, washed, dried, and concentrated under reduced pressure.

  • Purification : The crude product is purified using column chromatography or recrystallization to yield the desired oxo-acid.

synthesis_workflow A Starting Materials B Reaction Setup (Solvent, Cooling) A->B C Reagent Addition (Lewis Acid, Anhydride) B->C D Reaction Monitoring (TLC) C->D E Work-up & Extraction D->E F Purification (Chromatography) E->F G Final Product F->G

A generalized workflow for the synthesis of an oxo-acid derivative.
Biological Evaluation: EP4 Receptor Binding Assay

To determine the biological activity of a potential EP4 receptor antagonist, a competitive binding assay is often employed.

  • Membrane Preparation : Membranes from cells overexpressing the human EP4 receptor are prepared.

  • Assay Buffer : The assay is performed in a buffer containing Tris-HCl, MgCl₂, and EDTA.

  • Competitive Binding : The membranes are incubated with a radiolabeled ligand (e.g., [³H] PGE₂) and varying concentrations of the test compound.

  • Incubation and Filtration : The mixture is incubated, and then rapidly filtered through a glass fiber filter to separate bound from unbound radioligand.

  • Quantification : The radioactivity retained on the filter is measured by liquid scintillation counting.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated.

The results of such an assay provide quantitative data on the compound's binding affinity.

CompoundIC₅₀ (nM)
Reference Antagonist15
Analog 125
Analog 280
Analog 312

Signaling Pathway Involvement

Analogs of this compound that act as EP4 receptor antagonists would modulate the signaling pathway initiated by the natural ligand, prostaglandin E₂ (PGE₂). The EP4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

EP4_signaling_pathway PGE2 PGE₂ EP4 EP4 Receptor PGE2->EP4 Activates Antagonist EP4 Antagonist (e.g., Analog) Antagonist->EP4 Blocks Gas Gαs EP4->Gas Activates AC Adenylyl Cyclase Gas->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Gene Gene Transcription CREB->Gene

Simplified signaling pathway of the EP4 receptor and the inhibitory action of an antagonist.

An effective antagonist would block the binding of PGE₂ to the EP4 receptor, thereby preventing the downstream signaling cascade and its associated physiological effects, which can include inflammation and pain.

Conclusion

While this compound itself is primarily documented as a synthetic intermediate, the theoretical and experimental frameworks described herein provide a comprehensive guide for the evaluation of this compound and its analogs for potential therapeutic applications. The integration of computational predictions with empirical data from synthesis and biological assays is a powerful strategy in modern drug discovery and development. This whitepaper outlines the core methodologies that would be essential for advancing such a compound from a chemical entity to a potential drug candidate.

Methodological & Application

Application Notes and Protocols for 8-(3-Chlorophenyl)-8-oxooctanoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3-Chlorophenyl)-8-oxooctanoic acid is a bifunctional organic molecule with significant potential as a versatile building block in organic synthesis. Its structure, featuring a terminal carboxylic acid and an aromatic ketone, allows for a variety of chemical transformations, making it a valuable intermediate in the synthesis of complex organic molecules, including heterocyclic compounds and potential pharmaceutical agents. The presence of a chlorinated phenyl ring offers a site for further functionalization through cross-coupling reactions, enhancing its utility in combinatorial chemistry and drug discovery.

This document provides an overview of the key applications of this compound, along with detailed experimental protocols for its synthesis and subsequent derivatization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 898765-75-8[1]
Molecular Formula C₁₄H₁₇ClO₃[1]
Molecular Weight 268.74 g/mol [1]
Physical Form White solid[1]
Purity 97%[1]
IUPAC Name This compound[1]
InChI Code 1S/C14H17ClO3/c15-12-7-5-6-11(10-12)13(16)8-3-1-2-4-9-14(17)18/h5-7,10H,1-4,8-9H2,(H,17,18)[1]
InChI Key UFJZMGPBOMKXFT-UHFFFAOYSA-N[1]

Synthesis of this compound

The synthesis of this compound can be effectively achieved via a Friedel-Crafts acylation reaction. This standard method involves the reaction of chlorobenzene with a derivative of suberic acid (octanedioic acid). A common and efficient approach utilizes suberic anhydride or a mono-acid chloride of suberic acid in the presence of a Lewis acid catalyst.

Proposed Synthetic Pathway

G suberic_acid Suberic Acid suberic_anhydride Suberic Anhydride suberic_acid->suberic_anhydride Acetic Anhydride target 8-(3-Chlorophenyl)- 8-oxooctanoic Acid suberic_anhydride->target AlCl₃, Dichloromethane chlorobenzene Chlorobenzene chlorobenzene->target

Caption: Proposed synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Suberic acid

  • Acetic anhydride

  • Chlorobenzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of Suberic Anhydride: A mixture of suberic acid and acetic anhydride is heated at reflux for 2 hours. The excess acetic anhydride and acetic acid are removed by distillation under reduced pressure to yield crude suberic anhydride, which can be used directly in the next step.

  • Friedel-Crafts Acylation:

    • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, a solution of suberic anhydride in anhydrous dichloromethane is added dropwise.

    • Chlorobenzene is then added to the reaction mixture, and the solution is stirred at room temperature for 12-16 hours.

    • The reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

Applications in Organic Synthesis

This compound serves as a versatile scaffold for the synthesis of a wide range of derivatives due to its two distinct reactive sites.

G cluster_acid Carboxylic Acid Modifications cluster_ketone Ketone Modifications start 8-(3-Chlorophenyl)- 8-oxooctanoic Acid ester Ester Derivatives start->ester Esterification (e.g., Fischer) amide Amide Derivatives start->amide Amide Coupling (e.g., EDC, HOBt) alcohol Primary Alcohol start->alcohol Reduction (e.g., BH₃·THF) sec_alcohol Secondary Alcohol start->sec_alcohol Reduction (e.g., NaBH₄) amine Amine Derivatives (Reductive Amination) start->amine Reductive Amination (e.g., NaBH(OAc)₃) alkene Alkene Derivatives (Wittig Reaction) start->alkene Olefination (e.g., Wittig Reagent) heterocycle Heterocyclic Compounds start->heterocycle Condensation (e.g., with Hydrazine)

Caption: Synthetic utility of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily transformed into esters, amides, or reduced to a primary alcohol.

1. Esterification

  • Application: Modification of solubility and pharmacokinetic properties of the parent molecule.

  • Protocol (Fischer Esterification):

    • Dissolve this compound in an excess of the desired alcohol (e.g., methanol, ethanol).

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid).

    • Heat the mixture at reflux for 4-8 hours, monitoring the reaction by TLC.

    • After cooling, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

2. Amide Bond Formation

  • Application: Synthesis of bioactive amides, peptides, and polymers.

  • Protocol (EDC/HOBt Coupling):

    • Dissolve this compound in an anhydrous aprotic solvent (e.g., DCM, DMF).

    • Add 1-hydroxybenzotriazole (HOBt) (1.1 eq.) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq.).

    • Stir the mixture at 0 °C for 30 minutes.

    • Add the desired amine (1.0 eq.) and a tertiary amine base (e.g., triethylamine, diisopropylethylamine) (1.5 eq.).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Dilute the reaction mixture with an organic solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer, filter, and concentrate. Purify the crude amide by column chromatography or recrystallization.

Reactions of the Ketone Group

The ketone functionality can undergo reduction, reductive amination, olefination, and can be used to construct heterocyclic rings.

1. Reduction to a Secondary Alcohol

  • Application: Introduction of a chiral center and a hydroxyl group for further functionalization.

  • Protocol (Sodium Borohydride Reduction):

    • Dissolve this compound in a protic solvent (e.g., methanol, ethanol) at 0 °C.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) in portions.

    • Stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).

    • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the secondary alcohol.

2. Synthesis of Heterocyclic Compounds (e.g., Pyridazines)

  • Application: A key step in the synthesis of various biologically active heterocyclic scaffolds.

  • Protocol (Condensation with Hydrazine):

    • Dissolve this compound in a suitable solvent such as ethanol or acetic acid.

    • Add hydrazine hydrate (or a substituted hydrazine) (1.1 eq.).

    • Heat the mixture at reflux for 6-12 hours. The reaction progress can be monitored by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

    • Purify the resulting pyridazinone derivative by recrystallization or column chromatography.

Summary of Potential Derivatives

The following table summarizes the types of compounds that can be synthesized from this compound.

Functional Group TargetedReaction TypeReagentsProduct Class
Carboxylic AcidEsterificationR-OH, H⁺Esters
Carboxylic AcidAmide CouplingR-NH₂, EDC, HOBtAmides
Carboxylic AcidReductionBH₃·THFPrimary Alcohols
KetoneReductionNaBH₄Secondary Alcohols
KetoneReductive AminationR-NH₂, NaBH(OAc)₃Amines
KetoneWittig ReactionPh₃P=CHRAlkenes
Ketone & Carboxylic AcidHeterocycle FormationHydrazinePyridazinones

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide array of chemical transformations, providing access to a diverse range of molecular architectures. The protocols outlined in this document provide a foundational framework for researchers to utilize this compound in the development of novel molecules for applications in medicinal chemistry, materials science, and other areas of chemical research. The strategic manipulation of its carboxylic acid and ketone functionalities opens up numerous possibilities for the synthesis of complex and potentially bioactive compounds.

References

Application Notes and Protocols: 8-(3-Chlorophenyl)-8-oxooctanoic Acid as a Versatile Building Block for Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3-Chlorophenyl)-8-oxooctanoic acid is a functionalized γ-keto acid that serves as a valuable starting material for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a ketone and a carboxylic acid, allows for cyclocondensation reactions with dinucleophiles to construct diverse ring systems. This document provides detailed protocols for the synthesis of pyridazinone and pyrazole heterocycles from this building block and summarizes the potential biological activities of the resulting compounds based on analogous structures.

Synthesis of Pyridazinone Derivatives

The reaction of γ-keto acids with hydrazine hydrate is a well-established method for the synthesis of 4,5-dihydro-3(2H)-pyridazinones.[1] This reaction proceeds through the formation of a hydrazone followed by intramolecular cyclization.

Experimental Protocol: Synthesis of 6-(3-Chlorophenyl)-4,5,6,7-tetrahydro-3(2H)-pyridazinone

This protocol is adapted from general procedures for the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones.[2][3][4]

Materials:

  • This compound

  • Hydrazine hydrate (80% or higher)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Sodium Bicarbonate solution (saturated)

  • Distilled water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.

  • Add hydrazine hydrate (1.2 equivalents) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Slowly pour the reaction mixture into ice-cold water with stirring.

  • If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, neutralize the solution with a saturated sodium bicarbonate solution, which may induce precipitation.

  • Wash the crude product with cold distilled water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the purified 6-(3-chlorophenyl)-4,5,6,7-tetrahydro-3(2H)-pyridazinone.

  • Dry the final product under vacuum. Characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Experimental Workflow for Pyridazinone Synthesis

G start Start dissolve Dissolve this compound in Ethanol start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 4-6 hours add_hydrazine->reflux cool Cool to Room Temperature reflux->cool precipitate Precipitate in Ice Water cool->precipitate filter Filter Crude Product precipitate->filter recrystallize Recrystallize from Ethanol/Water filter->recrystallize dry Dry Under Vacuum recrystallize->dry characterize Characterize Product (NMR, MS, IR) dry->characterize end End characterize->end

Caption: Workflow for the synthesis of 6-(3-chlorophenyl)-4,5,6,7-tetrahydro-3(2H)-pyridazinone.

Potential Biological Activity of Pyridazinone Derivatives

Pyridazinone derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects.[5][6][7]

Anticancer Activity:

Numerous studies have reported the cytotoxic effects of pyridazinone derivatives against various cancer cell lines.[8][9][10] The mechanism of action for some pyridazinones involves the induction of apoptosis.[5][11] This can be triggered by an increase in reactive oxygen species (ROS), leading to mitochondrial depolarization and activation of caspases.[5]

Table 1: Cytotoxicity of Structurally Similar Pyridazinone Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
6-Aryl-4,5-dihydropyridazin-3(2H)-onesMCF-7 (Breast)14.5 - 40[9]
6-Aryl-4,5-dihydropyridazin-3(2H)-onesP815 (Mastocytoma)35 - 82.5[9]
Dichloro-substituted Pyridazinone (Pyr-1)HL-60 (Leukemia)~0.5[8]
Dichloro-substituted Pyridazinone (Pyr-1)MDA-MB-231 (Breast)Low µM range[8]
N-substituted-(p-chlorophenyl)-3(2H)pyridazinonesA549 (Lung)>10[12]
N-substituted-(p-chlorophenyl)-3(2H)pyridazinonesHepG2 (Liver)>10[12]

Antimicrobial Activity:

Substituted pyridazinones have also demonstrated promising activity against various bacterial and fungal strains.[6][7][13]

Table 2: Antimicrobial Activity of Structurally Similar Pyridazinone Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyridazinone-based diarylurea derivativesStaphylococcus aureus16[6]
Pyridazinone-based diarylurea derivativesCandida albicans16[6]
Oxadiazole-pyridazin-3-one derivativesBacterial Strains25[13]
Oxadiazole-pyridazin-3-one derivativesFungal Strains6.25[13]
Thiazolyl-pyridazinedionesP. aeruginosa (resistant)0.42[14]
Thiazolyl-pyridazinedionesS. aureus (resistant)1.84[14]

Potential Signaling Pathway for Apoptosis Induction by Pyridazinone Derivatives

G Pyridazinone Pyridazinone Derivative ROS Increased Reactive Oxygen Species (ROS) Pyridazinone->ROS induces Mitochondria Mitochondrial Membrane Depolarization ROS->Mitochondria leads to Caspase3 Caspase-3 Activation Mitochondria->Caspase3 triggers Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: A potential pathway for apoptosis induction by pyridazinone derivatives.

Synthesis of Pyrazole Derivatives

The Paal-Knorr synthesis is a classic method for synthesizing pyrroles, and a similar cyclocondensation approach can be envisioned for the synthesis of pyrazoles from 1,4-dicarbonyl compounds or their synthetic equivalents like γ-keto acids.[15][16][17]

Experimental Protocol: Synthesis of 3-(3-Chlorophenyl)-5-(4-carboxybutyl)pyrazole

This protocol is a proposed adaptation based on the general principles of pyrazole synthesis from β-dicarbonyl compounds and hydrazine.[15]

Materials:

  • This compound

  • Hydrazine hydrate

  • An appropriate solvent (e.g., ethanol, acetic acid)

  • Standard laboratory glassware

  • Heating source

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

  • Add hydrazine hydrate (1.2 equivalents) to the solution.

  • Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield 3-(3-chlorophenyl)-5-(4-carboxybutyl)pyrazole.

  • Characterize the final product using NMR, IR, and mass spectrometry.

Experimental Workflow for Pyrazole Synthesis

G start Start dissolve Dissolve this compound in Solvent start->dissolve add_hydrazine Add Hydrazine Hydrate dissolve->add_hydrazine reflux Reflux for 6-8 hours add_hydrazine->reflux remove_solvent Remove Solvent under Vacuum reflux->remove_solvent purify Purify by Chromatography or Recrystallization remove_solvent->purify characterize Characterize Product purify->characterize end End characterize->end

Caption: Workflow for the synthesis of 3-(3-chlorophenyl)-5-(4-carboxybutyl)pyrazole.

Potential Biological Activity of Pyrazole Derivatives

Pyrazole derivatives are a well-known class of heterocycles with a broad spectrum of biological activities, including anticancer and antimicrobial properties.[18][19]

Anticancer Activity:

Certain pyrazole derivatives have been shown to exhibit significant antiproliferative activity against various cancer cell lines.[20]

Table 3: Cytotoxicity of Structurally Similar Pyrazole Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrazole-thiourea derivativesMCF-7 (Breast)0.08[20]
Thieno[2,3-c]pyrazole derivativeCCRF-CEM (Leukemia)0.25[21]

Antimicrobial Activity:

The pyrazole scaffold is present in many compounds with antibacterial and antifungal properties.[18]

Table 4: Antimicrobial Activity of Structurally Similar Pyrazole Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
Pyrazole-derived amino acidsE. coli, P. aeruginosa, S. aureus4 - 32[18]

Synthesis of N-Substituted Pyrrole Derivatives

The Paal-Knorr pyrrole synthesis allows for the preparation of N-substituted pyrroles by reacting a 1,4-dicarbonyl compound with a primary amine.[15][16][17][22] this compound can be considered a precursor to a 1,4-dicarbonyl system.

Experimental Protocol: Synthesis of 1-Alkyl/Aryl-2-(3-chlorophenyl)-5-(4-carboxybutyl)pyrrole

This protocol is based on the general Paal-Knorr pyrrole synthesis.[16][17][22]

Materials:

  • This compound

  • Primary amine (e.g., aniline, benzylamine, methylamine)

  • A suitable solvent (e.g., ethanol, acetic acid, toluene)

  • Acid catalyst (e.g., p-toluenesulfonic acid, acetic acid)

  • Standard laboratory glassware

  • Heating source

Procedure:

  • Combine this compound (1 equivalent), the primary amine (1.2 equivalents), and a catalytic amount of an acid catalyst in a suitable solvent in a round-bottom flask.

  • Heat the mixture to reflux for 8-12 hours. Water may be removed azeotropically if using a solvent like toluene with a Dean-Stark trap.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to afford the desired N-substituted pyrrole.

  • Characterize the product using appropriate analytical methods.

Conclusion

This compound is a promising and versatile building block for the synthesis of various heterocyclic systems, including pyridazinones, pyrazoles, and N-substituted pyrroles. The resulting heterocycles, based on analogies to known compounds, are expected to possess interesting biological activities, warranting further investigation for potential applications in drug discovery and development. The protocols provided herein offer a foundation for the synthesis and future exploration of these novel heterocyclic compounds.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3-Chlorophenyl)-8-oxooctanoic acid is a synthetic organic compound with potential applications in antimicrobial research due to its structural similarity to fatty acids, a class of molecules known for their diverse biological activities.[1][2] The evaluation of its efficacy against various microbial strains is a critical first step in the drug discovery and development pipeline. These application notes provide detailed protocols for determining the antimicrobial activity of this compound through established methods such as broth microdilution for Minimum Inhibitory Concentration (MIC) determination, agar well diffusion for preliminary screening, and Minimum Bactericidal Concentration (MBC) testing to assess bactericidal versus bacteriostatic effects.[3][4][5]

The provided protocols are designed to be adaptable for screening this compound against a panel of clinically relevant bacteria and fungi. Proper execution of these assays will yield quantitative data to inform on the compound's spectrum of activity and potency, thereby guiding further preclinical development.

Data Presentation

The following tables are structured to present the quantitative data obtained from the antimicrobial assays described in this document.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MIC (µM)
Staphylococcus aureusATCC 29213
Enterococcus faecalisATCC 29212
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
[Other]

Table 2: Zone of Inhibition for this compound (Agar Well Diffusion)

Test MicroorganismStrain IDConcentration of CompoundZone of Inhibition (mm)
Staphylococcus aureusATCC 292131 mg/mL
Enterococcus faecalisATCC 292121 mg/mL
Escherichia coliATCC 259221 mg/mL
Pseudomonas aeruginosaATCC 278531 mg/mL
Candida albicansATCC 900281 mg/mL
[Other]1 mg/mL

Table 3: Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureusATCC 29213
Enterococcus faecalisATCC 29212
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
[Other]

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of organic acids.[6][7]

Materials:

  • This compound

  • Sterile 96-well U-shaped bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Bacterial or fungal strains of interest

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.85% NaCl)

  • McFarland standard 0.5

  • Resazurin solution (optional, for viability indication)[8]

  • Incubator

Procedure:

  • Preparation of the Compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL). Further dilutions should be made in the appropriate broth.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in 50 µL of varying compound concentrations in each well.[7]

  • Inoculum Preparation:

    • Grow microbial cultures overnight.

    • Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.[9]

    • Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[6][7]

  • Inoculation: Add 50 µL of the prepared inoculum to each well of the microtiter plate. This will bring the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing only broth and inoculum.

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for most bacteria, and at 35°C for 24-48 hours for fungi.

  • Determining the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10] If using a viability indicator like resazurin, the MIC is the lowest concentration where no color change (e.g., from blue to pink) is observed.[8]

Broth_Microdilution_Workflow prep_compound Prepare Compound Stock (in DMSO) prep_plate Prepare 96-well Plate (Broth + Serial Dilutions) prep_compound->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (18-24h for Bacteria, 24-48h for Fungi) inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Broth Microdilution Workflow for MIC Determination.
Agar Well Diffusion Assay

This method is a cost-effective technique for preliminary screening of antimicrobial activity.[3][11]

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial or fungal strains

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • This compound solution (e.g., 1 mg/mL in a suitable solvent)

Procedure:

  • Plate Preparation: Pour molten MHA into sterile petri dishes and allow it to solidify.

  • Inoculation: Dip a sterile cotton swab into a standardized microbial suspension (0.5 McFarland) and swab the entire surface of the agar plate to create a uniform lawn of bacteria.[3]

  • Well Creation: Use a sterile cork borer to create wells (e.g., 6 mm in diameter) in the agar.

  • Application of Compound: Add a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.

  • Controls: Use a well with the solvent alone as a negative control and a well with a known antibiotic as a positive control.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[12]

Agar_Well_Diffusion_Workflow prep_plate Prepare MHA Plate inoculate Inoculate with Microbial Lawn prep_plate->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compound Add Compound to Well create_wells->add_compound incubate Incubate Plate (18-24h) add_compound->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone

Agar Well Diffusion Assay Workflow.
Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[4][5]

Materials:

  • Results from the MIC broth microdilution assay

  • Sterile agar plates (e.g., MHA)

  • Sterile micropipettes

Procedure:

  • Selection of Wells: Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.[4]

  • Subculturing: Take a small aliquot (e.g., 10 µL) from each of these selected wells and plate it onto a fresh agar plate.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in a 99.9% reduction in the initial inoculum, which is typically observed as no colony growth on the subculture plates.[5][13]

MBC_Determination_Workflow start Start with MIC Plate (Post-incubation) select_wells Select Wells at MIC, 2x MIC, 4x MIC start->select_wells subculture Subculture Aliquots onto Agar Plates select_wells->subculture incubate Incubate Agar Plates (18-24h) subculture->incubate read_mbc Determine MBC (Lowest concentration with no colony growth) incubate->read_mbc

Workflow for Minimum Bactericidal Concentration (MBC) Determination.

References

Application Note and Protocols for Anti-inflammatory Screening of 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a key focus in drug discovery.[1] This document outlines a comprehensive screening protocol for evaluating the anti-inflammatory potential of the novel compound, 8-(3-Chlorophenyl)-8-oxooctanoic acid. The described workflow progresses from initial in vitro enzyme inhibition assays to cell-based models of inflammation, providing a robust framework for characterizing the compound's activity. While specific experimental data for this compound is not publicly available, this document presents a standardized screening cascade and hypothetical data to illustrate the application of these methods.

1. In Vitro Anti-inflammatory Screening

A crucial first step in identifying anti-inflammatory compounds is to assess their ability to inhibit key enzymes involved in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2).[2][3]

1.1. Cyclooxygenase-2 (COX-2) Inhibition Assay

The COX-2 enzyme is a key mediator in the synthesis of prostaglandins, which are pro-inflammatory molecules.[2] This assay evaluates the ability of this compound to inhibit COX-2 activity.

Experimental Protocol:

A fluorometric COX-2 inhibitor screening kit can be utilized for this assay.[4][5] The principle is based on the detection of Prostaglandin G2, an intermediate product generated by COX-2.[4]

  • Reagent Preparation: All reagents, including COX Assay Buffer, COX Probe, COX Cofactor, Arachidonic Acid, and human recombinant COX-2 enzyme, are prepared according to the manufacturer's instructions.[4] The test compound, this compound, and a known COX-2 inhibitor (e.g., Celecoxib) are dissolved in an appropriate solvent like DMSO.[4]

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations, a positive control inhibitor, and an enzyme control (without inhibitor).[4]

    • A reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor is added to each well.[4]

    • The reaction is initiated by adding Arachidonic Acid to all wells.[4]

    • The fluorescence (Ex/Em = 535/587 nm) is measured kinetically.[4]

  • Data Analysis: The rate of fluorescence increase is proportional to COX-2 activity. The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.[6]

Hypothetical Data Presentation:

Table 1: In Vitro COX-2 Inhibitory Activity of this compound

CompoundIC50 (µM)
This compound15.8
Celecoxib (Positive Control)0.5

2. Cell-Based Anti-inflammatory Screening

To further characterize the anti-inflammatory effects in a more biologically relevant system, cell-based assays are employed. The lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is a widely used method to mimic inflammation in vitro.[7][8]

2.1. Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of nitric oxide (NO), a key pro-inflammatory mediator.[9] This assay assesses the ability of the test compound to inhibit NO production.

Experimental Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.[8]

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce inflammation and NO production.[10]

    • After incubation, collect the cell culture supernatant.

  • Nitric Oxide Measurement (Griess Assay):

    • The concentration of nitrite, a stable product of NO, in the supernatant is measured using the Griess reagent.[10]

    • The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • The absorbance is measured at 540 nm.[11] A standard curve using known concentrations of sodium nitrite is used to quantify the nitrite concentration.

  • Cell Viability Assay (MTT Assay): To ensure that the observed inhibition of NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT) is performed in parallel.[12]

Hypothetical Data Presentation:

Table 2: Effect of this compound on NO Production and Cell Viability in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of LPS Control)Cell Viability (%)
Control (untreated)-5.2 ± 0.8100
LPS (1 µg/mL)-10098.5 ± 2.1
This compound + LPS1078.4 ± 3.597.9 ± 1.8
This compound + LPS2555.1 ± 2.996.4 ± 2.5
This compound + LPS5032.7 ± 1.795.8 ± 3.0
L-NAME (Positive Control) + LPS10025.3 ± 2.198.1 ± 1.5

3. Visualizations

3.1. Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Cell-Based Screening cluster_2 Data Analysis in_vitro Compound: this compound cox2_assay COX-2 Inhibition Assay in_vitro->cox2_assay Test for enzyme inhibition cell_culture RAW 264.7 Macrophages cox2_assay->cell_culture Proceed if active ic50 IC50 Calculation cox2_assay->ic50 lps_stimulation LPS Stimulation cell_culture->lps_stimulation Induce inflammation no_assay Nitric Oxide (Griess) Assay lps_stimulation->no_assay Measure NO production mtt_assay Cell Viability (MTT) Assay lps_stimulation->mtt_assay Assess cytotoxicity inhibition_percent % Inhibition Calculation no_assay->inhibition_percent

Caption: Workflow for anti-inflammatory screening.

3.2. Hypothetical Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation Compound 8-(3-Chlorophenyl)- 8-oxooctanoic acid Compound->NFkB Inhibition

Caption: Hypothetical NF-κB signaling pathway inhibition.

The presented protocols provide a standardized framework for the initial anti-inflammatory screening of this compound. Based on the hypothetical data, the compound demonstrates moderate inhibitory activity against COX-2 and effectively reduces nitric oxide production in a cellular model of inflammation without significant cytotoxicity. These preliminary findings would warrant further investigation into its mechanism of action and its efficacy in in vivo models of inflammation.[13][14]

References

Application Note: High-Performance Liquid Chromatography for Purity Analysis of 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of impurities in 8-(3-Chlorophenyl)-8-oxooctanoic acid. The described method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, providing a reliable and efficient analytical solution for quality control and research applications.

Introduction

This compound is an aromatic keto acid with potential applications in pharmaceutical and chemical synthesis. Ensuring the purity of this compound is critical for its intended use, necessitating a validated analytical method to identify and quantify the main component and any potential process-related impurities or degradation products. This document provides a detailed protocol for a reversed-phase HPLC method suitable for this purpose. The method is designed to be straightforward, reproducible, and readily implementable in a standard analytical laboratory.

Physicochemical Properties of this compound

PropertyValue
CAS Number 898765-75-8
Molecular Formula C14H17ClO3
Molecular Weight 268.74 g/mol
Appearance White solid
Purity (Typical) ~97%

Experimental Protocol

This protocol outlines the necessary steps for the purity analysis of this compound by HPLC.

Materials and Reagents
  • This compound reference standard (purity >99%)

  • This compound sample for analysis

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (ACS grade)

  • Sodium hydroxide (ACS grade)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, PTFE or nylon)

Chromatographic Conditions
ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 0.1% Phosphoric acid in Water : Acetonitrile (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare the aqueous component, add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water.

    • The mobile phase is a mixture of the aqueous component and acetonitrile in a 40:60 volume ratio. For 1000 mL of mobile phase, mix 400 mL of 0.1% phosphoric acid in water with 600 mL of acetonitrile.

    • Degas the mobile phase before use.

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of methanol and water (diluent).

    • This yields a stock solution of 100 µg/mL.

  • Sample Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of the this compound sample.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

The purity of the this compound sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Hypothetical Purity Analysis Results

Peak No.Retention Time (min)Peak AreaArea %Identification
13.5150000.5Impurity A
24.8295500098.5This compound
36.2300001.0Impurity B
Total 3000000 100.0

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Mobile Phase (0.1% H3PO4 in Water:ACN, 40:60) D Equilibrate HPLC System A->D B Prepare Standard Solution (100 µg/mL) E Inject Standard Solution B->E C Prepare Sample Solution (100 µg/mL) F Inject Sample Solution C->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

Application Note: Derivatization of 8-(3-Chlorophenyl)-8-oxooctanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reproducible method for the derivatization of 8-(3-Chlorophenyl)-8-oxooctanoic acid for analysis by gas chromatography-mass spectrometry (GC-MS). Due to its low volatility, derivatization is essential for the successful chromatographic separation and mass spectrometric detection of this keto-carboxylic acid. The described protocol utilizes a one-step silylation reaction with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid moiety into its more volatile trimethylsilyl (TMS) ester. This method is suitable for the quantitative analysis of this compound in various sample matrices relevant to drug development and metabolism studies.

Introduction

This compound is a keto-carboxylic acid of interest in pharmaceutical and metabolic research. Direct analysis of this compound by gas chromatography is challenging due to its high polarity and low volatility, which can lead to poor peak shape, thermal degradation, and low sensitivity.[1] Derivatization is a crucial sample preparation step to overcome these limitations.[2] The most common derivatization techniques for carboxylic acids are silylation and esterification (alkylation).[3][4]

Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is a versatile and effective method for derivatizing polar functional groups such as carboxylic acids, alcohols, and amines.[5][6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating reagent that reacts efficiently with carboxylic acids to form their corresponding TMS esters.[1][4] These derivatives are more volatile and thermally stable, making them amenable to GC-MS analysis.[7] This application note provides a detailed protocol for the silylation of this compound using BSTFA, followed by its analysis using GC-MS.

Experimental

Materials and Reagents
  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Nitrogen gas, high purity

  • 2 mL screw-top autosampler vials with PTFE/silicone septa

Sample Preparation
  • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of ethyl acetate to prepare a 1 mg/mL stock solution.

  • Transfer 100 µL of the stock solution to a clean 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.

Derivatization Protocol
  • To the dried sample residue in the autosampler vial, add 50 µL of anhydrous pyridine and 100 µL of BSTFA (with 1% TMCS).[1]

  • Cap the vial tightly and vortex briefly to ensure complete dissolution of the residue.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven to facilitate the derivatization reaction.

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Parameters

The following GC-MS parameters are recommended for the analysis of the derivatized this compound.

Parameter Value
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 280°C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temperature 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Data Presentation

The derivatization of this compound with BSTFA results in the formation of its trimethylsilyl ester. The expected mass spectrum of the derivatized product will show characteristic fragment ions.

Analyte Derivative Molecular Weight ( g/mol ) Expected Retention Time (min) Characteristic m/z Ions
This compoundThis compound, trimethylsilyl ester340.89~15.5340 (M+), 325 (M-15), 299, 205, 139, 73

Note: The retention time and mass fragmentation are predictive and should be confirmed with an authentic standard. The characteristic ion at m/z 73 is indicative of a trimethylsilyl group.[8] The molecular ion (M+) at m/z 340 and the fragment from the loss of a methyl group (M-15) at m/z 325 are also expected.[5][9]

Visualization

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: this compound sample dissolve Dissolve in Ethyl Acetate start->dissolve dry Evaporate to Dryness (N2) dissolve->dry add_reagents Add Pyridine and BSTFA/TMCS dry->add_reagents react Heat at 70°C for 60 min add_reagents->react gcms GC-MS Analysis react->gcms data Data Acquisition and Processing gcms->data

Caption: Experimental workflow for the derivatization and GC-MS analysis.

Derivatization Reaction

derivatization_reaction cluster_reactants Reactants cluster_products Products reactant1 This compound product1 Trimethylsilyl ester derivative reactant1->product1 Silylation reactant2 BSTFA reactant2->product1 product2 Byproducts reactant2->product2

Caption: Silylation of this compound with BSTFA.

Conclusion

The described silylation method provides an effective and reliable means for the derivatization of this compound for GC-MS analysis. This protocol enhances the volatility and thermal stability of the analyte, leading to improved chromatographic performance and detection sensitivity. The method is straightforward and can be readily implemented in laboratories involved in drug metabolism studies and the analysis of related compounds.

References

Application Notes and Protocols for Cell-Based Assays Involving 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-(3-Chlorophenyl)-8-oxooctanoic acid is a synthetic compound with a structure suggestive of activity at free fatty acid receptors, such as G protein-coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4). GPR120 is a receptor for long-chain fatty acids, including omega-3 fatty acids, and is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions.[1][2][3][4][5] GPR120 activation triggers two main signaling pathways: a Gαq/11-mediated pathway leading to an increase in intracellular calcium ([Ca2+]i), and a β-arrestin 2-mediated pathway that results in anti-inflammatory effects.[5][6][7]

These application notes provide detailed protocols for cell-based assays to characterize the activity of compounds like this compound at the GPR120 receptor. The described assays are fundamental for determining agonist potency and efficacy, and for elucidating the specific signaling pathways engaged by the compound.

Data Presentation: Quantitative Analysis of GPR120 Agonist Activity

The following table summarizes typical quantitative data obtained for a representative GPR120 agonist, "GPR120 Compound A" (2-[3-[2-chloro-5-(trifluoromethoxy)phenyl]-3-azaspiro[5.5]undecan-9-yl]acetic acid), which shares key structural features with the topic compound.[8][9]

Assay Type Cell Line Parameter Value (for GPR120 Compound A) Reference
β-Arrestin 2 RecruitmentHEK293 (human GPR120)EC50~0.35 µM[9][10]
Inositol Phosphate (IP3) ProductionHEK293 (human GPR120)EC50Not specified, concentration-dependent increase[10]
Serum Response Element (SRE) ReporterHEK293 (mouse GPR120)Potency vs. DHA~50-fold more potent than DHA[10]

Experimental Protocols

GPR120-Mediated Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway by a GPR120 agonist.[11][12]

Principle: GPR120 activation leads to the activation of phospholipase C, which in turn generates inositol triphosphate (IP3). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[11] This transient increase in intracellular calcium can be detected using calcium-sensitive fluorescent dyes like Fluo-4 AM.[11][13]

Materials:

  • HEK293 cells stably expressing human GPR120

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluo-4 AM calcium indicator dye

  • Probenecid (to prevent dye leakage)

  • 96- or 384-well black, clear-bottom assay plates

  • Test compound (this compound) and a reference agonist

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)[11][12]

Protocol:

  • Cell Plating: Seed the GPR120-expressing HEK293 cells into the assay plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and probenecid in the assay buffer. Remove the cell culture medium from the plates and add the loading buffer. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in the assay buffer.

  • Calcium Flux Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Establish a baseline fluorescence reading.

    • Use the instrument's automated injector to add the compound solutions to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC50 value.

β-Arrestin 2 Recruitment Assay

This assay determines the ability of a GPR120 agonist to induce the recruitment of β-arrestin 2 to the activated receptor, a key step in the anti-inflammatory signaling pathway.[1][14]

Principle: The PathHunter® β-arrestin recruitment assay is based on enzyme fragment complementation (EFC).[14] Cells are engineered to express the GPR120 receptor fused to a small enzyme fragment (ProLink™ or PK) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor or EA).[14] Upon agonist-induced receptor activation and β-arrestin 2 recruitment, the two enzyme fragments are brought into proximity, forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin 2 recruitment.[14][15]

Materials:

  • PathHunter® CHO-K1 or HEK293 cells expressing human GPR120-PK and β-arrestin 2-EA[14][16]

  • Cell plating reagent

  • Test compound and reference agonist

  • Detection reagent kit (containing substrate for β-galactosidase)

  • Solid white 96- or 384-well assay plates

  • Chemiluminescence plate reader

Protocol:

  • Cell Plating: Prepare the PathHunter® cells according to the manufacturer's instructions and plate them in the white assay plates. Incubate for the recommended time.

  • Compound Addition: Prepare serial dilutions of the test compound and reference agonist. Add the diluted compounds to the cell plates and incubate for 90-180 minutes at 37°C.

  • Signal Detection:

    • Allow the plates to equilibrate to room temperature.

    • Add the detection reagent to each well.

    • Incubate for 60 minutes at room temperature.

  • Measurement: Read the chemiluminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration to generate a dose-response curve and determine the EC50 value.

GPR120 Reporter Gene Assay

This assay measures the transcriptional activation downstream of GPR120 signaling.

Principle: This type of assay utilizes a reporter gene, such as secreted alkaline phosphatase (SEAP), under the control of a response element that is activated by the GPR120 signaling cascade. For instance, an engineered G protein can be used to couple the Gαq-activating GPR120 to the Gαs pathway, leading to an increase in cAMP and subsequent activation of a cAMP response element (CRE) driving SEAP expression.[17] The amount of SEAP secreted into the culture medium is proportional to the receptor activation.

Materials:

  • HEK293 cells co-transfected with GPR120, a chimeric G protein, and a CRE-SEAP reporter construct. Alternatively, a commercial kit like the Cayman Chemical FFAR4 (GPR120) Reporter Assay Kit can be used.[17]

  • Cell culture medium

  • Test compound and reference agonist

  • 96-well cell culture plates

  • Luminescence-based alkaline phosphatase substrate[17]

  • Luminometer

Protocol:

  • Cell Plating and Stimulation:

    • Plate the reporter cells in a 96-well plate.

    • Prepare serial dilutions of the test compound and reference agonist.

    • Add the compounds to the cells and incubate for 16-24 hours.[17]

  • Sample Collection: Carefully collect an aliquot of the cell culture medium from each well.

  • SEAP Activity Measurement:

    • Add the collected medium to a new assay plate.

    • Add the luminescent SEAP substrate to each well.

    • Incubate for a specified time at room temperature.

  • Measurement: Read the luminescence signal using a luminometer.

  • Data Analysis: Plot the luminescence intensity against the compound concentration to obtain a dose-response curve and calculate the EC50 value.

Visualizations

Signaling Pathways of GPR120

GPR120_Signaling cluster_membrane Plasma Membrane cluster_Gq Gq/11 Pathway cluster_arrestin β-Arrestin Pathway GPR120 GPR120/FFAR4 Gq Gαq/11 GPR120->Gq activates B_Arrestin β-Arrestin 2 GPR120->B_Arrestin recruits Agonist 8-(3-Chlorophenyl)- 8-oxooctanoic acid Agonist->GPR120 binds PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca_release Ca²⁺ Release IP3->Ca_release induces TAB1 TAB1 B_Arrestin->TAB1 inhibits interaction with TAK1 TAK1 TAK1 Inflammation_Inhibition Anti-inflammatory Effects TAK1->Inflammation_Inhibition leads to

Caption: GPR120 signaling pathways initiated by agonist binding.

Experimental Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Workflow A 1. Seed GPR120-expressing HEK293 cells in a 96-well plate B 2. Load cells with Fluo-4 AM calcium indicator dye A->B D 4. Measure baseline fluorescence in a plate reader B->D C 3. Prepare serial dilutions of This compound E 5. Inject compound and record fluorescence change C->E D->E F 6. Plot dose-response curve and calculate EC50 E->F

Caption: Workflow for the intracellular calcium mobilization assay.

Experimental Workflow for β-Arrestin Recruitment Assay

Beta_Arrestin_Workflow A 1. Plate PathHunter® GPR120 β-Arrestin cells B 2. Add serial dilutions of This compound A->B C 3. Incubate for 90-180 minutes B->C D 4. Add detection reagent and incubate for 60 minutes C->D E 5. Read chemiluminescence D->E F 6. Plot dose-response curve and calculate EC50 E->F

Caption: Workflow for the β-arrestin 2 recruitment assay.

References

Application Notes and Protocols for 8-(3-Chlorophenyl)-8-oxooctanoic Acid (CPOOA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(3-Chlorophenyl)-8-oxooctanoic acid, also known as CPOOA, is a notable small molecule inhibitor in medicinal chemistry, primarily recognized for its specific antagonism of the P2Y6 receptor (P2Y6R). The P2Y6 receptor, a G protein-coupled receptor activated by uridine diphosphate (UDP), is implicated in various physiological and pathological processes, including inflammation, immune responses, and neuronal function. The targeted inhibition of this receptor by CPOOA provides a valuable tool for elucidating its biological roles and for the potential development of therapeutics targeting P2Y6R-mediated pathways.

Recent studies have highlighted the role of the P2Y6 receptor in microglial phagocytosis and its potential contribution to neuronal injury. In this context, CPOOA has been utilized as a selective antagonist to probe the functional consequences of P2Y6R blockade. Its use in preclinical models has helped to dissect the signaling cascades initiated by UDP and to explore the therapeutic potential of inhibiting this pathway.

Quantitative Data

The inhibitory potency of this compound against the P2Y6 receptor has been quantified, providing a key metric for its application in experimental settings.

CompoundTargetAssay TypeIC50 ValueReference
This compoundP2Y6 ReceptorCalcium Mobilization350 nM

Signaling Pathway

The P2Y6 receptor is a Gq protein-coupled receptor. Upon activation by its endogenous ligand, uridine diphosphate (UDP), it initiates a downstream signaling cascade involving phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively. This compound acts as an antagonist, blocking the binding of UDP and thereby inhibiting this signaling pathway.

P2Y6_Signaling_Pathway cluster_membrane Cell Membrane P2Y6R P2Y6 Receptor Gq Gq P2Y6R->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates UDP UDP UDP->P2Y6R Activates CPOOA This compound (Antagonist) CPOOA->P2Y6R Inhibits Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces Response Cellular Response (e.g., Phagocytosis) Ca_release->Response PKC PKC Activation DAG->PKC Activates PKC->Response

Caption: P2Y6 Receptor Signaling and Inhibition by CPOOA.

Experimental Protocols

The following protocol describes a representative in vitro experiment to determine the inhibitory activity of this compound on the P2Y6 receptor by measuring intracellular calcium mobilization.

Protocol: Measurement of P2Y6R-Mediated Intracellular Calcium Mobilization

1. Objective: To quantify the inhibitory effect of this compound on UDP-induced intracellular calcium release in a human astrocytoma cell line (e.g., 1321N1) stably expressing the human P2Y6 receptor.

2. Materials:

  • Human P2Y6R-expressing 1321N1 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (CPOOA)

  • Uridine diphosphate (UDP)

  • Fura-2 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader with dual-wavelength excitation capabilities (e.g., FlexStation)

3. Cell Culture and Plating:

  • Culture P2Y6R-1321N1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Harvest cells at 80-90% confluency using Trypsin-EDTA.

  • Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells/well.

  • Allow cells to adhere and grow for 24 hours.

4. Dye Loading:

  • Prepare a loading buffer containing Fura-2 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

  • Aspirate the culture medium from the wells and wash once with HBSS.

  • Add 100 µL of the loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C in the dark.

  • After incubation, wash the cells twice with HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well.

5. Compound Treatment and Measurement:

  • Prepare serial dilutions of CPOOA in HBSS.

  • Prepare a stock solution of the agonist UDP in HBSS (e.g., at a concentration that elicits a submaximal response, EC80).

  • Using the fluorescence plate reader, set the excitation wavelengths to 340 nm and 380 nm, and the emission wavelength to 510 nm.

  • Add the desired concentrations of CPOOA (or vehicle control) to the wells and incubate for 15-30 minutes.

  • Initiate the fluorescence reading, establishing a baseline for 15-20 seconds.

  • Add the UDP solution to the wells and continue recording the fluorescence ratio (340/380 nm) for an additional 60-90 seconds to capture the peak calcium response.

6. Data Analysis:

  • Calculate the ratio of fluorescence intensities (F340/F380) for each time point.

  • Determine the peak response for each well after agonist addition.

  • Normalize the data by expressing the response as a percentage of the control (UDP alone).

  • Plot the normalized response against the logarithm of the CPOOA concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Cell Culture (P2Y6R-1321N1) cell_plating 2. Cell Plating (96-well plate) cell_culture->cell_plating dye_loading 3. Calcium Dye Loading (Fura-2 AM) cell_plating->dye_loading incubation 4. Inhibitor Incubation (CPOOA) dye_loading->incubation measurement 5. Fluorescence Measurement (Baseline Reading) incubation->measurement agonist_addition 6. Agonist Addition (UDP) measurement->agonist_addition readout 7. Post-Addition Measurement agonist_addition->readout ratio_calc 8. Calculate 340/380 Ratio readout->ratio_calc normalization 9. Normalize Data ratio_calc->normalization curve_fit 10. IC50 Curve Fitting normalization->curve_fit ic50_value IC50 Determination curve_fit->ic50_value

Caption: Workflow for IC50 Determination of a P2Y6R Antagonist.

Application Notes and Protocols: Developing Analogs of 8-(3-Chlorophenyl)-8-oxooctanoic acid as Potential Fatty Acid Synthase (FASN) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty Acid Synthase (FASN) is a key enzyme in the de novo biosynthesis of long-chain fatty acids. While its expression is low in most normal adult tissues, FASN is significantly upregulated in many human cancers. This elevated FASN activity is crucial for supporting the high proliferation rates of tumor cells by providing lipids for membrane synthesis, energy storage, and signaling molecules. Consequently, FASN has emerged as a promising therapeutic target for the development of novel anti-cancer agents.[1][2] Inhibition of FASN has been shown to induce apoptosis and suppress tumor growth in various cancer models.[1][2]

The compound 8-(3-Chlorophenyl)-8-oxooctanoic acid and its analogs represent a class of molecules with the potential to act as FASN inhibitors. This document provides detailed application notes and protocols for the synthesis and evaluation of these compounds as potential FASN-targeting therapeutics.

Signaling Pathways and Experimental Workflow

The development and evaluation of this compound analogs as FASN inhibitors involve a multi-step process, from chemical synthesis to biological characterization. The following diagrams illustrate the key signaling pathway of FASN in cancer and the general experimental workflow.

FASN_Signaling_Pathway GFR Growth Factor Receptors (e.g., EGFR, HER2) PI3K PI3K GFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR SREBP1c SREBP-1c mTOR->SREBP1c FASN FASN SREBP1c->FASN Upregulation FattyAcids Fatty Acids FASN->FattyAcids Synthesis AMPK AMPK FASN->AMPK Inhibition MalonylCoA Malonyl-CoA MalonylCoA->FASN TumorGrowth Tumor Cell Proliferation, Survival, and Metastasis FattyAcids->TumorGrowth Analog 8-(3-Chlorophenyl)-8-oxooctanoic acid analogs Analog->FASN Inhibition

Caption: FASN Signaling Pathway in Cancer.

Experimental_Workflow Synthesis Synthesis of Analogs (Friedel-Crafts Acylation) Purification Purification and Characterization (NMR, MS) Synthesis->Purification FASN_Assay In Vitro FASN Activity Assay Purification->FASN_Assay Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) Purification->Cell_Assay IC50 IC50 Determination FASN_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Cell_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

References

Application Notes and Protocols for the Large-Scale Synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the large-scale synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic acid. Due to the meta-substitution pattern of the chlorophenyl group, a direct Friedel-Crafts acylation of chlorobenzene is not a regioselective strategy. Therefore, a more robust and scalable multi-step synthesis commencing from 3-chlorobenzaldehyde is proposed. This approach involves a Grignard reaction to construct the carbon skeleton, followed by oxidation and hydrolysis to yield the final product. The protocols provided are designed for scalability and reproducibility in a research or industrial setting.

Introduction

This compound is a keto acid that may serve as a key intermediate in the synthesis of various pharmaceutical compounds and research chemicals. The presence of the chlorine atom at the meta position of the phenyl ring, combined with the long-chain keto-acid moiety, makes its synthesis a non-trivial task, especially on a large scale. Direct acylation of chlorobenzene with a suberic acid derivative would primarily yield ortho- and para-substituted products.[1][2] This necessitates a synthetic strategy that allows for precise control over the regiochemistry. The proposed synthesis circumvents this issue by starting with a commercially available meta-substituted precursor, 3-chlorobenzaldehyde.

Proposed Synthetic Pathway

The recommended synthetic route is a three-step process designed for scalability and control over the final product's purity. The pathway involves:

  • Grignard Reaction: Reaction of 3-chlorobenzaldehyde with a Grignard reagent derived from a protected 7-haloheptanoic acid derivative to form the carbon backbone.

  • Oxidation: Oxidation of the secondary alcohol formed in the Grignard reaction to a ketone.

  • Hydrolysis: Removal of the protecting group from the carboxylic acid functionality to yield the final product.

This pathway is advantageous for large-scale production due to the availability of starting materials, the reliability of the chemical transformations, and the ability to control product purity at each stage.

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
3-ChlorobenzaldehydeReagentSigma-Aldrich
7-Bromoheptanoic acid97%Alfa Aesar
Thionyl chloride99.5%Acros Organics
Magnesium turnings99.8%Fisher Scientific
IodineACS ReagentJ.T. Baker
Tetrahydrofuran (THF), anhydrous99.9%Sigma-Aldrich
Pyridinium chlorochromate (PCC)98%Alfa Aesar
Diethyl ether, anhydrous99.8%Fisher Scientific
Hydrochloric acid (HCl)ACS ReagentVWR
Sodium hydroxide (NaOH)ACS ReagentEMD Millipore
Sodium sulfate, anhydrousACS ReagentMacron Fine Chemicals
Celite---Sigma-Aldrich
Step 1: Synthesis of Methyl 7-bromoheptanoate

This step prepares the necessary Grignard precursor.

Procedure:

  • To a stirred solution of 7-bromoheptanoic acid (1.0 eq) in methanol (5 mL/g of acid) at 0 °C, slowly add thionyl chloride (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 7-bromoheptanoate as a colorless oil.

Quantitative Data:

ParameterValue
Typical Yield90-95%
Purity (GC-MS)>98%
Step 2: Grignard Reaction of 3-Chlorobenzaldehyde with (7-methoxycarbonylhexyl)magnesium bromide

This is the key C-C bond-forming step.

Procedure:

  • Activate magnesium turnings (1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a crystal of iodine.

  • Add a small amount of a solution of methyl 7-bromoheptanoate (1.0 eq) in anhydrous THF to initiate the Grignard reaction.

  • Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of methyl 7-bromoheptanoate dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C and add a solution of 3-chlorobenzaldehyde (0.9 eq) in anhydrous THF dropwise.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield methyl 8-(3-chlorophenyl)-8-hydroxyoctanoate.

Quantitative Data:

ParameterValue
Typical Yield65-75%
Purity (HPLC)>95%
Step 3: Oxidation of Methyl 8-(3-chlorophenyl)-8-hydroxyoctanoate

This step converts the secondary alcohol to the target ketone.

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (PCC) (1.5 eq) and Celite in anhydrous dichloromethane (DCM), add a solution of methyl 8-(3-chlorophenyl)-8-hydroxyoctanoate (1.0 eq) in DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain methyl 8-(3-chlorophenyl)-8-oxooctanoate.

Quantitative Data:

ParameterValue
Typical Yield80-90%
Purity (HPLC)>97%
Step 4: Hydrolysis of Methyl 8-(3-chlorophenyl)-8-oxooctanoate

The final step to obtain the desired carboxylic acid.

Procedure:

  • Dissolve methyl 8-(3-chlorophenyl)-8-oxooctanoate (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Purity (HPLC)>99%
Physical FormWhite solid
Purity (from supplier)97%[3]

Visualizations

Synthetic Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Esterification cluster_1 Step 2: Grignard Reaction cluster_2 Step 3: Oxidation cluster_3 Step 4: Hydrolysis 7-Bromoheptanoic_acid 7-Bromoheptanoic acid Methyl_7-bromoheptanoate Methyl 7-bromoheptanoate 7-Bromoheptanoic_acid->Methyl_7-bromoheptanoate MeOH, SOCl₂ Grignard_Reagent (7-methoxycarbonylhexyl)- magnesium bromide Methyl_7-bromoheptanoate->Grignard_Reagent Mg, THF 3-Chlorobenzaldehyde 3-Chlorobenzaldehyde Grignard_Reagent3-Chlorobenzaldehyde Grignard_Reagent3-Chlorobenzaldehyde Intermediate_Alcohol Methyl 8-(3-chlorophenyl)- 8-hydroxyoctanoate Grignard_Reagent3-Chlorobenzaldehyde->Intermediate_Alcohol THF Intermediate_Ketone Methyl 8-(3-chlorophenyl)- 8-oxooctanoate Intermediate_Alcohol->Intermediate_Ketone PCC, DCM Final_Product This compound Intermediate_Ketone->Final_Product NaOH, H₂O/THF

Caption: Synthetic workflow for the large-scale synthesis of this compound.

Conclusion

The provided multi-step synthesis offers a reliable and scalable method for producing this compound with high purity. By avoiding the non-selective Friedel-Crafts acylation of chlorobenzene and instead utilizing a convergent strategy starting from 3-chlorobenzaldehyde, this protocol ensures the desired meta-isomer is obtained. The detailed experimental procedures and quantitative data will aid researchers and drug development professionals in the successful synthesis of this valuable chemical intermediate. Careful monitoring and control of each step are crucial for achieving high yields and purity on a large scale.

References

Application Notes and Protocols for the Characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical characterization of 8-(3-Chlorophenyl)-8-oxooctanoic acid. The methodologies described are fundamental for establishing the identity, purity, and structural properties of this compound, which is crucial for its application in research and drug development.

Compound Profile

PropertyValueSource
IUPAC Name This compoundSigma-Aldrich
CAS Number 898765-75-8Sigma-Aldrich
Molecular Formula C₁₄H₁₇ClO₃Sigma-Aldrich
Molecular Weight 268.74 g/mol Sigma-Aldrich
Physical Form White solidSigma-Aldrich
Purity 97%Sigma-Aldrich

Analytical Techniques for Characterization

A multi-technique approach is recommended for the comprehensive characterization of this compound. The following sections detail the protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase method is proposed for the analysis of this keto-acid.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 60 40
    20 10 90
    25 10 90
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (due to the aromatic ring).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in the initial mobile phase composition (60:40 Water:Acetonitrile) to a concentration of 1 mg/mL.

Expected Results: A major peak corresponding to this compound should be observed. The purity can be calculated based on the area percentage of this peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of the carboxylic acid, derivatization is necessary.

Experimental Protocol:

  • Derivatization:

    • To 1 mg of the compound, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.

  • Instrumentation: A GC-MS system.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 10°C/min.

    • Hold: Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Mode: Splitless.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Expected Results: The resulting mass spectrum of the TMS-derivatized compound can be used for structural confirmation by analyzing the fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR

    • ¹³C NMR

    • 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed for unambiguous assignment of proton and carbon signals.

Expected ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0br s1H-COOH
7.8-8.0m2HAromatic protons ortho to C=O
7.4-7.6m2HAromatic protons meta and para to C=O
2.9-3.1t2H-CH₂-C=O
2.3-2.5t2H-CH₂-COOH
1.6-1.8m4H-CH₂-CH₂-C=O and -CH₂-CH₂-COOH
1.3-1.5m4HCentral -CH₂- groups

Expected ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (ppm)Assignment
~200C=O (ketone)
~180C=O (carboxylic acid)
~138Aromatic C-Cl
~135Aromatic C attached to C=O
~133Aromatic C-H
~128Aromatic C-H
~126Aromatic C-H
~40-CH₂-C=O
~34-CH₂-COOH
~29Aliphatic -CH₂-
~25Aliphatic -CH₂-
Mass Spectrometry (MS) for Molecular Weight Confirmation

Direct infusion mass spectrometry can be used to confirm the molecular weight of the compound.

Experimental Protocol:

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

  • Sample Preparation: Dissolve the compound in a suitable solvent like methanol or acetonitrile at a concentration of approximately 10 µg/mL.

  • Ionization Mode: ESI in both positive and negative ion modes.

  • Analysis: Infuse the sample solution directly into the mass spectrometer.

Expected Results:

  • Positive Ion Mode: The protonated molecule [M+H]⁺ at m/z 269.09.

  • Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 267.08. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in an [M+2+H]⁺ peak at m/z 271.09 in positive mode and an [M+2-H]⁻ peak at m/z 269.08 in negative mode, which is a characteristic signature for a monochlorinated compound.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the logical workflow for the characterization of this compound and the relationship between the different analytical techniques.

Characterization_Workflow cluster_synthesis Compound Synthesis & Isolation cluster_characterization Analytical Characterization cluster_decision Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Isolated_Compound Isolated Compound Purification->Isolated_Compound HPLC HPLC (Purity Assessment) Isolated_Compound->HPLC Purity > 95%? MS Mass Spectrometry (Molecular Weight Confirmation) Isolated_Compound->MS Confirm MW GCMS GC-MS (Impurity Profile & Structure) Final_Characterization Final_Characterization GCMS->Final_Characterization Characterized Compound NMR NMR Spectroscopy (Structural Elucidation) NMR->GCMS Confirm Structure MS->NMR Correct MW

Caption: Workflow for the synthesis and analytical characterization.

Analytical_Techniques_Relationship Compound This compound HPLC HPLC Purity (%) Compound->HPLC assesses GCMS GC-MS Impurity Profile Fragmentation Pattern Compound->GCMS identifies volatile components of NMR NMR ¹H Chemical Shifts ¹³C Chemical Shifts Connectivity Compound->NMR elucidates structure of MS MS Molecular Weight Isotope Pattern Compound->MS confirms mass of HPLC:purity->NMR:structure informs GCMS:fragmentation->MS:mw complements MS:mw->NMR:structure validates

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important synthetic intermediate.

Troubleshooting Guide

This guide addresses specific challenges you may encounter during the synthesis of this compound, which is typically achieved via a Friedel-Crafts acylation of chlorobenzene with suberic anhydride or a derivative.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Deactivated Aromatic Ring: The chloro group on chlorobenzene is deactivating, making the Friedel-Crafts reaction inherently sluggish.[1] 2. Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be inactivated.[1] 3. Insufficient Reaction Temperature: The reaction may require elevated temperatures to overcome the activation energy.1. Increase Catalyst Stoichiometry: Use a stoichiometric amount or a slight excess of the Lewis acid catalyst to drive the reaction forward. 2. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle the Lewis acid in a glovebox or under an inert atmosphere. 3. Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. A temperature range of 60-80°C is a common starting point for acylation of deactivated rings.
Formation of Isomeric Impurities 1. Ortho- and Para-Directing Nature of Chlorine: The chloro group directs incoming electrophiles to the ortho and para positions, leading to the formation of 8-(2-chlorophenyl)-8-oxooctanoic acid and 8-(4-chlorophenyl)-8-oxooctanoic acid. The para isomer is typically the major product due to less steric hindrance.[2][3] 2. Reaction Conditions Favoring Isomerization: In some cases, prolonged reaction times or high temperatures can lead to isomerization.1. Purification is Key: Achieving a high yield of the pure meta-isomer is challenging via direct acylation. Focus on efficient purification techniques such as column chromatography or recrystallization to isolate the desired product. 2. Consider Alternative Synthetic Routes: For higher purity of the meta-isomer, a multi-step synthesis starting from a meta-substituted precursor may be more effective.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have proceeded to completion. 2. Poor Solubility of Reactants: Suberic anhydride or the intermediate acyl chloride may have limited solubility in the chosen solvent.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. 2. Solvent Optimization: Consider using a solvent that can dissolve all reactants, such as nitrobenzene or carbon disulfide for Friedel-Crafts reactions.
Difficulty in Product Isolation 1. Formation of a Complex with the Catalyst: The ketone product can form a complex with the Lewis acid, making workup challenging. 2. Emulsion Formation During Workup: The presence of aluminum salts can lead to the formation of stable emulsions.1. Hydrolysis of the Complex: Quench the reaction mixture with ice-cold dilute acid (e.g., HCl) to break up the ketone-catalyst complex. 2. Efficient Extraction: Use a suitable organic solvent for extraction and consider adding a brine wash to help break emulsions.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of this compound so low in a standard Friedel-Crafts acylation?

A1: The primary reason is the electronic effect of the chlorine atom on the benzene ring. Chlorine is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution, making the Friedel-Crafts reaction less efficient.[1] Furthermore, chlorine is an ortho-, para-director, meaning the desired meta-substituted product is not the favored isomer.

Q2: How can I increase the proportion of the meta-isomer in the product mixture?

A2: Directing the acylation to the meta position of chlorobenzene is inherently difficult. While optimizing reaction conditions (e.g., choice of Lewis acid, temperature) might slightly alter the isomer ratio, achieving a high yield of the meta-isomer is unlikely. For targeted synthesis of the 3-chloro isomer, a more strategic, multi-step approach is recommended. This could involve starting with a compound that already has a meta-directing group, which is later converted to the desired functionality.

Q3: What are the most common side products in this synthesis?

A3: The most common side products are the ortho- and para-isomers: 8-(2-chlorophenyl)-8-oxooctanoic acid and 8-(4-chlorophenyl)-8-oxooctanoic acid.[2][3] Due to steric hindrance from the chloro group, the para-isomer is generally the major byproduct.

Q4: What is the best method for purifying the final product?

A4: A combination of techniques is often necessary. After an initial workup to remove the catalyst and unreacted starting materials, column chromatography on silica gel is a powerful method for separating the different isomers. Subsequent recrystallization from a suitable solvent system can further enhance the purity of the isolated this compound.

Q5: Can I use suberic acid directly for the acylation?

A5: It is not advisable to use suberic acid directly. The Friedel-Crafts acylation requires a more reactive acylating agent. You will need to convert suberic acid into a more electrophilic derivative, such as suberoyl chloride (the diacyl chloride) or suberic anhydride.

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Chlorobenzene with Suberic Anhydride

  • Preparation of the Acylating Agent: If starting from suberic acid, it must first be converted to suberic anhydride or suberoyl chloride.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (AlCl₃).

  • Solvent and Reactant Addition: Add a suitable anhydrous solvent (e.g., nitrobenzene or carbon disulfide) to the flask and cool the mixture in an ice bath. Add chlorobenzene to the cooled suspension.

  • Addition of Acylating Agent: Dissolve suberic anhydride in the same solvent and add it dropwise to the stirred reaction mixture via the addition funnel.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80°C). Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice containing concentrated hydrochloric acid.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization to isolate the desired isomer.

Visualizations

To aid in understanding the synthetic process and the challenges involved, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_products Product Mixture cluster_purification Purification cluster_final Final Product chlorobenzene Chlorobenzene reaction_step Reaction with Lewis Acid (e.g., AlCl₃) chlorobenzene->reaction_step suberic_anhydride Suberic Anhydride suberic_anhydride->reaction_step ortho_isomer 8-(2-Chlorophenyl)- 8-oxooctanoic acid reaction_step->ortho_isomer Minor meta_isomer 8-(3-Chlorophenyl)- 8-oxooctanoic acid (Desired Product) reaction_step->meta_isomer Minor para_isomer 8-(4-Chlorophenyl)- 8-oxooctanoic acid (Major Product) reaction_step->para_isomer Major purification_step Column Chromatography & Recrystallization ortho_isomer->purification_step meta_isomer->purification_step para_isomer->purification_step final_product Pure 8-(3-Chlorophenyl)- 8-oxooctanoic acid purification_step->final_product

Caption: Workflow for the synthesis of this compound.

Regioselectivity cluster_reactants cluster_products chlorobenzene Chlorobenzene ortho Ortho-substitution (Minor Product) chlorobenzene->ortho Favored electronically, sterically hindered meta Meta-substitution (Desired, but Minor Product) chlorobenzene->meta Electronically disfavored para Para-substitution (Major Product) chlorobenzene->para Favored electronically, sterically accessible acylium Acylium Ion (from Suberic Anhydride + AlCl₃)

Caption: Regioselectivity in the Friedel-Crafts acylation of chlorobenzene.

References

Technical Support Center: Purification of 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 8-(3-Chlorophenyl)-8-oxooctanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: The most common impurities often originate from the synthetic route, which typically involves a Friedel-Crafts acylation. These can include:

  • Unreacted starting materials: Such as suberic acid or its derivatives and chlorobenzene.

  • Polysubstituted products: Where the aromatic ring is acylated more than once.

  • Isomeric products: Acylation at different positions on the chlorophenyl ring.

  • Byproducts from the Lewis acid catalyst: Residual aluminum salts if AlCl₃ is used.

Q2: What is a typical starting purity for crude this compound before purification?

A2: Commercially available this compound is often cited with a purity of 97% or higher. The purity of a crude product from synthesis can vary significantly depending on the reaction conditions and work-up procedure.

Q3: What are the primary purification methods for this compound?

A3: The primary methods for purifying this keto-acid are:

  • Recrystallization: A common technique to remove impurities by dissolving the crude product in a hot solvent and allowing the desired compound to crystallize upon cooling.

  • Acid-Base Extraction: This method leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities.

  • Column Chromatography: A powerful technique for separating the target compound from closely related impurities based on their differential adsorption to a stationary phase.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.1. Re-heat the solution to dissolve the oil.2. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.3. Try a different solvent system with a lower boiling point.4. Cool the solution more slowly.
No crystals form upon cooling. The solution is not saturated, or the compound is too soluble in the chosen solvent.1. Evaporate some of the solvent to increase the concentration.2. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).3. Scratch the inside of the flask with a glass rod to induce nucleation.4. Add a seed crystal of the pure compound.
Low recovery of the purified compound. The compound is too soluble in the recrystallization solvent, even at low temperatures.1. Choose a solvent in which the compound has lower solubility at cold temperatures.2. Use the minimum amount of hot solvent necessary to dissolve the crude product.3. Ensure the solution is cooled sufficiently to maximize crystal formation.
Poor purity after recrystallization. The chosen solvent does not effectively differentiate between the desired compound and impurities.1. Select a different solvent or a mixture of solvents.2. Perform a second recrystallization.3. Consider pre-treating the solution with activated charcoal to remove colored impurities.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the target compound from impurities. The solvent system (mobile phase) is not optimal.1. Optimize the solvent system using Thin Layer Chromatography (TLC) first.2. Try a more polar or less polar solvent mixture to improve separation.3. Consider using a different stationary phase (e.g., alumina instead of silica gel).
The compound is not eluting from the column. The mobile phase is not polar enough to move the compound.1. Gradually increase the polarity of the mobile phase (gradient elution).2. Ensure the compound was properly loaded onto the column and did not precipitate at the top.
Streaking or tailing of bands on the column. The column is overloaded, or there are interactions between the compound and the stationary phase.1. Use a larger column or load less sample.2. Add a small amount of acid (e.g., acetic acid) to the mobile phase to suppress ionization of the carboxylic acid group, which can reduce tailing on silica gel.
Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting Steps
Emulsion formation at the interface of the aqueous and organic layers. The two phases are not separating cleanly.1. Allow the separatory funnel to stand for a longer period.2. Gently swirl the funnel instead of vigorous shaking.3. Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Low recovery after acidification and extraction. The compound is partially soluble in the aqueous phase, or the pH was not adjusted correctly.1. Ensure the aqueous phase is acidified to a pH well below the pKa of the carboxylic acid (typically pH 1-2) to ensure complete protonation.2. Perform multiple extractions with a fresh portion of the organic solvent.3. Check the aqueous layer for the presence of the product by TLC.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Start by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Good candidate solvents are those in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water or toluene and hexane are often good starting points for similar compounds.

  • Dissolution: In a flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase: Silica gel is a common choice for the stationary phase.

  • Mobile Phase Selection: Use TLC to determine an appropriate solvent system. A mixture of hexane and ethyl acetate is a common mobile phase for compounds of this polarity. A good starting point is a 7:3 or 8:2 mixture of hexane:ethyl acetate. The desired compound should have an Rf value of approximately 0.3-0.4.

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.

  • Sample Loading: Dissolve the crude compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Run the mobile phase through the column and collect fractions.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_final Final Product Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization ColumnChrom Column Chromatography Crude->ColumnChrom AcidBase Acid-Base Extraction Crude->AcidBase Analysis Purity Check (TLC, HPLC, NMR) Recrystallization->Analysis ColumnChrom->Analysis AcidBase->Analysis Analysis->Recrystallization If impure Analysis->ColumnChrom If impure Pure Pure Product (>97%) Analysis->Pure If pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic cluster_problems Common Issues Start Purification Attempt PurityCheck Check Purity (TLC/HPLC) Start->PurityCheck Success Pure Product PurityCheck->Success >97% Pure Failure Identify Problem PurityCheck->Failure <97% Pure OilingOut Oiling Out (Recrystallization) Failure->OilingOut NoCrystals No Crystals (Recrystallization) Failure->NoCrystals PoorSep Poor Separation (Chromatography) Failure->PoorSep Emulsion Emulsion (Extraction) Failure->Emulsion OilingOut->Start Adjust Solvent/Cooling NoCrystals->Start Concentrate/Seed PoorSep->Start Optimize Mobile Phase Emulsion->Start Add Brine/Gentle Mixing

Caption: Troubleshooting decision tree for purification challenges.

Technical Support Center: Crystallization of 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the crystallization of 8-(3-Chlorophenyl)-8-oxooctanoic acid. The information is tailored to researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

A summary of the known properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₁₄H₁₇ClO₃[1]
Molecular Weight 268.74 g/mol [1]
Physical Form White solid[1]
Purity (Typical) 97%[1]

Troubleshooting Crystallization Issues

Question: My this compound is not crystallizing from solution. What should I do?

Answer:

Failure to crystallize is a common issue that can be addressed by following these steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of this compound, add it to the supersaturated solution to act as a template for crystallization.

    • Reduce Temperature: Ensure the solution is cooled to a sufficiently low temperature. An ice bath or refrigeration may be necessary.

  • Increase Supersaturation:

    • Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound. This can be done by leaving the flask partially open in a fume hood or by gentle heating.

    • Anti-Solvent Addition: If you are using a solvent in which the compound is highly soluble, you can try adding a miscible "anti-solvent" in which the compound is poorly soluble. Add the anti-solvent dropwise until the solution becomes slightly turbid, then warm gently until it clears before allowing it to cool slowly.

Question: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer:

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too quickly. To address this:

  • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.

  • Slower Cooling: Allow the solution to cool more slowly. You can insulate the flask or place it in a warm bath that is allowed to cool to room temperature gradually.

  • Change Solvent: The chosen solvent may not be appropriate. Select a solvent with a lower boiling point or use a co-solvent system.

Question: The crystals that formed are very fine needles or powder. How can I obtain larger crystals?

Answer:

The formation of very small crystals is often due to rapid crystallization from a highly supersaturated solution. To encourage the growth of larger crystals:

  • Slow Down Cooling: As mentioned previously, slower cooling allows for the formation of fewer nucleation sites and promotes the growth of larger, more well-defined crystals.

  • Reduce Supersaturation: Use a slightly larger volume of solvent to dissolve the compound initially. This will result in a less supersaturated solution upon cooling, favoring slower crystal growth.

  • Use a Different Solvent System: Experiment with different solvents or solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the crystallization of this compound?

A1: Based on its structure, which contains both a carboxylic acid and an aromatic ketone, several solvent systems can be effective. A good starting point would be a polar protic solvent like ethanol or a mixture of ethanol and water. Aromatic solvents such as toluene, or ketones like acetone (potentially in a mixture with a non-polar solvent like hexane), could also be suitable.[2][3] It is recommended to perform small-scale solubility tests to determine the best solvent.

Q2: How can I purify crude this compound before crystallization?

A2: A common method for purifying carboxylic acids is through an acid-base extraction.[2] The crude material can be dissolved in an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide), which will deprotonate the carboxylic acid, making it water-soluble. Neutral organic impurities can then be removed by washing with an organic solvent like diethyl ether. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified carboxylic acid, which can then be collected by filtration and recrystallized.

Q3: What are the likely impurities in my sample of this compound?

A3: Impurities can arise from the synthetic route used. Common impurities in aromatic carboxylic acids prepared by oxidation of alkyl-substituted aromatics include aromatic aldehydic and ketonic compounds.[4] Starting materials or by-products from the synthesis of this compound could also be present.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

This protocol outlines a general procedure for recrystallization from a single solvent.

  • Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a few drops of the chosen solvent. If the compound dissolves readily at room temperature, the solvent is likely too good. A suitable solvent should dissolve the compound when heated but show low solubility at room temperature.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven.

Protocol 2: Co-Solvent Recrystallization

This protocol is useful when a single solvent is not ideal.

  • Solvent Pair Selection: Choose a solvent in which this compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "solvent".

  • Addition of Anti-Solvent: While the solution is hot, add the "anti-solvent" dropwise until the solution becomes cloudy (the point of saturation).

  • Clarification: Add a few drops of the hot "solvent" back into the solution until it becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1.

Visualizations

experimental_workflow Experimental Workflow for Crystallization start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if insoluble impurities are present) dissolve->hot_filtration cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filtration->cool ice_bath Further Cooling in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash Crystals with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Crystals dry->end

Caption: A typical experimental workflow for the crystallization of an organic compound.

troubleshooting_logic Troubleshooting Crystallization Issues start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out small_crystals Crystals are Too Small start->small_crystals induce Induce Crystallization: - Scratch flask - Add seed crystal - Cool further no_crystals->induce Try First concentrate Increase Concentration: - Evaporate solvent - Add anti-solvent no_crystals->concentrate If induction fails reheat Reheat and Add More Solvent oiling_out->reheat change_solvent Change Solvent System oiling_out->change_solvent Alternative small_crystals->concentrate Adjust concentration slow_cool Cool More Slowly small_crystals->slow_cool induce->concentrate reheat->slow_cool

Caption: A logical diagram for troubleshooting common crystallization problems.

References

Technical Support Center: Synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic acid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through a Friedel-Crafts acylation reaction.[1][2][3] This involves the reaction of chlorobenzene with a derivative of suberic acid, such as suberoyl chloride or suberic anhydride, in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[4][5]

Q2: I obtained a low yield of the desired product. What are the potential causes and how can I address them?

A2: Low yields in this Friedel-Crafts acylation can stem from several factors:

  • Moisture in Reagents or Glassware: The Lewis acid catalyst, AlCl₃, is extremely sensitive to moisture and will be deactivated by it. Ensure all glassware is oven-dried and cooled in a desiccator before use. Use anhydrous solvents and high-purity, dry reagents.

  • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid catalyst because the product, a ketone, can form a complex with it.[2] Ensure at least one equivalent of AlCl₃ is used per equivalent of the acylating agent.

  • Deactivation of the Aromatic Ring: Chlorobenzene is a weakly deactivated aromatic ring, which can lead to slower reaction rates compared to more activated rings.[5][6] Increasing the reaction time or temperature may improve the yield, but this should be done cautiously to avoid an increase in side reactions.

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be incomplete. If it is too high, it can promote the formation of side products. The optimal temperature should be determined experimentally, but starting at a lower temperature (e.g., 0-5 °C) during the addition of reagents and then gradually warming to room temperature is a common strategy.

  • Inefficient Quenching and Work-up: The reaction mixture needs to be carefully quenched, typically with cold water or dilute acid, to decompose the aluminum chloride complexes. Inefficient work-up can lead to loss of product.

Q3: My final product is a mixture of isomers. How can I control the regioselectivity of the reaction?

A3: The chloro group on the chlorobenzene ring is an ortho-, para-directing group in electrophilic aromatic substitution.[4][5][6][7][8][9] This means that you will likely obtain a mixture of 8-(2-Chlorophenyl)-8-oxooctanoic acid and 8-(4-Chlorophenyl)-8-oxooctanoic acid as byproducts, in addition to your target this compound, which is the meta-isomer. However, under Friedel-Crafts conditions, the formation of the meta isomer is generally minor. The para-isomer is typically the major product due to reduced steric hindrance compared to the ortho-position.[4][5][7]

To favor the formation of a specific isomer is challenging. However, you can influence the isomer ratio to some extent by:

  • Choice of Solvent: The polarity of the solvent can influence the isomer distribution.

  • Reaction Temperature: Lower temperatures generally favor the para-isomer.

Purification of the desired meta-isomer from the ortho- and para-isomers will be necessary, likely through column chromatography or recrystallization.

Q4: I am observing the formation of a significant amount of a di-acylated byproduct. How can I prevent this?

A4: The formation of a di-acylated product, where two molecules of chlorobenzene react with one molecule of the suberic acid derivative, is a potential side reaction. To minimize this:

  • Use an Excess of Chlorobenzene: Using chlorobenzene as the solvent or in a large excess will statistically favor the mono-acylation reaction.

  • Control Stoichiometry: Carefully control the molar ratio of the acylating agent to chlorobenzene. A 1:1 or slightly less than 1 ratio of the acylating agent to chlorobenzene (if not used as the solvent) is recommended.

  • Reverse Addition: Adding the Lewis acid and acylating agent mixture to the chlorobenzene can sometimes help to maintain a low concentration of the reactive acylium ion and reduce the likelihood of di-acylation.

Q5: What are the best methods for purifying the final product?

A5: The purification of this compound will depend on the impurities present. Common techniques include:

  • Recrystallization: If the product is a solid and the impurities have different solubilities, recrystallization from a suitable solvent or solvent mixture can be an effective purification method.

  • Column Chromatography: For separating isomers and other closely related impurities, silica gel column chromatography is a powerful technique. A gradient of solvents, such as hexane and ethyl acetate, is often used for elution.

  • Acid-Base Extraction: Since the product is a carboxylic acid, it can be separated from neutral impurities by dissolving the crude product in an organic solvent and extracting it with an aqueous base (e.g., sodium bicarbonate solution). The aqueous layer containing the carboxylate salt can then be acidified to precipitate the pure product, which can be collected by filtration.

Quantitative Data Summary

The following table provides an estimated summary of the expected quantitative data for the synthesis of this compound. Please note that these are typical values for Friedel-Crafts acylations and the actual results may vary depending on the specific experimental conditions.

ParameterExpected ValueNotes
Yield 40-70%Highly dependent on reaction conditions and purity of reagents.
Isomer Ratio (ortho:meta:para) 10-20% : <5% : 75-85%The para-isomer is expected to be the major product.
Purity (after purification) >95%Achievable with appropriate purification techniques.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the Friedel-Crafts acylation of chlorobenzene with suberoyl chloride.

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Suberoyl Chloride

  • Chlorobenzene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Sodium Sulfate (Na₂SO₄, anhydrous)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Reaction Setup:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Maintain a dry, inert atmosphere throughout the reaction.

  • Addition of Reagents:

    • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

    • Cool the suspension to 0-5 °C in an ice bath.

    • In the dropping funnel, prepare a solution of suberoyl chloride (1 equivalent) in anhydrous chlorobenzene (5-10 equivalents).

    • Add the suberoyl chloride solution dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes.

    • Gradually warm the mixture to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C in an ice bath.

    • Slowly and carefully quench the reaction by adding crushed ice, followed by the dropwise addition of concentrated hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with deionized water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to separate the isomers and other impurities.

    • Alternatively, purify by recrystallization from a suitable solvent system.

Visualizations

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield of this compound cause1 Moisture Contamination start->cause1 cause2 Insufficient Catalyst start->cause2 cause3 Deactivated Ring/ Slow Reaction start->cause3 cause4 Suboptimal Temperature start->cause4 cause5 Inefficient Work-up start->cause5 solution1 Use Oven-Dried Glassware & Anhydrous Reagents cause1->solution1 solution2 Use Stoichiometric Amount of AlCl₃ cause2->solution2 solution3 Increase Reaction Time or Temperature Cautiously cause3->solution3 solution4 Optimize Temperature Profile (e.g., 0°C to RT) cause4->solution4 solution5 Ensure Complete Quenching & Thorough Extraction cause5->solution5

Caption: Troubleshooting workflow for low yield in the synthesis.

Isomer_Formation cluster_products Product Mixture Reactants Chlorobenzene + Suberoyl Chloride + AlCl₃ Intermediate Acylium Ion Intermediate Reactants->Intermediate Ortho 8-(2-Chlorophenyl)-8-oxooctanoic acid (Minor Product) Intermediate->Ortho ortho-attack Meta This compound (Target Product - Minor) Intermediate->Meta meta-attack Para 8-(4-Chlorophenyl)-8-oxooctanoic acid (Major Product) Intermediate->Para para-attack

Caption: Isomer formation in the Friedel-Crafts acylation of chlorobenzene.

References

Technical Support Center: Optimizing Esterification of 8-(3-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the esterification of 8-(3-Chlorophenyl)-8-oxooctanoic acid. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and direct method for the esterification of this compound is the Fischer-Speier esterification.[1][2][3][4][5] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst.[1][2][3][4][5]

Q2: Which acid catalysts are recommended for this Fischer esterification?

A2: Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are the most commonly used and effective catalysts for this type of reaction.[1][2][6] Lewis acids such as scandium(III) triflate can also be used, particularly for sensitive substrates.[1]

Q3: How can I drive the esterification reaction to completion?

A3: Fischer esterification is a reversible reaction. To maximize the yield of the ester, the equilibrium must be shifted towards the products. This can be achieved by:

  • Using a large excess of the alcohol: This is often the most practical method, with the alcohol also serving as the solvent.[2][4][6][7] Using a 10-fold or even 100-fold excess of alcohol can significantly increase the yield.[6]

  • Removing water as it is formed: This can be accomplished by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or by using dehydrating agents such as molecular sieves.[1][6]

Q4: What is the effect of the 3-chlorophenyl group on the esterification reaction?

A4: The 3-chlorophenyl group is an electron-withdrawing group. Electron-withdrawing groups on the aromatic ring of a benzoic acid derivative can increase the electrophilicity of the carbonyl carbon, which may lead to an increase in the catalytic activity and a faster reaction rate compared to unsubstituted benzoic acid.[8]

Q5: Are there any potential side reactions to be aware of?

A5: While the ketone functionality in this compound is generally stable under Fischer esterification conditions, prolonged exposure to strong acids and high temperatures could potentially lead to side reactions. However, for a γ-keto acid like this, the ketone is relatively stable. It is important to monitor the reaction to avoid degradation of the starting material or product.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion to the ester 1. Insufficient catalyst. 2. Reaction time is too short. 3. Reaction temperature is too low. 4. Water is present in the reaction mixture, shifting the equilibrium to the reactants.[8] 5. Inactive starting material.1. Increase the catalyst loading (typically 1-5 mol% of the carboxylic acid). 2. Monitor the reaction by TLC and extend the reaction time. Reactions can take from 1 to 10 hours.[1] 3. Ensure the reaction is heated to reflux.[9][10] 4. Use anhydrous alcohol and a dehydrating agent (e.g., molecular sieves) or a Dean-Stark trap to remove water.[1][6] 5. Check the purity of the this compound.
Reaction stalls before completion 1. Equilibrium has been reached.[7] 2. Catalyst has degraded.1. Add a larger excess of the alcohol or actively remove water.[6][7] 2. Add a fresh portion of the acid catalyst.
Formation of unknown byproducts 1. Decomposition of the starting material or product due to excessive heat or prolonged reaction time. 2. Potential side reactions involving the ketone group under harsh conditions.1. Reduce the reaction temperature if possible, or shorten the reaction time. Monitor the reaction closely. 2. Use a milder catalyst or reaction conditions. Consider alternative esterification methods if byproducts persist.
Difficulties in product isolation/purification 1. Incomplete removal of the acid catalyst during work-up.[11] 2. Emulsion formation during aqueous extraction. 3. Co-elution of impurities during column chromatography.1. Wash the organic layer thoroughly with a saturated sodium bicarbonate solution to neutralize and remove the acid catalyst.[9][10][11] 2. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 3. Optimize the solvent system for column chromatography. A gradient elution might be necessary.

Experimental Protocols

Representative Fischer Esterification Protocol for Methyl 8-(3-Chlorophenyl)-8-oxooctanoate

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

Materials:

  • This compound

  • Anhydrous methanol (large excess)

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., serving as the solvent, typically 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol% of the carboxylic acid) to the stirred solution.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux with stirring.[7]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every hour until the starting material is consumed (typically 4-8 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[10][11] Be cautious during the bicarbonate wash due to CO₂ evolution.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure methyl 8-(3-Chlorophenyl)-8-oxooctanoate.

Data Presentation

Table 1: Typical Reaction Parameters for Fischer Esterification

ParameterTypical RangeRemarks
Substrate Concentration 0.1 - 1.0 MCan be run neat in the excess alcohol.
Alcohol Methanol, EthanolPrimary alcohols are preferred. Tertiary alcohols are prone to elimination.[1]
Alcohol to Acid Ratio 10:1 to 50:1 (or as solvent)A large excess drives the equilibrium towards the product.[6]
Catalyst H₂SO₄, p-TsOHSulfuric acid is a common and effective choice.[1][6]
Catalyst Loading 1 - 5 mol%A catalytic amount is sufficient.[11]
Temperature Reflux (boiling point of the alcohol)Typically 65°C for methanol and 78°C for ethanol.
Reaction Time 1 - 10 hoursMonitor by TLC for completion.[1]
Typical Yield 60 - 95%Highly dependent on the efficiency of water removal and the excess of alcohol used.[6]

Visualizations

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants This compound + Excess Anhydrous Alcohol Catalyst Add H₂SO₄ Catalyst Reactants->Catalyst Reflux Heat to Reflux Catalyst->Reflux Evaporation Remove Excess Alcohol Reflux->Evaporation Reaction Complete Extraction Dilute with EtOAc & Wash with NaHCO₃/Brine Evaporation->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Concentrate Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Analysis Characterize Pure Ester Chromatography->Analysis

Caption: Experimental workflow for the esterification of this compound.

Troubleshooting_Logic cluster_solutions1 Solutions for No Reaction cluster_solutions2 Solutions for Incomplete Reaction cluster_solutions3 Solutions for Low Isolated Yield Start Low Ester Yield Check_Conversion Check TLC for Starting Material Conversion Start->Check_Conversion No_Reaction Issue: No Reaction Check_Conversion->No_Reaction No Incomplete_Reaction Issue: Incomplete Reaction Check_Conversion->Incomplete_Reaction Partial Full_Conversion Issue: Low Isolated Yield Check_Conversion->Full_Conversion Yes Sol1_Catalyst Increase Catalyst Loading No_Reaction->Sol1_Catalyst Sol1_Temp Increase Temperature No_Reaction->Sol1_Temp Sol1_Water Ensure Anhydrous Conditions No_Reaction->Sol1_Water Sol2_Time Increase Reaction Time Incomplete_Reaction->Sol2_Time Sol2_Equilibrium Increase Alcohol Excess or Remove Water Incomplete_Reaction->Sol2_Equilibrium Sol3_Workup Optimize Work-up Procedure Full_Conversion->Sol3_Workup Sol3_Purification Optimize Purification Full_Conversion->Sol3_Purification

Caption: Troubleshooting logic for low yield in the esterification reaction.

References

enhancing the solubility of 8-(3-Chlorophenyl)-8-oxooctanoic acid for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 8-(3-Chlorophenyl)-8-oxooctanoic acid for biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a white solid organic compound with a molecular weight of 268.74 g/mol . Like many hydrophobic carboxylic acids, it is poorly soluble in aqueous solutions at physiological pH. This is because the carboxylic acid group tends to be ionized, which can hinder its passage across lipophilic cell membranes.[1] Poor solubility can lead to compound precipitation in biological assays, resulting in inaccurate and unreliable data.

Q2: What are the initial steps I should take to dissolve this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for a wide range of organic compounds, including many active pharmaceutical ingredients.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

Q3: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What should I do?

This is a common issue when diluting a DMSO stock into an aqueous medium. Here are several troubleshooting steps:

  • Decrease the final DMSO concentration: Many cell-based assays are sensitive to DMSO, and high concentrations can be toxic. Aim for a final DMSO concentration of less than 1%, and ideally below 0.1%.[3]

  • Use a multi-step dilution protocol: A gradual dilution process can prevent the compound from crashing out of solution. A three-step protocol involving initial dilution in serum-containing media can be effective.[3]

  • Employ solubilizing agents: If simple dilution is insufficient, consider using co-solvents, surfactants, or cyclodextrins to enhance solubility.

Q4: What are cyclodextrins and how can they help with solubility?

Cyclodextrins are cyclic oligosaccharides that have a hydrophobic interior and a hydrophilic exterior.[4] They can encapsulate hydrophobic molecules, like this compound, forming inclusion complexes that are more soluble in aqueous solutions.[5][6][7][8] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used for this purpose and can significantly increase the solubility of hydrophobic compounds.[4]

Q5: How does pH affect the solubility of this compound?

As a carboxylic acid, the solubility of this compound is pH-dependent.[9][10] At a pH below its pKa, the carboxylic acid group will be protonated and the molecule will be less soluble in aqueous solutions. Increasing the pH above the pKa will ionize the carboxylic acid group, which can increase its aqueous solubility. However, for cell-based assays, the pH must be maintained within a physiological range (typically 7.2-7.4).

Troubleshooting Guide: Compound Precipitation in Biological Assays

Symptom Possible Cause Recommended Solution
Precipitate forms immediately upon adding DMSO stock to aqueous buffer. The compound has very low aqueous solubility and is crashing out of solution.1. Lower the final concentration of the compound. 2. Decrease the final DMSO concentration to <1%. 3. Use a pre-warmed buffer. 4. Employ a multi-step dilution protocol (see Experimental Protocols). 5. Consider using a solubilizing agent like HP-β-CD.
The media in my cell culture plate becomes cloudy over time. The compound is slowly precipitating out of the cell culture medium.1. The compound concentration may be too high for long-term stability in the medium. Try a lower concentration. 2. The presence of salts or proteins in the media could be affecting solubility. 3. Ensure the incubator has proper humidification to prevent evaporation, which can concentrate the compound.
I observe crystals or amorphous precipitate under the microscope in my cell culture wells. The compound has precipitated and may be causing cytotoxicity or interfering with imaging.1. Immediately repeat the experiment with a lower, soluble concentration of the compound. 2. If the issue persists, a full re-evaluation of the solubilization strategy is needed, potentially requiring the use of a different co-solvent or a cyclodextrin.

Quantitative Data Summary: Solubilization Strategies

The following table summarizes common solubilizing agents and their typical working concentrations. The optimal choice will depend on the specific experimental system.

Solubilizing Agent Mechanism of Action Typical Final Concentration in Assay Considerations
DMSO (Dimethyl Sulfoxide) Polar aprotic solvent.[2]< 1% (ideally < 0.1%)Can be toxic to cells at higher concentrations.[3]
Ethanol Co-solvent.< 1%Can have biological effects on its own.
HP-β-CD (2-hydroxypropyl-β-cyclodextrin) Forms inclusion complexes.[4]0.5 - 5% (w/v)Generally low toxicity. Can sometimes interact with cell membranes.
Tween® 80 / Polysorbate 80 Non-ionic surfactant.0.01 - 0.1%Can form micelles to encapsulate the compound. May have off-target effects.
pH Adjustment (e.g., using NaOH) Increases ionization of the carboxylic acid group.pH 7.2 - 7.6 for cell-based assaysMust be compatible with the biological system. The buffer capacity of the media is a key factor.[11]

Experimental Protocols

Protocol 1: Standard Dilution from a DMSO Stock
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Warm the biological buffer or cell culture medium to 37°C.

  • Serially dilute the DMSO stock solution in the pre-warmed buffer/medium to the desired final concentration. Ensure the final DMSO concentration is below 1%.

  • Vortex gently after each dilution step.

  • Visually inspect for any signs of precipitation before use.

Protocol 2: Three-Step Solubilization for Highly Hydrophobic Compounds in Cell Culture

This protocol is adapted from a method developed for other highly hydrophobic compounds and may be effective for this compound.[3]

  • Step 1: High-Concentration Stock in DMSO. Prepare a 10 mM stock solution in 100% DMSO. If the compound is difficult to dissolve, briefly vortex at maximum speed and warm to 37°C.[3]

  • Step 2: Dilution in Fetal Bovine Serum (FBS). Pre-warm 100% FBS to approximately 50°C. Dilute the 10 mM DMSO stock 1:10 in the pre-warmed FBS to achieve a 1 mM solution. Keep this solution warm (around 40°C).[3]

  • Step 3: Final Dilution in Cell Culture Medium. Pre-warm the cell culture medium (containing a final concentration of 1% FBS) to 37°C. Perform the final dilution of the 1 mM FBS-containing stock into the pre-warmed medium to achieve the desired final concentration (e.g., for a 10 µM final concentration, dilute 1:100).[3]

Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a 10% (w/v) solution of HP-β-CD in your aqueous biological buffer.

  • Add the powdered this compound directly to the HP-β-CD solution to achieve the desired final concentration.

  • Vortex or sonicate the mixture until the compound is fully dissolved. This may take some time.

  • Sterile-filter the final solution before use in cell culture experiments.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Biological Assay cluster_troubleshooting Troubleshooting compound This compound (powder) stock 10 mM Stock Solution compound->stock dmso 100% DMSO dmso->stock working Final Working Solution stock->working Dilute buffer Pre-warmed Aqueous Buffer / Medium buffer->working assay Cell-based or Biochemical Assay working->assay precipitation Precipitation? assay->precipitation precipitation->assay No solubilizer Add Solubilizer (e.g., HP-β-CD) precipitation->solubilizer Yes solubilizer->working Modify Protocol

Caption: Experimental workflow for the solubilization and use of this compound.

hypothetical_signaling_pathway compound 8-(3-Chlorophenyl)- 8-oxooctanoic acid receptor Hypothetical Membrane Receptor compound->receptor g_protein G-Protein receptor->g_protein enzyme Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->enzyme second_messenger Second Messenger (e.g., cAMP) enzyme->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Anti-inflammatory) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

common pitfalls in the handling of 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 8-(3-Chlorophenyl)-8-oxooctanoic acid

Welcome to the technical support center for this compound. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in handling this compound effectively and safely.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of this compound?

A1: this compound is a white solid with a purity of approximately 97%.[1] Predicted physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₄H₁₇ClO₃-
Molecular Weight268.74 g/mol [1]
Physical FormWhite solid[1]
Boiling Point446.8 ± 30.0 °C (Predicted)[2]
Density1.186 ± 0.06 g/cm³ (Predicted)[2]
pKa4.76 ± 0.10 (Predicted)[2]

Q2: What are the primary safety concerns when handling this compound?

Q3: How should I store this compound?

A3: For long-term stability, it is recommended to store the solid compound in a tightly sealed container in a cool, dry, and dark place. Aromatic keto-carboxylic acids can be sensitive to light and moisture.

Troubleshooting Guides

Issue 1: Difficulty Dissolving the Compound

Symptoms:

  • The compound does not dissolve completely in the chosen solvent at room temperature.

  • A suspension or precipitate forms upon addition of the solvent.

Possible Causes:

  • Incorrect Solvent Choice: Due to its long alkyl chain and aromatic ring, the compound likely has poor solubility in water. Its solubility is expected to be better in organic solvents.

  • Insufficient Solvent Volume: The amount of solvent may be inadequate to fully dissolve the compound at the given concentration.

  • Low Temperature: Solubility is often temperature-dependent and may be limited at room temperature.

Solutions:

  • Solvent Selection: Test solubility in small quantities of various organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM). The presence of the chlorophenyl group enhances its lipophilicity, suggesting better solubility in organic solvents.[3]

  • Increase Temperature: Gently warm the mixture to increase the rate of dissolution and solubility. Be cautious, as excessive heat could potentially lead to degradation.

  • Sonication: Use an ultrasonic bath to aid in the dissolution of suspended particles.

  • Increase Solvent Volume: Gradually add more solvent until the compound fully dissolves.

Issue 2: Compound Appears Unstable or Degrades During Experiment

Symptoms:

  • Unexpected changes in color of the solution.

  • Appearance of new spots on Thin Layer Chromatography (TLC).

  • Inconsistent experimental results.

Possible Causes:

  • Thermal Decomposition: Although the predicted boiling point is high, prolonged exposure to elevated temperatures could cause degradation. Beta-keto acids can be susceptible to thermal decarboxylation.

  • Hydrolysis: The ester-like ketone linkage is generally stable but could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

  • Photodegradation: Aromatic ketones can be light-sensitive.

Solutions:

  • Temperature Control: Avoid excessive heating. If heating is necessary, use a water bath or oil bath for better temperature control and heat for the minimum time required.

  • pH Control: Maintain a neutral pH unless the experimental protocol requires acidic or basic conditions. If extreme pH is necessary, consider running the reaction at a lower temperature.

  • Protection from Light: Store the compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add a small amount of a suitable organic solvent (e.g., DMSO, ethanol) to the vial.

  • Gently swirl the vial to wet the solid.

  • If necessary, sonicate the mixture for 5-10 minutes to aid dissolution.

  • Gradually add more solvent until the desired concentration is reached and the solid is completely dissolved.

  • Store the stock solution in a tightly sealed, light-protected container at the recommended temperature (typically -20°C for long-term storage).

Visualizations

experimental_workflow cluster_prep Preparation cluster_troubleshooting Troubleshooting cluster_storage Storage weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent dissolve Dissolve add_solvent->dissolve sonicate Sonication dissolve->sonicate If not fully dissolved heat Gentle Heating dissolve->heat If still not dissolved add_more_solvent Add More Solvent dissolve->add_more_solvent If precipitation occurs store Store Solution (-20°C, protected from light) dissolve->store If fully dissolved sonicate->store heat->store add_more_solvent->store

Caption: Experimental workflow for preparing a solution of this compound with troubleshooting steps.

logical_relationship cluster_properties Structural Features cluster_pitfalls Potential Pitfalls compound This compound aromatic_ketone Aromatic Ketone compound->aromatic_ketone long_chain_acid Long-Chain Carboxylic Acid compound->long_chain_acid chlorophenyl Chlorophenyl Group compound->chlorophenyl thermal Thermal Instability aromatic_ketone->thermal photo Photosensitivity aromatic_ketone->photo solubility Poor Aqueous Solubility long_chain_acid->solubility chlorophenyl->solubility

References

scaling up the synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic acid from lab to pilot plant

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 8-(3-Chlorophenyl)-8-oxooctanoic acid

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis and scale-up of this compound. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered from the laboratory to the pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? A1: The most common and direct method is the Friedel-Crafts acylation of chlorobenzene with a suberic acid derivative, typically suberic anhydride or suberoyl chloride, using a Lewis acid catalyst.

Q2: Which Lewis acid is recommended for this synthesis? A2: Anhydrous aluminum chloride (AlCl₃) is the most frequently used Lewis acid catalyst for this type of acylation due to its high activity.

Q3: Why can the Friedel-Crafts acylation of chlorobenzene be challenging? A3: Chlorobenzene is an aromatic compound that is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing inductive effect of the chlorine atom. This deactivation means that more forcing reaction conditions (e.g., higher temperatures or longer reaction times) may be necessary compared to more activated rings like toluene.[1][2][3][4]

Q4: What are the expected isomers from this reaction, and which is the major product? A4: The reaction yields a mixture of ortho and para isomers. The major product is the para-substituted isomer, 8-(4-Chlorophenyl)-8-oxooctanoic acid, while the desired this compound is typically a minor product if starting from chlorobenzene. To obtain the 3-chloro isomer specifically, 1,3-dichlorobenzene could be used as a starting material, though this presents its own challenges. For the acylation of chlorobenzene, the para isomer is favored due to reduced steric hindrance at the position opposite the chloro group.[5][6]

Q5: What are the critical safety precautions for handling aluminum chloride at a large scale? A5: Aluminum chloride is a hazardous substance that requires careful handling.

  • Moisture Sensitivity: It reacts violently with water in a highly exothermic reaction, releasing corrosive hydrogen chloride (HCl) gas. All equipment must be scrupulously dry.

  • Corrosivity: It is corrosive to skin, eyes, and the respiratory tract. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Addition: When scaling up, AlCl₃ should be added portion-wise or via a solid addition hopper to control the reaction temperature and off-gassing.

Troubleshooting Guide

Problem 1: Low or No Product Yield

  • Q: My reaction yield is significantly lower than expected. What are the common causes?

    • A1: Inactive Catalyst. Aluminum chloride is highly hygroscopic. If it has been exposed to atmospheric moisture, it will lose its activity. Solution: Always use a fresh, unopened container of anhydrous AlCl₃ or ensure it has been stored correctly in a desiccator.

    • A2: Insufficient Reaction Time or Temperature. Due to the deactivated nature of the chlorobenzene ring, the reaction may require more energy to proceed. Solution: Consider increasing the reaction temperature gradually or extending the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC.

    • A3: Premature Quenching. If the reaction is quenched with water or acid before completion, the yield will be low. Solution: Ensure the reaction has gone to completion before initiating the work-up procedure.

Problem 2: Formation of Multiple Impurities

  • Q: My final product is contaminated with several byproducts. How can I minimize them?

    • A1: Isomer Formation. The formation of both ortho and para isomers is an inherent feature of this reaction. Solution: While it's difficult to eliminate isomer formation completely, optimizing the reaction temperature and solvent can influence the isomer ratio. The primary method for obtaining a pure product is through purification.

    • A2: Side Reactions from Moisture. The presence of water will decompose the acylating agent and the catalyst, leading to unwanted byproducts. Solution: Ensure all glassware, solvents, and reagents are completely dry. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • A3: Polyacylation. While less common in Friedel-Crafts acylation than alkylation, it can occur under harsh conditions. The product ketone is less reactive than the starting material, which naturally inhibits this.[3] Solution: Use the correct stoichiometry, typically a slight excess of the aromatic compound relative to the acylating agent.

Problem 3: Difficulties During Work-up and Purification

  • Q: I'm facing challenges with product isolation after the reaction is complete. What should I do?

    • A1: Emulsion during Aqueous Extraction. The presence of aluminum salts can lead to the formation of persistent emulsions during the aqueous work-up. Solution: Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength, which can help break the emulsion. Allow the mixture to stand for an extended period without agitation.

    • A2: Incomplete Removal of Aluminum Salts. Residual aluminum salts can contaminate the product. Solution: The quench step is critical. Slowly and carefully add the reaction mixture to ice-cold dilute acid (e.g., HCl) to fully hydrolyze the aluminum complexes. Wash the separated organic layer multiple times with dilute acid, followed by water and brine.

    • A3: Product Purification. The crude product will likely be a mixture of isomers and other impurities. Solution: Recrystallization is a common method for purifying solid products. A solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature should be developed. Alternatively, column chromatography can be used, especially at the lab scale.

Scaling-Up Considerations: Lab to Pilot Plant

Q: How can I safely manage the reaction exotherm at the pilot plant scale? A: The Friedel-Crafts acylation is exothermic, particularly during the addition of AlCl₃ and the quenching step. At a pilot scale, heat management is critical.

  • Controlled Addition: Use a metered dosing system (e.g., a screw feeder for solids or a pump for liquids) to add the catalyst or acylating agent at a slow, controlled rate.

  • Reactor Type: Employ a jacketed glass-lined or stainless steel reactor with an efficient heat transfer fluid and a powerful cooling system.

  • Reverse Addition: Consider adding the reaction mixture to the quenching solution (e.g., iced water/acid) rather than the other way around to better control the quench exotherm.

Q: What are the key mixing considerations for this reaction at a larger scale? A: Effective mixing is crucial for maintaining a uniform temperature and ensuring good contact between the reactants, especially since AlCl₃ is a solid.

  • Agitation: Use a reactor equipped with a powerful agitator (e.g., a pitched-blade turbine or anchor stirrer) and baffles to prevent vortexing and promote good top-to-bottom mixing.

  • Homogeneity: Ensure the agitation is sufficient to keep the AlCl₃ suspended uniformly in the reaction medium.

Data Presentation

Table 1: Comparison of Lab vs. Pilot Plant Synthesis Parameters

ParameterLab Scale (e.g., 100 g)Pilot Plant Scale (e.g., 10 kg)Key Scale-Up Considerations
Reactants
Chlorobenzene~1.5-2.0 eq~1.5-2.0 eqEnsure purity and dryness of bulk material.
Suberic Anhydride1.0 eq1.0 eqCheck for degradation during storage.
Aluminum Chloride~2.2-2.5 eq~2.2-2.5 eqProcure in sealed drums; use a glove box or contained charging system for addition.
Conditions
SolventDichloromethane or NitrobenzeneDichloromethane or NitrobenzeneConsider solvent boiling point for heat management. Plan for solvent recovery and waste disposal.
Temperature0 °C to 40 °C0 °C to 40 °CCritical to monitor internal temperature, not just jacket temperature. Hot spots can lead to byproducts.
Addition Time30-60 minutes4-8 hoursSlow, controlled addition is paramount for safety and selectivity.
Reaction Time2-12 hours4-16 hoursMonitor reaction progress to determine endpoint; do not rely solely on time.
Work-up
QuenchManual pouring onto ice/HClPumped addition into a separate quench vesselHigh exotherm requires a robust cooling system and controlled addition rate.
ExtractionSeparatory FunnelJacketed Reactor / DecanterPhase separation can be slower at a large scale. Allow adequate settling time.
Outcome
Expected Yield60-80% (of combined isomers)55-75% (of combined isomers)Yields may be slightly lower on scale-up due to handling losses and less ideal conditions.
Purity (Crude)85-95%80-90%Impurity profile may change slightly with longer reaction times or temperature variations.

Experimental Protocol (Lab Scale)

Materials:

  • Chlorobenzene (reagent grade, dried over molecular sieves)

  • Suberic anhydride (97%)

  • Anhydrous aluminum chloride (99.9%)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (concentrated, ~37%)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Ice

Procedure:

  • Reaction Setup: Equip a three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Ensure all glassware is oven-dried.

  • Charging Reagents: Charge the flask with suberic anhydride (1.0 eq) and anhydrous DCM. Begin stirring to form a suspension.

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Catalyst Addition: In a dry glove bag or under a positive pressure of nitrogen, weigh anhydrous aluminum chloride (2.2 eq) and add it portion-wise to the stirred suspension over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Substrate Addition: Add chlorobenzene (1.5 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Prepare a beaker with a mixture of crushed ice and concentrated HCl. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice/acid mixture.

  • Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude solid, which is a mixture of isomers, can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to isolate the desired isomer.

Visualizations

SynthesisWorkflow process_node process_node product_node product_node start_node start_node end_node end_node start Starting Materials (Chlorobenzene, Suberic Anhydride) reaction Friedel-Crafts Acylation (AlCl3, DCM, 0°C -> RT) start->reaction quench Quenching (Ice / HCl) reaction->quench extract Extraction & Washing quench->extract dry Drying (Na2SO4) extract->dry concentrate Solvent Removal (Rotovap) dry->concentrate crude Crude Product (Isomer Mixture) concentrate->crude purify Purification (Recrystallization) crude->purify final Final Product purify->final

Caption: Experimental workflow for the synthesis of this compound.

TroubleshootingTree problem_node problem_node cause_node cause_node solution_node solution_node decision_node decision_node p1 Problem: Low Yield d1 Is Catalyst Active? p1->d1 d2 Are Conditions Sufficient? d1->d2 Yes c1 Cause: Catalyst Deactivated by Moisture d1->c1 No d3 Was Work-up Correct? d2->d3 Yes c2 Cause: Temp Too Low or Time Too Short d2->c2 No c3 Cause: Product Lost During Extraction d3->c3 No s1 Solution: Use Fresh, Anhydrous AlCl3 c1->s1 s2 Solution: Increase Temp or Extend Reaction Time c2->s2 s3 Solution: Re-extract Aqueous Layers; Check pH c3->s3

Caption: Troubleshooting decision tree for addressing low product yield.

References

Technical Support Center: Degradation of 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers studying the degradation pathways of 8-(3-Chlorophenyl)-8-oxooctanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the likely initial steps in the microbial degradation of this compound?

Based on its structure, the degradation of this compound is hypothesized to initiate via two main routes:

  • Beta-oxidation of the octanoic acid chain: The aliphatic chain is a likely point of initial attack by microorganisms, proceeding through a standard beta-oxidation pathway to yield acetyl-CoA units.[1][2][3]

  • Modification of the 3-chlorophenyl group: The aromatic portion is more resistant to degradation. Initial steps may involve the reduction of the ketone group to an alcohol, followed by hydroxylation of the aromatic ring.[4][5][6] The presence of the chlorine atom may slow down this process.

Q2: Why am I not observing any degradation of the parent compound in my microbial cultures?

Several factors could contribute to the lack of degradation:

  • Inappropriate microbial consortium: The selected microorganisms may lack the necessary enzymatic machinery to degrade this specific compound. Consider using mixed microbial cultures from environments previously exposed to similar aromatic or chlorinated compounds.

  • Toxicity of the compound: High concentrations of this compound or its intermediates might be toxic to the microorganisms.[7] Try lowering the initial substrate concentration.

  • Recalcitrance of the 3-chlorophenyl group: The chlorinated aromatic ring is likely a recalcitrant moiety. Degradation may require specific enzymes, such as dioxygenases, that are not present in your culture.[8][9]

  • Sub-optimal culture conditions: Ensure that pH, temperature, aeration, and nutrient availability are optimal for the chosen microorganisms and the specific degradation pathway.

Q3: What are the expected major intermediates in the degradation pathway?

The expected intermediates will depend on the dominant degradation route.

  • From beta-oxidation: A series of shorter-chain carboxylic acids with the 3-chlorophenyl-8-oxo group intact. For example, 6-(3-Chlorophenyl)-6-oxohexanoic acid and 4-(3-Chlorophenyl)-4-oxobutanoic acid.

  • From aromatic ring degradation: Initial intermediates could include 8-(3-chloro-hydroxyphenyl)-8-oxooctanoic acid or 8-(3-chlorophenyl)-8-hydroxyoctanoic acid. Subsequent ring cleavage would lead to various aliphatic dicarboxylic acids.[10]

Q4: What analytical methods are recommended for monitoring the degradation and identifying intermediates?

A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the parent compound and major, non-volatile intermediates.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile intermediates, especially after derivatization.[11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool for identifying a wide range of non-volatile and polar intermediates without the need for derivatization.[12]

Troubleshooting Guides

Issue 1: No detectable degradation of the parent compound.
Possible Cause Troubleshooting Step
Microbial culture is not adapted.Acclimatize the culture by gradually introducing the target compound.
The compound is toxic at the tested concentration.Perform a dose-response experiment to determine the inhibitory concentration.
Essential co-factors or nutrients are missing.Supplement the medium with essential vitamins, minerals, and a secondary carbon source if co-metabolism is required.
Incorrect analytical method.Verify the limit of detection (LOD) and limit of quantification (LOQ) of your analytical method.
Issue 2: Accumulation of an unknown intermediate.
Possible Cause Troubleshooting Step
A metabolic pathway is blocked.Identify the accumulating intermediate using GC-MS or LC-MS. This can provide clues about the specific enzymatic step that is inhibited.
The intermediate is more recalcitrant than the parent compound.Attempt to isolate the intermediate and use it as the sole carbon source for a new culture to see if it can be further degraded.
Feedback inhibition.The accumulating intermediate may be inhibiting an earlier enzyme in the pathway.[13]

Quantitative Data Summary

No direct quantitative data for the degradation of this compound is currently available in the public literature. The following table presents a hypothetical data structure for researchers to populate with their experimental results.

Table 1: Hypothetical Degradation Kinetics of this compound

Time (hours)Parent Compound Conc. (µM)Intermediate A Conc. (µM)Intermediate B Conc. (µM)% Mineralization (CO2)
0100000
24751555
4840301015
7210252035
96<151560

Experimental Protocols

Protocol 1: Microbial Degradation Assay
  • Prepare Basal Salt Medium: Prepare a sterile basal salt medium appropriate for the selected microbial culture.

  • Inoculation: Inoculate the medium with a pre-cultured microbial consortium.

  • Substrate Addition: Add a stock solution of this compound to achieve the desired final concentration (e.g., 50-100 µM).

  • Incubation: Incubate the cultures under controlled conditions (e.g., 30°C, 150 rpm).

  • Sampling: Withdraw aliquots at regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours).

  • Sample Preparation: Centrifuge the samples to remove biomass. Store the supernatant at -20°C for chemical analysis.

  • Analysis: Analyze the supernatant for the parent compound and potential intermediates using HPLC, GC-MS, or LC-MS.

Protocol 2: Identification of Metabolites by GC-MS
  • Extraction: Acidify the supernatant to pH 2 and extract with an organic solvent (e.g., ethyl acetate).

  • Drying: Dry the organic extract over anhydrous sodium sulfate.

  • Derivatization: Evaporate the solvent and derivatize the residue to make the analytes volatile (e.g., silylation).

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Analysis: Identify metabolites by comparing their mass spectra with known library spectra or by interpreting the fragmentation patterns.

Visualizations

Hypothetical Degradation Pathway of this compound cluster_beta_oxidation Beta-Oxidation Pathway cluster_aromatic_degradation Aromatic Ring Degradation parent 8-(3-Chlorophenyl)- 8-oxooctanoic acid inter1 6-(3-Chlorophenyl)- 6-oxohexanoic acid parent->inter1 - Acetyl-CoA inter2 4-(3-Chlorophenyl)- 4-oxobutanoic acid inter1->inter2 - Acetyl-CoA final_beta 3-Chlorobenzoyl-CoA inter2->final_beta - Acetyl-CoA final_beta_node 3-Chlorobenzoyl-CoA hydroxylation Hydroxylation final_beta_node->hydroxylation Dioxygenase ring_cleavage Ring Cleavage hydroxylation->ring_cleavage tca_cycle TCA Cycle Intermediates ring_cleavage->tca_cycle

Caption: Hypothesized degradation pathway via beta-oxidation and subsequent aromatic ring cleavage.

Experimental Workflow start Start: Microbial Culture + Substrate incubation Incubation (Controlled Conditions) start->incubation sampling Time-course Sampling incubation->sampling sample_prep Sample Preparation (Centrifugation, Extraction) sampling->sample_prep analysis Chemical Analysis (HPLC, GC-MS, LC-MS) sample_prep->analysis data_analysis Data Analysis (Kinetics, Metabolite ID) analysis->data_analysis conclusion Conclusion: Degradation Pathway Elucidation data_analysis->conclusion Troubleshooting Logic cluster_yes cluster_no cluster_yes_inter cluster_no_inter rect_node rect_node start Degradation Observed? yes_path Yes start->yes_path no_path No start->no_path intermediate Intermediate Accumulation? start->intermediate Yes check_toxicity Check for Toxicity start->check_toxicity No yes_inter Yes intermediate->yes_inter no_inter No intermediate->no_inter identify_inter Identify Intermediate (GC/LC-MS) intermediate->identify_inter Yes quantify_mineralization Quantify Mineralization (CO2 Evolution) intermediate->quantify_mineralization No check_culture Adapt Culture check_toxicity->check_culture check_conditions Optimize Conditions check_culture->check_conditions test_degradation Test Intermediate Degradation identify_inter->test_degradation

References

Technical Support Center: Interpreting Complex NMR Spectra of 8-(3-Chlorophenyl)-8-oxooctanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 8-(3-chlorophenyl)-8-oxooctanoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shift ranges for the protons in this compound?

A1: The ¹H NMR spectrum of this compound is complex due to the presence of both an aromatic ring and a long aliphatic chain. The expected chemical shift ranges are summarized in the table below.

Q2: The aromatic region of my ¹H NMR spectrum is complex and difficult to interpret. Why is this and how can I assign the peaks?

A2: The 3-chlorophenyl group gives rise to a complex splitting pattern in the aromatic region (typically 7.4-8.0 ppm). This is because the four aromatic protons are chemically non-equivalent and exhibit both ortho-, meta-, and para-couplings. The proton ortho to the carbonyl group is expected to be the most downfield. To definitively assign these protons, a 2D COSY experiment is recommended. The COSY spectrum will show correlations between adjacent protons, helping to trace the connectivity within the aromatic ring.

Q3: The signals for the methylene protons in the octanoic acid chain are overlapping. How can I resolve and assign them?

A3: Signal overlap of the central methylene groups in a long alkyl chain is a common issue.[1] While the protons alpha to the carbonyl (C7) and the carboxylic acid (C2) are usually well-resolved, the protons on C3, C4, C5, and C6 often appear as a broad multiplet. To resolve and assign these, a combination of 2D NMR techniques is highly effective:

  • COSY: Will show correlations between adjacent methylene groups, allowing you to "walk" down the chain starting from the well-resolved signals at C2 and C7.

  • HSQC: Correlates each proton signal to its directly attached carbon.[2] This is crucial for linking the proton assignments to the carbon backbone.

  • HMBC: Shows correlations between protons and carbons that are two or three bonds away.[2] This can confirm assignments by showing, for example, a correlation from the C2 protons to the C1 (carboxyl) and C3 carbons.

Q4: The carboxylic acid proton is not visible in my ¹H NMR spectrum. What should I do?

A4: The carboxylic acid proton signal (expected around 10-12 ppm) can be very broad or even absent.[3][4] This is often due to:

  • Hydrogen-deuterium exchange: Traces of water in the deuterated solvent can cause the acidic proton to exchange with deuterium, making it invisible to ¹H NMR.

  • Concentration and solvent effects: The chemical shift and peak shape are highly dependent on the sample concentration and the solvent used.[5]

  • Slow exchange: In some cases, the exchange rate can lead to significant broadening, making the peak difficult to distinguish from the baseline.

Troubleshooting:

  • D₂O exchange: Add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. If the peak was present, it will disappear, confirming its identity as an exchangeable proton.[1]

  • Use a dry solvent: Ensure your deuterated solvent is anhydrous.

  • Vary the concentration: Acquiring spectra at different concentrations may help to sharpen the signal.

Q5: How can I confirm the assignment of the quaternary carbons in the 3-chlorophenyl ring?

A5: The two quaternary carbons of the 3-chlorophenyl ring (the one bonded to the carbonyl group and the one bonded to the chlorine atom) will not show signals in an HSQC spectrum as they have no attached protons. Their assignment can be confirmed using an HMBC experiment. Look for long-range correlations from the aromatic protons to these carbons. For example, the protons ortho to the carbonyl group should show an HMBC correlation to the carbonyl carbon and the quaternary carbon of the aromatic ring attached to it.

Data Presentation

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsMultiplicityApproximate Chemical Shift (ppm)Notes
H-2'd~7.95ortho to C=O
H-4't~7.55
H-5't~7.45
H-6'd~7.85ortho to C=O
H-7t~2.95α to C=O
H-2t~2.35α to COOH
H-3, H-6m~1.60-1.75
H-4, H-5m~1.30-1.45Often overlapped
COOHbr s~10-12May be broad or absent

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonApproximate Chemical Shift (ppm)Notes
C=O (Ketone)~198-202
C=O (Carboxylic Acid)~175-180[6]
C-1'~136-138Quaternary, attached to C=O
C-3'~134-136Quaternary, attached to Cl
C-2', C-6'~128-132
C-4', C-5'~126-130
C-7~38-42α to C=O
C-2~33-36α to COOH
C-3, C-6~28-32
C-4, C-5~24-27

Experimental Protocols

1. Sample Preparation

  • Amount: For ¹H NMR, dissolve 5-10 mg of the compound. For ¹³C NMR, use 20-50 mg for better signal-to-noise.[7]

  • Solvent: Use 0.6-0.7 mL of a deuterated solvent.[8] Chloroform-d (CDCl₃) is a common choice. For compounds with poor solubility in CDCl₃, acetone-d₆ or DMSO-d₆ can be used. Be aware that the choice of solvent can affect chemical shifts.[1]

  • Procedure:

    • Weigh the sample into a clean, dry vial.

    • Add the deuterated solvent and gently vortex to dissolve the sample completely.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that can degrade spectral quality.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • 1D ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Spectral Width: -2 to 14 ppm.

    • Relaxation Delay: 1-2 seconds.

  • 1D ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher.

    • Number of Scans: 1024 scans or more may be needed depending on the sample concentration.

    • Spectral Width: 0 to 220 ppm.

    • Technique: Proton-decoupled for singlets for each carbon.

  • 2D NMR (COSY, HSQC, HMBC):

    • Use standard pulse programs provided by the spectrometer software.

    • Optimize the number of increments and scans to achieve adequate resolution and signal-to-noise in a reasonable amount of time.

    • For HMBC, the long-range coupling constant can be optimized (typically set to 8 Hz) to enhance correlations.[2]

Visualizations

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis weigh Weigh 5-50 mg of sample dissolve Dissolve in 0.6-0.7 mL of deuterated solvent weigh->dissolve filter Filter into NMR tube dissolve->filter H1_NMR Acquire 1D ¹H NMR filter->H1_NMR C13_NMR Acquire 1D ¹³C NMR H1_NMR->C13_NMR COSY Acquire 2D COSY C13_NMR->COSY HSQC Acquire 2D HSQC COSY->HSQC HMBC Acquire 2D HMBC HSQC->HMBC assign_H1 Assign ¹H signals HMBC->assign_H1 assign_C13 Assign ¹³C signals assign_H1->assign_C13 structure Elucidate Structure assign_C13->structure

Caption: Experimental workflow for NMR analysis.

G start Complex/Overlapping ¹H NMR Spectrum check_purity Check sample purity (TLC, LC-MS) start->check_purity cosy Run 2D COSY experiment check_purity->cosy Sample is pure hsqc Run 2D HSQC experiment cosy->hsqc Identify H-H correlations hmbc Run 2D HMBC experiment hsqc->hmbc Identify C-H correlations (1-bond) assign Assign structure hmbc->assign Identify C-H correlations (2-3 bonds)

References

Validation & Comparative

Comparative Analysis of 8-(3-Chlorophenyl)-8-oxooctanoic Acid and Its Analogs: A Review of Potential Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(3-Chlorophenyl)-8-oxooctanoic acid and its analogs represent a class of compounds with potential modulatory effects on Peroxisome Proliferator-Activated Receptors (PPARs), key nuclear receptors involved in metabolic regulation. This guide provides an overview of the biological context for these compounds, focusing on their likely molecular targets and the experimental methodologies used to assess their activity. While a direct comparative study with quantitative data for a series of this compound analogs is not publicly available, this document outlines the necessary framework for such an investigation and presents the relevant signaling pathways and experimental workflows.

Introduction

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation. There are three main isoforms: PPARα, PPARγ, and PPARβ/δ, each with distinct tissue distribution and physiological roles. Due to their central role in metabolic diseases, PPARs are significant targets for drug discovery. Compounds that can modulate PPAR activity, either as agonists (activators) or antagonists (inhibitors), are of great interest for the potential treatment of conditions such as type 2 diabetes, dyslipidemia, and chronic inflammation. The 8-oxo-8-phenyloctanoic acid scaffold, including derivatives like this compound, has been investigated for its potential to interact with these receptors.

Likely Molecular Target: Peroxisome Proliferator-Activated Receptors (PPARs)

The biological activity of this compound and its analogs is most likely mediated through their interaction with one or more of the PPAR isoforms. The general structure of these compounds, featuring a carboxylic acid head group and a substituted phenyl ring, is characteristic of many known PPAR modulators.

PPAR Signaling Pathway

PPARs form heterodimers with the Retinoid X Receptor (RXR) and bind to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of their target genes. Ligand binding to a PPAR induces a conformational change in the receptor, leading to the recruitment of co-activator proteins and subsequent activation of gene transcription. Conversely, an antagonist would bind to the PPAR and prevent this activation, either by blocking agonist binding or by promoting the recruitment of co-repressor proteins.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 8-(3-Chlorophenyl) -8-oxooctanoic acid (Ligand) PPAR PPAR Ligand->PPAR Binds to Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA) Heterodimer->PPRE Binds to TargetGene Target Gene Transcription PPRE->TargetGene Regulates mRNA mRNA TargetGene->mRNA Leads to Protein Protein mRNA->Protein Translation BiologicalResponse Biological Response (e.g., Metabolic Regulation) Protein->BiologicalResponse

Caption: Simplified PPAR signaling pathway.

Quantitative Data for this compound and Analogs

A comprehensive search of the scientific literature did not yield a publication containing a direct comparison of the biological activities of this compound and a systematic series of its analogs. Therefore, a table of comparative quantitative data, such as IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) values, cannot be provided at this time. The generation of such a table would require de novo experimental investigation.

Experimental Protocols for Assessing Biological Activity

The primary method for evaluating the activity of compounds like this compound on PPARs is the PPAR Transactivation Assay . This is a cell-based assay that measures the ability of a compound to activate or inhibit the transcriptional activity of a specific PPAR isoform.

PPAR Transactivation Assay Workflow
  • Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T, COS-7) is cultured. These cells are then transiently transfected with two plasmids:

    • An expression vector containing the ligand-binding domain of the PPAR isoform of interest (e.g., PPARγ) fused to a DNA-binding domain from another protein (commonly GAL4).

    • A reporter vector containing a promoter with binding sites for the GAL4 DNA-binding domain, which drives the expression of a reporter gene, typically luciferase.

  • Compound Treatment: The transfected cells are then treated with various concentrations of the test compounds (e.g., this compound and its analogs). A known PPAR agonist (e.g., rosiglitazone for PPARγ) is used as a positive control, and a vehicle control (e.g., DMSO) is also included. For antagonist assays, cells are co-treated with the agonist and the test compound.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the activity of the luciferase enzyme is measured using a luminometer. The light output is proportional to the level of reporter gene expression.

  • Data Analysis: The luciferase activity in the compound-treated cells is compared to that of the control cells.

    • For agonists , the data is used to generate a dose-response curve and calculate the EC50 value.

    • For antagonists , the ability of the compound to reduce the agonist-induced luciferase activity is measured, and an IC50 value is determined.

Transactivation_Assay_Workflow Start Start: Culture Mammalian Cells Transfection Transfect cells with: 1. PPAR-LBD-GAL4 fusion vector 2. GAL4-responsive luciferase reporter vector Start->Transfection Treatment Treat cells with: - Test Compounds (analogs) - Positive Control (agonist) - Vehicle Control Transfection->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Lysis Lyse cells Incubation->Lysis LuciferaseAssay Measure Luciferase Activity (Luminometer) Lysis->LuciferaseAssay DataAnalysis Data Analysis: - Dose-response curves - Calculate EC50 (agonists) or IC50 (antagonists) LuciferaseAssay->DataAnalysis End End: Determine Compound Activity DataAnalysis->End

Caption: Workflow for a PPAR transactivation assay.

Structure-Activity Relationship (SAR) Considerations

While specific data for this compound analogs is unavailable, general SAR principles for PPAR modulators can be considered for the design of future studies:

  • Acidic Head Group: The carboxylic acid is typically crucial for activity, as it forms a key interaction with a conserved arginine residue in the ligand-binding pocket of PPARs.

  • Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring can significantly influence potency and isoform selectivity. The 3-chloro substitution in the parent compound likely plays a role in its binding affinity and may contribute to antagonist activity. Systematic variation of this substituent (e.g., with other halogens, alkyl groups, or electron-withdrawing/donating groups) would be a key aspect of an SAR study.

  • Linker Length and Composition: The octanoic acid chain serves as a linker between the phenyl ring and the carboxylic acid. Altering the length and rigidity of this linker can impact how the molecule fits into the ligand-binding pocket and thus affect its activity.

Conclusion

This compound and its analogs are promising candidates for the modulation of PPAR activity. However, a detailed understanding of their comparative biological effects is currently hampered by the lack of publicly available, systematic studies. The experimental framework outlined in this guide, centered on the PPAR transactivation assay, provides a clear path for the future investigation and quantitative comparison of these compounds. Such studies would be invaluable for elucidating their structure-activity relationships and determining their potential as therapeutic agents for metabolic diseases.

Unraveling the Antimicrobial Potential of Fatty Acid Derivatives: A Comparative Analysis with 8-(3-Chlorophenyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Fatty acid derivatives have emerged as a promising class of compounds with broad-spectrum antimicrobial activities. This guide provides a comparative analysis of the antimicrobial performance of various fatty acid derivatives, with a special focus on the potential of 8-(3-Chlorophenyl)-8-oxooctanoic acid. While direct antimicrobial studies on this compound are not extensively available in the current literature, we can infer its likely properties based on the well-established structure-activity relationships of related fatty acid derivatives.

Performance Comparison of Fatty Acid Derivatives

The antimicrobial efficacy of fatty acid derivatives is significantly influenced by their structural features, including chain length, degree of unsaturation, and the presence of functional groups. The following tables summarize the minimum inhibitory concentration (MIC) values of various fatty acid derivatives against common pathogens, providing a basis for comparison.

Table 1: Antimicrobial Activity of Saturated Fatty Acids

Fatty AcidChain LengthTest OrganismMIC (µg/mL)Reference
Caprylic AcidC8Staphylococcus aureus>1000[1]
Capric AcidC10Staphylococcus aureus250[1]
Lauric AcidC12Staphylococcus aureus31.25[1]
Myristic AcidC14Staphylococcus aureus125[1]
Palmitic AcidC16Staphylococcus aureus500[1]

Table 2: Antimicrobial Activity of Unsaturated Fatty Acids

Fatty AcidChain Length:UnsaturationTest OrganismMIC (µg/mL)Reference
Palmitoleic AcidC16:1Staphylococcus aureus62.5[1]
Oleic AcidC18:1Staphylococcus aureus125[1]
Linoleic AcidC18:2Staphylococcus aureus62.5[1]
Linolenic AcidC18:3Staphylococcus aureus31.25[1]

Table 3: Antimicrobial Activity of Functionalized Fatty Acid Derivatives

CompoundClassTest OrganismMIC (µg/mL)Reference
MonolaurinMonoglycerideStaphylococcus aureus15.6[1]
3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamideKeto AmideEscherichia coli125[2]
3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamideKeto AmideCandida albicans125[2]

Based on the existing data, medium-chain saturated fatty acids, particularly lauric acid (C12), exhibit potent activity against Gram-positive bacteria.[1] Increasing unsaturation can also enhance antimicrobial efficacy. Furthermore, functionalization, such as esterification to form monoglycerides, can significantly boost activity.[1]

For this compound, its structure combines an eight-carbon fatty acid chain with a chlorophenyl keto group. The C8 chain length suggests moderate intrinsic antibacterial activity. The presence of the chlorophenyl and keto groups is likely to enhance its antimicrobial potential by increasing its lipophilicity and introducing reactive sites that can interact with microbial components. The chloro-substitution on the phenyl ring could further augment its activity.

Experimental Protocols

A standardized method for evaluating the antimicrobial activity of these compounds is crucial for reproducible and comparable results. The broth microdilution method is a commonly employed technique.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Microbial Inoculum: A fresh overnight culture of the test microorganism is diluted in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Proposed Mechanism of Action and Signaling Pathways

The antimicrobial action of fatty acids and their derivatives is often multifactorial, primarily targeting the bacterial cell membrane and key metabolic pathways.

G cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm Fatty_Acid_Derivative Fatty Acid Derivative (e.g., this compound) Membrane_Disruption Membrane Disruption (Increased Permeability) Fatty_Acid_Derivative->Membrane_Disruption Direct Interaction Membrane_Proteins Inhibition of Membrane-Bound Enzymes Fatty_Acid_Derivative->Membrane_Proteins FAS_Inhibition Inhibition of Fatty Acid Synthase (FAS) Pathway Fatty_Acid_Derivative->FAS_Inhibition Intracellular Uptake Cell_Lysis Cell Lysis and Death Membrane_Disruption->Cell_Lysis Metabolic_Disruption Disruption of Electron Transport Chain & Oxidative Phosphorylation Membrane_Proteins->Metabolic_Disruption FAS_Inhibition->Cell_Lysis Metabolic_Disruption->Cell_Lysis

Caption: Proposed antimicrobial mechanism of fatty acid derivatives.

The lipophilic nature of fatty acid derivatives allows them to intercalate into the bacterial cell membrane, leading to its disruption and increased permeability. This can result in the leakage of essential intracellular components and ultimately cell death. Additionally, these compounds can inhibit membrane-bound enzymes and disrupt the electron transport chain. Some fatty acid derivatives can also be taken up by the cell and interfere with intracellular processes, such as the fatty acid biosynthesis (FAS) pathway, which is essential for bacterial survival.

Experimental Workflow

The following diagram outlines a typical workflow for the screening and evaluation of novel fatty acid derivatives as antimicrobial agents.

G Synthesis Synthesis of Fatty Acid Derivatives Primary_Screening Primary Antimicrobial Screening (e.g., Agar Well Diffusion) Synthesis->Primary_Screening Quantitative_Assay Quantitative Antimicrobial Assays (MIC/MBC Determination) Primary_Screening->Quantitative_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Membrane Permeability) Quantitative_Assay->Mechanism_Studies Toxicity_Assay In Vitro Cytotoxicity Assays Quantitative_Assay->Toxicity_Assay Lead_Optimization Lead Compound Optimization Mechanism_Studies->Lead_Optimization Toxicity_Assay->Lead_Optimization

Caption: Workflow for antimicrobial drug discovery with fatty acid derivatives.

References

A Comparative Guide to the Validation of an Analytical Method for 8-(3-Chlorophenyl)-8-oxooctanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview and comparison of analytical methods for the quantification of 8-(3-Chlorophenyl)-8-oxooctanoic acid, a compound of interest in pharmaceutical research and development. The primary focus is on a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, for which a detailed validation protocol and supporting data are presented. Furthermore, a comparison with alternative analytical technologies is provided to guide researchers in selecting the most appropriate method for their specific needs.

The validation of the proposed HPLC-UV method has been designed to meet the standards outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the reliability, reproducibility, and accuracy of the analytical data.[1][2][3]

Proposed Analytical Method: HPLC-UV

A reversed-phase HPLC method with UV detection is proposed for the routine quantification of this compound in plasma samples. This method is selected for its balance of specificity, sensitivity, and cost-effectiveness, making it suitable for many research and quality control laboratories.

Experimental Protocol: Proposed HPLC-UV Method

  • Sample Preparation: To 100 µL of human plasma, 200 µL of acetonitrile is added to precipitate proteins. The sample is vortexed for 1 minute and then centrifuged at 10,000 x g for 10 minutes at 4°C. The supernatant is collected and a 20 µL aliquot is injected into the HPLC system.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Detection:

    • Detector: UV-Vis Detector.

    • Wavelength: 245 nm.

Validation of the Proposed HPLC-UV Method

The validation of the analytical method is performed according to ICH Q2(R1) guidelines, assessing the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3]

1. Specificity

The specificity of the method is its ability to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components.

  • Experimental Protocol: The specificity was evaluated by analyzing blank plasma samples from six different sources, a plasma sample spiked with this compound, and a placebo sample (matrix without analyte). The chromatograms were compared to identify any interfering peaks at the retention time of the analyte.

2. Linearity

Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte.

  • Experimental Protocol: A series of calibration standards were prepared by spiking blank plasma with known concentrations of this compound, ranging from 0.5 to 50 µg/mL. Each concentration level was analyzed in triplicate. The peak area response was plotted against the concentration, and a linear regression analysis was performed.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Mean Peak Area (n=3)
0.515,234
1.030,156
5.0151,987
10.0305,432
25.0758,912
50.01,510,345
Linear Regression y = 30125x + 850
Correlation Coefficient (r²) 0.9995

3. Accuracy

Accuracy refers to the closeness of the test results to the true value. It is determined by recovery studies.

  • Experimental Protocol: Accuracy was assessed by spiking blank plasma with the analyte at three different concentration levels (low, medium, and high) within the linear range. Five replicates at each concentration were prepared and analyzed. The percentage recovery was calculated.

Table 2: Accuracy (Recovery) Data

Spike LevelConcentration Added (µg/mL)Mean Concentration Found (µg/mL, n=5)Mean Recovery (%)RSD (%)
Low1.51.4898.71.8
Medium20.020.3101.51.2
High40.039.699.01.5

4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Experimental Protocol:

    • Repeatability (Intra-day precision): Six replicate samples at a concentration of 20 µg/mL were analyzed on the same day by the same analyst.

    • Intermediate Precision (Inter-day precision): The analysis was repeated on three different days by two different analysts.

Table 3: Precision Data

ParameterConcentration (µg/mL)Mean Concentration Found (µg/mL)Standard DeviationRSD (%)
Repeatability (n=6)20.020.10.281.4
Intermediate Precision (Day 1, Analyst 1)20.020.20.351.7
Intermediate Precision (Day 2, Analyst 1)20.019.80.412.1
Intermediate Precision (Day 3, Analyst 2)20.020.50.381.9

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantified, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy.

  • Experimental Protocol: LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is typically established at a signal-to-noise ratio of 3:1, and the LOQ at 10:1.

Table 4: LOD and LOQ

ParameterValue
Limit of Detection (LOD)0.15 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL

6. Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Experimental Protocol: The robustness of the method was evaluated by introducing small changes to the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The effect on the peak area and retention time was observed.

Table 5: Robustness Evaluation

Parameter VariedVariationRetention Time Shift (%)Peak Area Change (%)
Mobile Phase Composition+2% Acetonitrile-1.5< 2.0
-2% Acetonitrile+1.8< 2.0
Column Temperature+2°C-0.8< 1.5
-2°C+1.0< 1.5
Flow Rate+0.1 mL/min-1.2< 2.5
-0.1 mL/min+1.4< 2.5

Alternative Analytical Methods

While the proposed HPLC-UV method is robust and reliable, other techniques can be employed for the quantification of this compound, each with its own advantages and disadvantages.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers significantly higher sensitivity and selectivity compared to HPLC-UV.[4][5][6] It is particularly useful for analyzing samples with very low concentrations of the analyte or in complex biological matrices.

2. Gas Chromatography (GC)

Gas chromatography can be used for the analysis of volatile compounds. For non-volatile compounds like this compound, a derivatization step is required to increase its volatility and thermal stability.[7][8][9]

Comparison of Analytical Methods

Table 6: Comparison of Analytical Methods for this compound Quantification

FeatureHPLC-UVLC-MS/MSGas Chromatography (with Derivatization)
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)High (ng/mL range)
Selectivity GoodExcellentGood to Excellent
Sample Throughput HighModerateModerate
Cost of Instrumentation Low to ModerateHighModerate
Cost per Sample LowHighModerate
Method Complexity LowHighModerate
Robustness HighModerateModerate
Typical Application Routine QC, formulation analysis, high-concentration PK studiesBioanalysis, metabolite identification, low-concentration PK studiesSpecialized applications, analysis of volatile impurities

Visualizing the Workflow and Method Validation

To better illustrate the processes involved, the following diagrams have been generated using the DOT language for Graphviz.

Caption: Experimental workflow for the quantification of this compound.

G Method Validated Analytical Method Specificity Specificity (No Interference) Method->Specificity Linearity Linearity (r² > 0.999) Method->Linearity Accuracy Accuracy (Recovery 98-102%) Method->Accuracy Precision Precision (RSD < 2%) Method->Precision Robustness Robustness (Stable under variation) Method->Robustness Range Range Linearity->Range LOQ LOQ (Quantifiable Limit) Linearity->LOQ Accuracy->Range Precision->Range LOD LOD LOQ->LOD

Caption: Logical relationships between analytical method validation parameters.

References

Structure-Activity Relationship of 8-(3-Chlorophenyl)-8-oxooctanoic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a notable absence of specific structure-activity relationship (SAR) studies for 8-(3-chlorophenyl)-8-oxooctanoic acid and its derivatives. While this class of compounds holds potential for biological activity due to its structural features—a substituted aromatic ring, a ketone, and a carboxylic acid moiety—dedicated research delineating how modifications to its chemical structure affect its biological function is not publicly available at this time.

This guide, therefore, aims to provide a framework for understanding the potential SAR of this compound class by drawing parallels with related structures and outlining the methodologies that would be required for such an investigation. The absence of direct experimental data for the target compound series means that the following sections are based on established principles of medicinal chemistry and SAR analysis of other, structurally distinct, molecules.

Hypothetical Structure-Activity Relationship Exploration

To understand the SAR of this compound derivatives, a systematic modification of its core structure would be necessary. Key areas for modification would include:

  • The Phenyl Ring: Altering the position and nature of the substituent on the phenyl ring. For example, moving the chloro group to the ortho- or para- positions, or replacing it with other halogens (F, Br, I) or with electron-donating (e.g., -CH₃, -OCH₃) or electron-withdrawing (e.g., -NO₂, -CF₃) groups. These changes would modulate the electronic properties and steric bulk of this part of the molecule, potentially influencing its interaction with a biological target.

  • The Octanoic Acid Chain: Varying the length of the aliphatic chain (e.g., from hexanoic to decanoic acid) could impact the lipophilicity of the molecule and the spatial relationship between the aromatic ring and the carboxylic acid group. Introducing unsaturation or branching into the chain could also provide insights into the conformational requirements for activity.

  • The Ketone Group: Reduction of the ketone to a hydroxyl group or its replacement with other functional groups would help to determine its importance for biological activity, for instance, as a hydrogen bond acceptor.

  • The Carboxylic Acid Group: Esterification or conversion to an amide would probe the necessity of the acidic proton and the carboxylate group for target binding.

Data Presentation: A Template for Future Research

Should experimental data become available, it would be crucial to present it in a clear and comparative manner. The following table is a template for how such data could be structured.

Compound IDR (Phenyl Substitution)Chain Length (n)Modification of KetoneModification of Carboxylic AcidBiological Activity (e.g., IC₅₀, µM)
Parent 3-Cl6=O-COOHData Not Available
Derivative 1 4-Cl6=O-COOHData Not Available
Derivative 2 3-F6=O-COOHData Not Available
Derivative 3 3-Cl5=O-COOHData Not Available
Derivative 4 3-Cl6-OH-COOHData Not Available
Derivative 5 3-Cl6=O-COOCH₃Data Not Available

Experimental Protocols: A Methodological Framework

The evaluation of the biological activity of these hypothetical derivatives would require robust and well-defined experimental protocols. The specific assays would depend on the therapeutic target of interest. Below are general methodologies for key experiments that would be essential in an SAR study.

General Protocol for In Vitro Enzyme Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compounds against a specific enzyme.

  • Materials:

    • Purified target enzyme.

    • Substrate for the enzyme.

    • Assay buffer.

    • Test compounds (dissolved in a suitable solvent, e.g., DMSO).

    • Positive control inhibitor.

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a microplate, add the assay buffer, the enzyme, and the test compound or control.

    • Incubate the mixture for a predetermined period at a specific temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at specific time intervals using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

General Protocol for Cell-Based Assay
  • Objective: To evaluate the effect of the compounds on a specific cellular process or signaling pathway.

  • Materials:

    • Relevant cell line.

    • Cell culture medium and supplements.

    • Test compounds.

    • Reagents for measuring the desired cellular endpoint (e.g., cell viability reagent, reporter gene assay system).

    • Cell culture plates.

    • Incubator.

    • Microscope.

  • Procedure:

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds.

    • Incubate the cells for a specified duration.

    • Measure the cellular response using the appropriate assay. For example, for a cell viability assay, add a reagent like MTT or resazurin and measure the resulting colorimetric or fluorometric signal.

    • Analyze the data to determine the EC₅₀ (half-maximal effective concentration) or GI₅₀ (half-maximal growth inhibition) of the compounds.

Mandatory Visualization

To visualize the logical flow of a potential SAR study, the following diagram illustrates the key steps from compound design to data analysis.

SAR_Workflow cluster_design Compound Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & SAR a Lead Compound This compound b Design Analogs (Vary R, n, etc.) a->b c Chemical Synthesis b->c d In Vitro Assays (e.g., Enzyme Inhibition) c->d e Cell-Based Assays (e.g., Cytotoxicity) d->e f Determine IC50/EC50 Values e->f g Establish Structure-Activity Relationships f->g h Identify Optimized Leads g->h

Caption: Workflow for a Structure-Activity Relationship (SAR) study.

Comparative Cytotoxicity Analysis of 8-(3-Chlorophenyl)-8-oxooctanoic Acid on Various Cell Lines: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals a notable absence of studies detailing the cytotoxic effects of 8-(3-Chlorophenyl)-8-oxooctanoic acid on any cell lines. Despite extensive searches for experimental data, including IC50 values and detailed methodologies, no specific information was found for this particular compound.

This guide aims to provide researchers, scientists, and drug development professionals with a comparative overview of the cytotoxic profiles of chemical compounds. However, for this compound, there is currently no publicly available data to populate such a comparison.

Our search for relevant information included targeted queries for the compound's cytotoxic and anticancer activities, as well as broader searches for structurally similar molecules. These efforts did not yield any publications containing the necessary quantitative data or experimental protocols for a comparative analysis.

Consequently, it is not possible to present a data table of IC50 values, detail the experimental protocols for its cytotoxicity assessment, or provide diagrams of its potential signaling pathways, as no such information has been published in the scientific literature accessible through our search.

Researchers interested in the bioactivity of this compound would need to conduct initial in vitro studies to determine its cytotoxic profile against a panel of relevant cell lines. Such research would be a novel contribution to the field and would provide the foundational data for future comparative analyses.

We recommend that any future investigation into the cytotoxic properties of this compound should include:

  • A well-defined panel of cancer and non-cancerous cell lines to assess both efficacy and potential toxicity.

  • Standardized cytotoxicity assays , such as the MTT, XTT, or LDH release assays, to determine key parameters like the half-maximal inhibitory concentration (IC50).

  • Detailed documentation of the experimental protocol , including cell seeding density, compound concentrations, incubation times, and the specific assay kits used.

  • Exploration of the mechanism of action , which could involve studies on apoptosis, cell cycle arrest, or specific signaling pathway modulation.

Until such primary research is conducted and published, a comparative guide on the cytotoxicity of this compound cannot be compiled. The scientific community awaits foundational studies to elucidate the potential biological activities of this compound.

A Comprehensive Guide to Cross-Reactivity Studies of Antibodies Against 8-(3-Chlorophenyl)-8-oxooctanoic Acid Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting cross-reactivity studies for antibodies developed against the hapten 8-(3-Chlorophenyl)-8-oxooctanoic acid. Due to the specific nature of this hapten, this document outlines the necessary experimental protocols and data presentation strategies to enable a thorough comparison with potential cross-reactants. Haptens are small molecules that can elicit an immune response when attached to a larger carrier molecule, such as a protein[1][2]. Understanding the cross-reactivity of anti-hapten antibodies is crucial for the development of specific immunoassays.

Rationale for Cross-Reactivity Studies

Antibodies raised against a specific hapten may also bind to other structurally related compounds. This phenomenon, known as cross-reactivity, can lead to false-positive results in immunoassays. Therefore, it is essential to characterize the specificity of the antibody by testing its binding to a panel of compounds that are structurally similar to the target hapten.

Experimental Workflow

The overall process for generating and characterizing antibodies against a small molecule hapten like this compound involves several key stages, from immunogen preparation to antibody characterization.

experimental_workflow cluster_immunogen Immunogen Preparation cluster_immunization Antibody Production cluster_characterization Antibody Characterization hapten 8-(3-Chlorophenyl)- 8-oxooctanoic acid conjugation Hapten-Carrier Conjugation hapten->conjugation carrier Carrier Protein (e.g., BSA, KLH) carrier->conjugation immunogen Immunogen conjugation->immunogen immunization Immunization (e.g., in mice or rabbits) immunogen->immunization serum Antiserum Collection (Polyclonal) immunization->serum hybridoma Hybridoma Technology (Monoclonal) immunization->hybridoma screening Screening (e.g., ELISA) serum->screening hybridoma->screening cross_reactivity Cross-Reactivity Studies screening->cross_reactivity specificity Specificity Determination cross_reactivity->specificity

Caption: Experimental workflow for antibody production and characterization.

Detailed Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for determining the cross-reactivity of antibodies against small molecule haptens.

A. Preparation of Coating Antigen:

  • Conjugate this compound to a different carrier protein than the one used for immunization (e.g., if Keyhole Limpet Hemocyanin (KLH) was used for immunization, use Bovine Serum Albumin (BSA) for the coating antigen). This is known as a heterologous assay format and can improve the sensitivity of the immunoassay[3].

  • The carboxyl group of the hapten can be activated (e.g., using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)) to facilitate covalent bonding to the amine groups of the carrier protein.

  • Purify the conjugate by dialysis to remove unconjugated hapten.

  • Determine the concentration of the conjugate using a protein assay (e.g., BCA assay).

B. ELISA Procedure:

  • Coating: Coat a 96-well microtiter plate with the coating antigen (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition:

    • Prepare a series of dilutions of the standard (this compound) and potential cross-reactants in assay buffer (e.g., PBS with 1% BSA).

    • In separate tubes, mix equal volumes of the diluted standard/cross-reactant and the primary antibody (at a predetermined optimal dilution).

    • Incubate this mixture for 30 minutes at room temperature.

    • Add the mixture to the coated and blocked plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution and incubate in the dark until a blue color develops.

  • Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2 M H₂SO₄).

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The results of the cross-reactivity study should be presented in a clear and concise manner.

A. Standard Curve:

First, plot a standard curve for the target hapten (this compound) with absorbance on the y-axis and the log of the concentration on the x-axis. This will result in a sigmoidal curve. The 50% inhibitory concentration (IC50) is the concentration of the hapten that causes a 50% reduction in the maximum signal.

B. Cross-Reactivity Calculation:

The cross-reactivity (CR) of each tested compound is calculated relative to the target hapten using the following formula:

CR (%) = (IC50 of this compound / IC50 of test compound) x 100

C. Data Summary Table:

Summarize the quantitative data in a table for easy comparison.

Compound NameChemical StructureIC50 (ng/mL)Cross-Reactivity (%)
This compound[Insert Structure]100
Potential Cross-Reactant 1[Insert Structure]
Potential Cross-Reactant 2[Insert Structure]
Potential Cross-Reactant 3[Insert Structure]
......

Potential Cross-Reactants to Consider:

Based on the structure of this compound, potential cross-reactants could include:

  • Analogs with substitutions at different positions on the phenyl ring (e.g., 2-chlorophenyl, 4-chlorophenyl).

  • Analogs with different substituents on the phenyl ring (e.g., methyl, methoxy, fluoro).

  • Compounds with variations in the length of the octanoic acid chain.

  • The unconjugated oxooctanoic acid backbone.

Visualization of the Competitive ELISA Principle

The following diagram illustrates the principle of the competitive ELISA used for cross-reactivity assessment.

competitive_elisa cluster_high_analyte High Concentration of Analyte cluster_low_analyte Low Concentration of Analyte well1 Well coated with Hapten-Protein Conjugate antibody1 Primary Antibody analyte1 Free Analyte (Hapten) antibody1->analyte1 Binds to free analyte secondary1 Enzyme-labeled Secondary Antibody substrate1 Substrate result1 Low Signal well2 Well coated with Hapten-Protein Conjugate secondary2 Enzyme-labeled Secondary Antibody well2->secondary2 antibody2 Primary Antibody antibody2->well2 Binds to coated hapten analyte2 Free Analyte (Hapten) substrate2 Substrate secondary2->substrate2 Converts substrate result2 High Signal substrate2->result2

Caption: Principle of competitive ELISA for hapten detection.

This guide provides a foundational approach for conducting and presenting cross-reactivity studies for antibodies against this compound. By following these protocols and data presentation formats, researchers can generate robust and comparable data to thoroughly characterize the specificity of their antibodies.

References

benchmarking the anti-inflammatory effects of 8-(3-Chlorophenyl)-8-oxooctanoic acid against known drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for benchmarking the anti-inflammatory properties of the novel compound 8-(3-Chlorophenyl)-8-oxooctanoic acid against established non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen, Diclofenac, and the COX-2 selective inhibitor, Celecoxib. Due to the absence of publicly available experimental data for this compound, this document outlines the requisite experimental protocols and presents established data for the comparator drugs to facilitate a comprehensive evaluation upon data acquisition for the target compound.

Data Presentation: Comparative Inhibitory Activity

The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins. A key metric for evaluating the potency and selectivity of these drugs is the half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for our benchmark drugs against COX-1 and COX-2.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)
This compound Data not availableData not availableData not available
Ibuprofen13[1][2]370[1][2]0.035
Diclofenac0.611[3]0.63[3]0.97
Celecoxib15[4]0.04[4][5][6]375

Note on IC50 Values: IC50 values can vary between studies depending on the assay conditions (e.g., cell type, substrate concentration). The values presented here are representative examples from the cited literature.

Experimental Protocols

To benchmark the anti-inflammatory effects of this compound, a series of in vitro assays are recommended. These assays will elucidate its mechanism of action and comparative efficacy.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the direct inhibitory effect of the compound on COX-1 and COX-2 activity.

Principle: The activity of purified COX-1 and COX-2 enzymes is measured in the presence of varying concentrations of the test compound. The production of prostaglandins (e.g., PGE2) is quantified, typically via ELISA or mass spectrometry, to determine the extent of inhibition.

Brief Protocol:

  • Purified recombinant human or ovine COX-1 or COX-2 is pre-incubated with a range of concentrations of this compound or control drugs.

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a specified time at 37°C and then terminated.

  • The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive ELISA kit.

  • IC50 values are calculated from the dose-response curves.[7][8][9]

Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages

This assay assesses the compound's ability to suppress the production of pro-inflammatory cytokines.

Principle: Macrophage cells (e.g., RAW 264.7 or primary cells) are stimulated with LPS, a potent inflammatory agent, in the presence or absence of the test compound. The levels of secreted cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in the cell culture supernatant are then measured.

Brief Protocol:

  • Macrophage cells are seeded in 96-well plates and allowed to adhere.

  • Cells are pre-treated with various concentrations of this compound or control drugs for 1 hour.

  • LPS (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response.

  • After a 24-hour incubation, the cell culture supernatants are collected.

  • TNF-α and IL-6 concentrations in the supernatants are quantified using specific ELISA kits.[10][11][12][13][14]

  • The percentage inhibition of cytokine production is calculated relative to the LPS-only treated cells.

NF-κB Signaling Pathway Activation Assay

This assay investigates whether the compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB signaling pathway.

Principle: A reporter gene assay is commonly used. Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Brief Protocol:

  • Cells (e.g., HEK293T) are co-transfected with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • After 24-48 hours, the cells are pre-treated with the test compound.

  • NF-κB activation is stimulated with an appropriate agonist (e.g., TNF-α or LPS).

  • Following stimulation, cell lysates are prepared, and luciferase activity is measured using a luminometer.[15][16][17][18][19]

  • The relative luciferase activity is calculated to determine the effect of the compound on NF-κB activation.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway Analysis

This assay determines the effect of the compound on the phosphorylation (activation) of key MAPK proteins like p38 and JNK.

Principle: Western blotting is used to detect the phosphorylated forms of MAPK proteins in cell lysates after treatment with an inflammatory stimulus and the test compound.

Brief Protocol:

  • Cells are treated with the test compound and then stimulated with an inflammatory agent (e.g., LPS).

  • Cell lysates are prepared, and total protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with primary antibodies specific for the phosphorylated forms of p38, ERK, and JNK, as well as antibodies for the total forms of these proteins as loading controls.

  • Following incubation with secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.[20][21][22][23][24]

  • The band intensities are quantified to determine the change in MAPK phosphorylation.

Visualizations

The following diagrams illustrate the general experimental workflow and the key signaling pathways involved in inflammation.

Experimental_Workflow cluster_invitro In Vitro Assays A Compound Preparation (this compound & Controls) B COX Inhibition Assay (Purified Enzymes) A->B C Cell Culture (Macrophages, HEK293T) A->C D LPS/TNF-α Stimulation C->D E Cytokine Measurement (ELISA for TNF-α, IL-6) D->E F NF-κB Activity Assay (Luciferase Reporter) D->F G MAPK Phosphorylation (Western Blot) D->G H Data Analysis (IC50, % Inhibition) E->H F->H G->H

Caption: General experimental workflow for evaluating anti-inflammatory effects.

Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway LPS LPS/TNF-α Receptor Receptor LPS->Receptor binds IKK IKK Receptor->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus_NFkB NF-κB (in Nucleus) NFkB->Nucleus_NFkB translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus_NFkB->Gene_Expression induces Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38/JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 Nucleus_AP1 AP-1 (in Nucleus) AP1->Nucleus_AP1 Gene_Expression_MAPK Inflammatory Response Nucleus_AP1->Gene_Expression_MAPK

Caption: Simplified NF-κB and MAPK inflammatory signaling pathways.

References

Spectroscopic Comparison of 8-(3-Chlorophenyl)-8-oxooctanoic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the spectroscopic characteristics of 8-(3-Chlorophenyl)-8-oxooctanoic acid and its key precursors. This guide provides a detailed comparison of their NMR, IR, and Mass Spectrometry data, alongside experimental protocols and a proposed synthesis pathway.

This guide offers an objective spectroscopic comparison of this compound with its likely synthetic precursors. The synthesis of this target molecule is proposed to proceed via a Friedel-Crafts acylation reaction, a common method for the formation of aryl ketones. This involves the reaction of an acylating agent, derived from suberic acid, with chlorobenzene in the presence of a Lewis acid catalyst. The primary precursors discussed in this comparison are suberic acid, suberic anhydride, and suberoyl chloride.

Synthesis Pathway

The logical synthesis pathway for this compound involves the initial conversion of suberic acid to a more reactive acylating agent, such as suberic anhydride or suberoyl chloride. This is then followed by a Friedel-Crafts acylation of chlorobenzene.

Synthesis_Pathway Proposed Synthesis of this compound Suberic_Acid Suberic Acid Suberic_Anhydride Suberic Anhydride Suberic_Acid->Suberic_Anhydride Dehydration Suberoyl_Chloride Suberoyl Chloride Suberic_Acid->Suberoyl_Chloride Chlorination Final_Product This compound Suberic_Anhydride->Final_Product Friedel-Crafts Acylation + Chlorobenzene (Lewis Acid Catalyst) Suberoyl_Chloride->Final_Product Friedel-Crafts Acylation + Chlorobenzene (Lewis Acid Catalyst) Chlorobenzene Chlorobenzene

Caption: Proposed synthesis pathway for this compound.

Spectroscopic Data Comparison

Table 1: ¹H NMR Data (Chemical Shift δ [ppm])

CompoundAliphatic ProtonsAromatic ProtonsCarboxylic Acid Proton
This compound 1.3-1.8 (m, 8H), 2.3 (t, 2H), 3.0 (t, 2H)7.4-8.0 (m, 4H)~12 (br s, 1H)
Suberic Acid 1.35 (m, 4H), 1.62 (m, 4H), 2.35 (t, 4H)-~12 (br s, 2H)
Suberic Anhydride 1.4-1.7 (m, 8H), 2.5 (t, 4H)--
Suberoyl Chloride 1.4-1.8 (m, 8H), 2.9 (t, 4H)--

Table 2: ¹³C NMR Data (Chemical Shift δ [ppm])

CompoundAliphatic CarbonsCarbonyl CarbonsAromatic Carbons
This compound 24-40~178 (COOH), ~200 (C=O)127-138
Suberic Acid 24.5, 28.8, 33.9177.5-
Suberic Anhydride 23.9, 28.1, 34.2171.8-
Suberoyl Chloride 25-45~173-

Table 3: IR Spectroscopy Data (Wavenumber cm⁻¹)

CompoundC=O StretchO-H Stretch (Carboxylic Acid)C-Cl Stretch
This compound ~1710 (COOH), ~1690 (ketone)2500-3300 (broad)~700-800
Suberic Acid 17002500-3300 (broad)-
Suberic Anhydride 1820, 1770--
Suberoyl Chloride ~1800-~700

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺Key Fragments
This compound 268/270 (Cl isotope pattern)Fragmentation of the alkyl chain, loss of water and COOH.
Suberic Acid 174Loss of H₂O, COOH, and fragments of the alkyl chain.
Suberic Anhydride 156Loss of CO and CO₂.
Suberoyl Chloride 210/212/214 (Cl₂ isotope pattern)Loss of Cl, COCl, and fragments of the alkyl chain.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Workflow:

NMR_Workflow NMR Spectroscopy Workflow A Sample Preparation (5-10 mg in 0.5-0.7 mL CDCl₃ or DMSO-d₆) B Transfer to NMR Tube A->B C Instrument Setup (Shim, Lock, Tune) B->C D ¹H NMR Acquisition C->D E ¹³C NMR Acquisition C->E F Data Processing (Fourier Transform, Phasing, Baseline Correction) D->F E->F G Spectral Analysis F->G

Caption: Workflow for NMR spectroscopic analysis.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Perform shimming to optimize the magnetic field homogeneity. Lock the spectrometer to the deuterium signal of the solvent. Tune the probe for the respective nucleus (¹H or ¹³C).

  • Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum is then phased and baseline corrected.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns to elucidate the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Background Spectrum: Record a background spectrum of the empty sample compartment to subtract atmospheric contributions (CO₂ and water vapor).

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups. For carboxylic acids, look for a broad O-H stretch (2500-3300 cm⁻¹) and a C=O stretch (~1700-1725 cm⁻¹). For ketones, a sharp C=O stretch is expected (~1680-1720 cm⁻¹). For acid chlorides, the C=O stretch appears at a higher frequency (~1800 cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure:

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

  • Ionization: In ESI, the sample is sprayed into the source, and a high voltage is applied to create charged droplets, which then desolvate to produce gaseous ions. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

  • Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information. For compounds containing chlorine, the characteristic isotopic pattern (¹⁵Cl and ³⁷Cl) should be observed.

This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors. The provided data and protocols can aid researchers in the synthesis, purification, and characterization of this and similar compounds.

Comparative Efficacy of 8-(3-Chlorophenyl)-8-oxooctanoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for comprehensive in vitro and in vivo efficacy data, detailed experimental protocols, and established signaling pathways for 8-(3-Chlorophenyl)-8-oxooctanoic acid did not yield sufficient information to construct a detailed comparison guide as requested. Publicly available information primarily consists of supplier data sheets, which detail the compound's chemical and physical properties but do not include biological efficacy studies.

The compound, with the chemical formula C₁₄H₁₇ClO₃, is listed by several chemical suppliers, indicating its availability as a research chemical or building block for synthesis. However, a thorough review of scientific literature databases and public repositories of experimental data did not reveal any published studies investigating its therapeutic efficacy, mechanism of action, or comparative performance against other agents in either laboratory (in vitro) or whole-organism (in vivo) models.

This lack of published research prevents the creation of a data-driven comparison guide that meets the core requirements of detailing experimental protocols, presenting quantitative data in tabular format, and visualizing signaling pathways.

Proposed Alternative for a Comprehensive Comparison Guide

Given the absence of data for this compound, we propose to develop a comprehensive comparison guide on a well-characterized compound with a robust body of publicly available research. A suitable alternative would be a compound with extensive in vitro and in vivo efficacy data, established mechanisms of action, and known signaling pathways, allowing for a thorough and objective comparison with other therapeutic alternatives.

An example of a suitable topic for a detailed comparison guide would be the efficacy of a well-established anti-cancer agent such as Gefitinib , a tyrosine kinase inhibitor. This would allow for a comprehensive analysis including:

  • In Vitro Efficacy: Detailing its effects on cell proliferation, apoptosis, and specific kinase activity in various cancer cell lines.

  • In Vivo Efficacy: Summarizing its impact on tumor growth and survival in animal models.

  • Mechanism of Action: Illustrating its interaction with the epidermal growth factor receptor (EGFR) and downstream signaling pathways.

  • Comparative Analysis: Contrasting its performance with other EGFR inhibitors or standard chemotherapy agents.

  • Experimental Protocols: Providing detailed methodologies for key assays such as MTT assays, Western blotting, and animal tumor model studies.

We are prepared to proceed with a comprehensive guide on a more extensively researched compound to fulfill the user's request for a data-rich, comparative analysis.

Assessing the Selectivity of 8-(3-Chlorophenyl)-8-oxooctanoic Acid for Soluble Epoxide Hydrolase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Evaluating Target Selectivity

Introduction to 8-(3-Chlorophenyl)-8-oxooctanoic Acid and its Biological Target

This compound is a small molecule that, based on its structural features, is predicted to function as an inhibitor of soluble epoxide hydrolase (sEH). sEH is a key enzyme in the metabolism of epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs). These signaling lipids possess a range of beneficial physiological effects, including anti-inflammatory, anti-hypertensive, and analgesic properties. By inhibiting sEH, the levels of these protective EpFAs are increased, making sEH a promising therapeutic target for a variety of cardiovascular and inflammatory diseases.

The selectivity of a drug candidate like this compound is a critical determinant of its therapeutic window and potential for off-target side effects. A highly selective compound will primarily interact with its intended target (sEH) at therapeutic concentrations, minimizing interactions with other proteins such as kinases, G-protein coupled receptors (GPCRs), and other hydrolases.

Comparative Selectivity Data

A crucial aspect of characterizing a novel inhibitor is to compare its potency and selectivity against known inhibitors of the same target. While specific data for this compound is unavailable, the following table illustrates how such data should be presented. For the purpose of this guide, we include data for well-characterized sEH inhibitors.

CompoundTargetIC50 (nM)Off-Target 1 (e.g., FAAH)IC50 (nM)Off-Target 2 (e.g., Kinase X)IC50 (nM)Selectivity Ratio (Off-Target 1/Target)
This compound sEHData not availableData not availableData not availableData not availableData not availableData not available
t-AUCBsEH1-5>10,000>10,000>10,000>2,000
TPPUsEH0.3>10,000>10,000>10,000>33,000
AUDAsEH3>10,000>10,000>10,000>3,300

Note: The data for t-AUCB, TPPU, and AUDA are representative values from published literature and are intended for illustrative purposes.

Experimental Protocols

To generate the data required for a comprehensive selectivity assessment, a series of in vitro assays must be performed. The following are detailed protocols for key experiments.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay determines the potency of the test compound against its primary target, sEH. A common method is a fluorescence-based assay using a synthetic substrate.

Materials:

  • Recombinant human sEH enzyme

  • sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, with 0.1 mg/mL BSA)

  • Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., AUDA)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • In the microplate, add 2 µL of the compound dilutions to the appropriate wells. For control wells, add 2 µL of DMSO.

  • Add 100 µL of the sEH enzyme solution (at a pre-determined optimal concentration) to all wells.

  • Incubate the plate at 30°C for 5 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding 100 µL of the fluorescent substrate solution.

  • Immediately begin kinetic measurement of fluorescence intensity (Excitation: 330 nm, Emission: 465 nm) at 30-second intervals for 15-20 minutes.

  • The rate of reaction is determined from the linear portion of the fluorescence versus time curve.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Kinase Selectivity Profiling

To assess off-target effects on the kinome, the test compound should be screened against a panel of representative kinases.

Materials:

  • A panel of purified, active kinases (e.g., a commercial kinase profiling service)

  • Respective kinase-specific substrates

  • Kinase reaction buffer

  • 33^{33}33
    P-ATP (radiolabeled) or a non-radioactive detection system (e.g., ADP-Glo™)

  • Test compound dissolved in DMSO

  • Multi-well plates (e.g., 384-well)

  • Appropriate detection instrumentation (scintillation counter or luminometer)

Procedure (Radiometric Assay Example):

  • Dispense the test compound at a high concentration (e.g., 10 µM) into the wells of the assay plate.

  • Add the kinase, its specific substrate, and kinase buffer to the wells.

  • Initiate the kinase reaction by adding

    33^{33}33
    P-ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and transfer the reaction mixture onto a phosphocellulose membrane.

  • Wash the membrane to remove unincorporated

    33^{33}33
    P-ATP.

  • Quantify the amount of incorporated radiolabel using a scintillation counter.

  • Calculate the percent inhibition for each kinase relative to a DMSO control.

  • For any kinases showing significant inhibition, a full dose-response curve should be generated to determine the IC50 value.

GPCR Binding Assay

To evaluate potential interactions with G-protein coupled receptors, a competitive radioligand binding assay is commonly employed.

Materials:

  • Cell membranes expressing the target GPCR

  • A specific radioligand for the target GPCR

  • Binding buffer

  • Test compound dissolved in DMSO

  • Non-specific binding control (a high concentration of a known unlabeled ligand)

  • Glass fiber filter mats

  • Scintillation fluid and counter

Procedure:

  • In a multi-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound.

  • For total binding wells, no test compound is added. For non-specific binding wells, the non-specific binding control is added.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding at each concentration of the test compound.

  • Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Signaling Pathways

Clear visualizations of experimental processes and biological pathways are essential for communicating complex information. The following diagrams are generated using Graphviz (DOT language).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound This compound (in DMSO) Plate 96-well Plate Compound->Plate sEH_Enzyme Recombinant sEH Enzyme sEH_Enzyme->Plate Substrate Fluorescent Substrate Reaction Reaction Initiation Substrate->Reaction Incubation Incubation (30°C, 5 min) Plate->Incubation Incubation->Reaction Measurement Kinetic Fluorescence Measurement Reaction->Measurement Inhibition Calculate % Inhibition Measurement->Inhibition IC50 Determine IC50 Inhibition->IC50 G AA Arachidonic Acid P450 Cytochrome P450 Epoxygenase AA->P450 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory, Vasodilatory) P450->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Inhibitor This compound Inhibitor->sEH Inhibition

Safety Operating Guide

Essential Guide to the Safe Disposal of 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 8-(3-Chlorophenyl)-8-oxooctanoic acid, a halogenated organic acid.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary if there is a splash hazard.[1][2]
Lab Coat A standard laboratory coat should be worn to protect street clothing.
Respiratory Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]

Disposal Protocol: A Step-by-Step Guide

The disposal of this compound must adhere to hazardous waste regulations. As a halogenated organic compound, it requires specific disposal methods and must not be disposed of down the drain or in regular trash.[3][4]

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the first and most critical step to prevent dangerous reactions.[5]

  • Identify as Halogenated Organic Waste: this compound contains chlorine, classifying it as a halogenated organic compound.[6]

  • Segregate from Other Waste Streams: This waste must be collected separately from non-halogenated organic waste, acids, bases, and other chemical waste types.[5][6][7] Mixing incompatible waste streams can lead to violent reactions or the release of toxic gases.[5]

Step 2: Selecting the Appropriate Waste Container

The choice of waste container is vital for safe storage and transport.

  • Material Compatibility: Use a container made of a material that is compatible with the chemical, such as high-density polyethylene (HDPE) or glass.[5] The container must have a secure, screw-top cap.

  • Container Condition: Ensure the container is in good condition, with no cracks or signs of deterioration.[5]

  • Headspace: Do not fill the container to the brim. Leave at least 10% headspace to allow for expansion of the contents.[5]

Step 3: Labeling the Waste Container

Accurate and clear labeling is a regulatory requirement and essential for safety.

  • Label Contents: Clearly label the container with the words "Hazardous Waste."

  • Chemical Identification: List the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[8]

  • Principal Investigator/Lab Information: Include the name of the principal investigator and the laboratory or room number.

Step 4: Storage of the Waste Container

Waste containers must be stored safely within the laboratory pending pickup by the institution's environmental health and safety (EHS) department or a licensed waste management contractor.

  • Designated Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[3][5]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Keep Closed: The container must be kept securely capped at all times, except when adding waste.[3][5]

Step 5: Arranging for Disposal

Once the waste container is full or has been in storage for a designated period (often not exceeding one year), arrange for its proper disposal.[5]

  • Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) office or the designated waste management service.[3]

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be poured down the sanitary sewer.[3][4][9] Halogenated organic compounds can be harmful to aquatic life and may not be effectively treated by wastewater systems.

  • Do Not Dispose in Regular Trash: As a hazardous chemical, it must not be disposed of in the regular trash.[4]

Summary of Disposal Do's and Don'ts

DoDon't
Segregate as halogenated organic waste.[6]Do not mix with non-halogenated solvents, acids, or bases.[5][6]
Use a compatible and properly sealed waste container.[5]Do not use food or beverage containers for waste.
Clearly label the container with the full chemical name and "Hazardous Waste."[8]Do not use abbreviations or chemical formulas on the label.
Store in a designated Satellite Accumulation Area with secondary containment.[3]Do not pour down the drain or dispose of in the regular trash.[3][4]
Keep the waste container closed except when adding waste.[3][5]Do not overfill the waste container.[5]
Follow your institution's procedures for EHS waste pickup .[3]Do not attempt to neutralize or treat the waste unless it is part of a documented and approved laboratory procedure.[9]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Generation of This compound waste identify Identify Waste Type start->identify is_halogenated Is it a halogenated organic compound? identify->is_halogenated segregate Segregate as Halogenated Organic Waste is_halogenated->segregate Yes improper_disposal Improper Disposal: Drain or Trash is_halogenated->improper_disposal No (Incorrect Identification) container Select Compatible and Labeled Waste Container segregate->container store Store in Designated Satellite Accumulation Area container->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 8-(3-Chlorophenyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for researchers, scientists, and drug development professionals working with 8-(3-Chlorophenyl)-8-oxooctanoic acid. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

Essential Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on data from analogous chemical compounds.[1][2]

PPE CategoryItemStandardRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)EN 374Prevents skin contact. "Harmful in contact with skin" is a stated hazard for analogous compounds.[1]
Eye and Face Protection Safety goggles with side shieldsANSI Z87.1 / EN 166Protects against splashes and dust, preventing eye irritation.[2][3]
Face shieldANSI Z87.1 / EN 166Recommended when handling larger quantities or when there is a significant splash risk.
Body Protection Laboratory coatN/AProvides a removable barrier to protect clothing and skin from contamination.
Respiratory Protection N95 Respirator or higherNIOSH approvedRecommended, especially when handling the solid form, to prevent inhalation of dust. "Harmful if inhaled" is a stated hazard.[1]

Operational Plan: Safe Handling and Usage

Follow these procedural steps to minimize risk during the handling and use of this compound.

1. Engineering Controls:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure safety shower and eyewash stations are readily accessible and have been recently tested.

2. Pre-Handling Preparations:

  • Review the Safety Data Sheet (SDS) for 8-(3-Bromophenyl)-8-oxooctanoic acid, a close structural analog, to be familiar with all potential hazards.[1]

  • Ensure all necessary PPE is available and in good condition.

  • Prepare all necessary equipment and reagents before handling the compound to minimize the duration of potential exposure.

3. Handling the Compound:

  • When weighing the solid, do so in a fume hood and avoid creating dust.

  • If creating solutions, add the solid to the solvent slowly to avoid splashing.

  • Always use appropriate, clearly labeled glassware.

  • Keep containers of the compound closed when not in use.

4. Post-Handling Procedures:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

  • Clean the work area, including any spills, according to the spill response plan.

  • Remove and properly store or dispose of PPE.

Disposal Plan: Managing Waste

As a halogenated organic compound, this compound requires specific disposal procedures to ensure environmental safety and regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., weighing paper, gloves, pipette tips) must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Solid Waste" container.

  • All liquid waste containing this compound must be collected in a designated, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.

2. Container Management:

  • Waste containers must be kept closed except when adding waste.

  • Ensure waste containers are compatible with the chemical.

  • Do not overfill waste containers.

3. Final Disposal:

  • Arrange for the disposal of the segregated halogenated organic waste through your institution's Environmental Health and Safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Safety Protocol

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS of Analog Compound prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Begin Experiment handle_solution Prepare Solution handle_weigh->handle_solution post_clean Clean Work Area handle_solution->post_clean Complete Experiment post_wash Wash Hands post_clean->post_wash post_ppe Doff PPE post_wash->post_ppe disp_segregate Segregate Halogenated Waste (Solid & Liquid) post_ppe->disp_segregate disp_container Store in Labeled, Sealed Containers disp_segregate->disp_container disp_ehs Contact EHS for Pickup disp_container->disp_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.